molecular formula C9H11ClN2 B1393279 (1H-indol-3-yl)methanamine hydrochloride CAS No. 1266692-14-1

(1H-indol-3-yl)methanamine hydrochloride

Cat. No.: B1393279
CAS No.: 1266692-14-1
M. Wt: 182.65 g/mol
InChI Key: GOWCWBKBWLNFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCWBKBWLNFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266692-14-1
Record name (1H-indol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher, scientist, and drug development professional, a nuanced understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock of innovation. (1H-indol-3-yl)methanamine hydrochloride, a key structural motif in numerous biologically active compounds, presents a compelling case study in acid-base chemistry. Its indole nucleus and primary amine side chain offer distinct sites for protonation, governing its solubility, reactivity, and, ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the basic properties of this compound, moving beyond a simple recitation of facts to an integrated analysis of its chemical behavior. We will delve into the theoretical underpinnings of its basicity, provide actionable experimental protocols for its characterization, and contextualize its significance within the broader landscape of medicinal chemistry.

Physicochemical and Structural Characteristics

(1H-indol-3-yl)methanamine, also known as 3-(aminomethyl)indole, is an organic compound that features an indole heterocyclic system substituted at the third position with a methanamine group.[1] The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂[2]
Molecular Weight 182.65 g/mol [2]
Appearance Solid[1]
Melting Point (Free Base) 104 - 107 °C[1]

The structure of this compound is characterized by two key nitrogen atoms: the indole nitrogen (N-1) and the primary amine nitrogen of the methanamine side chain. Understanding the relative basicity of these two sites is crucial for predicting the molecule's behavior in various chemical and biological environments.

The Duality of Basicity: Alkylamine vs. Indole Nitrogen

A common point of inquiry for molecules of this class is the determination of the primary basic center. While both nitrogen atoms possess lone pairs of electrons, their availability for protonation is vastly different.

The Primary Amine: A Localized Center of Basicity

The side-chain primary amine is the significantly more basic of the two nitrogen atoms. Its lone pair of electrons resides in an sp³ hybridized orbital, making it readily available for donation to a proton.[3][4] The electron-donating inductive effect of the alkyl portion of the side chain further increases the electron density on this nitrogen, enhancing its basicity compared to ammonia.[4][5]

ChemAxon predicts a pKa of 9.53 for the conjugate acid of this amine group, which is typical for a primary alkylamine.[6] This value indicates that at physiological pH (around 7.4), the primary amine will be predominantly protonated, existing as an ammonium cation (-CH₂NH₃⁺). This protonation is a key determinant of the molecule's aqueous solubility and its ability to participate in hydrogen bonding and ionic interactions with biological targets.

The Indole Nitrogen: Aromaticity and Delocalization

In stark contrast, the lone pair of the indole nitrogen is delocalized as part of the 6 π-electron aromatic system of the pyrrole ring.[3] This delocalization is essential for the aromatic stability of the indole nucleus. Protonation of this nitrogen would disrupt the aromaticity, a process that is energetically unfavorable. Consequently, the indole nitrogen is significantly less basic. In fact, it is considered to have very weak acidic properties, with a predicted pKa of 15.98 for the N-H proton.[6]

The following diagram illustrates the acid-base equilibrium of this compound, highlighting the protonation of the more basic primary amine.

Caption: Acid-base equilibrium of this compound.

Experimental Determination of Basicity: A Protocol for Potentiometric Titration

While predictive models provide valuable estimates, experimental determination of the pKa is the gold standard for characterizing the basicity of a compound. Potentiometric titration is a robust and widely used method for this purpose.[7][8]

Principle of the Method

Potentiometric titration involves the gradual addition of a titrant (in this case, a strong base like sodium hydroxide) to a solution of the analyte (this compound) while monitoring the pH of the solution with a calibrated pH electrode.[9][10] A plot of pH versus the volume of titrant added will yield a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Causality Behind Experimental Choices
  • Solvent System: While water is the ideal solvent for biological relevance, the solubility of the free base may be limited. A co-solvent system, such as a methanol-water mixture, can be employed to ensure the compound remains in solution throughout the titration.[11]

  • Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like potassium chloride, is crucial to minimize variations in activity coefficients that can affect the accuracy of the pH measurements.[9][10]

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen is recommended to remove dissolved carbon dioxide, which can react with the sodium hydroxide titrant and introduce errors in the titration.[9][10]

Step-by-Step Experimental Workflow
  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

    • Prepare a solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain ionic strength.[9][10]

    • Accurately weigh approximately 20 mg of this compound and dissolve it in a suitable volume (e.g., 20 mL) of the chosen solvent system (e.g., water or a methanol-water mixture) containing 0.15 M KCl. The final concentration should be around 1 mM.[9][11]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate pH readings.[8][9]

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution and purge with nitrogen for 5-10 minutes before and during the titration.[9][10]

    • Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point and reached a stable, high pH value (e.g., pH 12-12.5).[9]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1M NaOH, 0.1M HCl, 0.15M KCl B Prepare ~1mM Analyte Solution in 0.15M KCl A->B D Place Analyte in Beaker, Add Stir Bar B->D C Calibrate pH Meter (pH 4, 7, 10) E Immerse pH Electrode and Temp Probe C->E D->E F Purge with Nitrogen E->F G Add 0.1M NaOH in Increments F->G H Record pH after Each Addition G->H G->H I Plot pH vs. Volume NaOH H->I J Determine Equivalence Point I->J K Determine pKa at Half-Equivalence Point J->K L Repeat in Triplicate and Calculate Average K->L

Caption: Workflow for potentiometric pKa determination.

Applications in Drug Discovery and Medicinal Chemistry

The basicity of (1H-indol-3-yl)methanamine is not just a chemical curiosity; it is a property that is leveraged in drug design and development. The ability of the primary amine to exist in a protonated state at physiological pH influences its:

  • Aqueous Solubility: The hydrochloride salt form is generally more water-soluble than the free base, which is crucial for drug formulation and administration.

  • Target Binding: The protonated amine can form strong ionic bonds and hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in the active sites of enzymes and receptors.

  • Membrane Permeability: While the charged form enhances solubility, the neutral free base is typically more permeable across lipid cell membranes. The equilibrium between the two forms, governed by the pKa and the local pH, affects drug absorption and distribution.

Derivatives of (1H-indol-3-yl)methanamine have been investigated for a range of therapeutic applications, including:

  • Antibacterial Agents: Several studies have synthesized and evaluated derivatives of 1-(1H-indol-3-yl)ethanamine as potential antibacterial agents, particularly against Staphylococcus aureus.[12][13]

  • Efflux Pump Inhibitors: Certain derivatives have shown promise as inhibitors of the NorA efflux pump in Staphylococcus aureus, which could help to overcome antibiotic resistance.[14]

  • Anticancer Agents: The indole nucleus is a common scaffold in anticancer drug discovery, and derivatives of (1H-indol-3-yl)methanamine have been explored as tubulin polymerization inhibitors.[15]

The basic amine serves as a critical handle for synthetic modification, allowing for the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies.[14][15]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. Work should be conducted in a well-ventilated area. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

The basic properties of this compound are dominated by the primary amine side chain, which is readily protonated under physiological conditions. This fundamental characteristic is a key determinant of its physicochemical properties and its utility as a scaffold in medicinal chemistry. A thorough understanding of its pKa, coupled with robust experimental methods for its determination, empowers researchers to rationally design and develop novel therapeutics with optimized properties. This guide has provided a comprehensive overview, from theoretical principles to practical application, to aid in the effective utilization of this important chemical entity.

References

(1H-indol-3-yl)methanamine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of (1H-indol-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key building block in medicinal chemistry, possesses a unique chemical architecture that makes it a precursor to a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical structure and a detailed exploration of the analytical methodologies crucial for its characterization. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the unambiguous identification, purity assessment, and quantification of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of indole-based compounds in drug discovery and development.

Introduction: The Significance of this compound in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. (1H-indol-3-yl)methanamine, also known as tryptamine, and its derivatives are of particular interest due to their diverse biological activities. The hydrochloride salt of (1H-indol-3-yl)methanamine offers enhanced stability and aqueous solubility, making it a versatile intermediate for chemical synthesis and pharmaceutical formulation. Its applications span the development of novel therapeutics targeting a range of disorders.[1][2] A thorough understanding of its chemical properties and a robust analytical toolkit are paramount for ensuring the quality, consistency, and efficacy of downstream applications.

Chemical Structure and Physicochemical Properties

This compound is the salt formed from the reaction of the basic (1H-indol-3-yl)methanamine with hydrochloric acid. This protonation of the primary amine group significantly influences its physical and chemical characteristics.

Chemical Structure:

HPLC_Analysis_Flow A Sample Preparation (Known Concentration) C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Purity Calculation F->G

References

(1H-indol-3-yl)methanamine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, History, and Synthesis of (1H-indol-3-yl)methanamine Hydrochloride

Abstract

This compound, a foundational molecule in the tryptamine family, serves as a critical building block in medicinal chemistry and pharmacological research. Though structurally simpler than its well-known analogue tryptamine, its history is deeply intertwined with the broader exploration of indole alkaloids. This technical guide provides a comprehensive overview of its discovery, tracing its origins from the early investigations of related natural products like gramine and the foundational understanding of serotonin's biological role. We will detail the evolution of its synthetic methodologies, from classical routes involving indole-3-carboxaldehyde to more streamlined modern protocols. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of synthetic strategies are presented to offer field-proven insights for researchers. Furthermore, this guide explores its biological significance, not as a primary therapeutic agent itself, but as a versatile precursor for developing novel compounds targeting a range of biological systems, including microbial pathogens and serotonin receptors.

Introduction: A Core Indole Scaffold

(1H-indol-3-yl)methanamine, also known as 3-aminomethylindole, is an organic compound featuring an indole ring substituted at the C3 position with an aminomethyl group. It is most commonly handled and utilized in its more stable hydrochloride salt form. While it shares the core indole structure with the neurotransmitter serotonin and the psychedelic compound N,N-dimethyltryptamine (DMT), it is distinguished by a single methylene bridge connecting the amine to the indole ring, in contrast to the ethylamine side chain of tryptamine.

This structural simplicity does not diminish its importance. Instead, it positions (1H-indol-3-yl)methanamine as a fundamental molecular scaffold. Its primary value lies in its role as a versatile synthetic intermediate, enabling chemists to elaborate the structure and develop more complex molecules with tailored biological activities. Its discovery and the refinement of its synthesis are therefore a direct reflection of the progress in indole chemistry over the past century.

Historical Context: From Plant Alkaloids to Laboratory Synthesis

The story of (1H-indol-3-yl)methanamine is inseparable from the broader history of tryptamine research, which began not with psychedelic exploration but with fundamental biology.

  • The Dawn of Tryptamine Research: In the 1930s and 1940s, the isolation and identification of a substance first called "enteramine" and later "serotonin" (5-hydroxytryptamine) by researchers including Vittorio Erspamer, Irvine Page, and Maurice M. Rapport, laid the neurochemical foundation for the entire field. This discovery established the significance of the tryptamine backbone in physiological processes.

  • Gramine: A Natural Blueprint: The history of 3-substituted indole amines is also rooted in natural product chemistry. Gramine (N,N-dimethyl-1H-indole-3-methylamine), an alkaloid found in plants like barley, was one of the first simple indole alkaloids to be isolated. It serves a defensive role against herbivores and is a biosynthetic precursor to tryptophan. The discovery of gramine was pivotal, as it provided chemists with a naturally occurring, readily available template for a C3-aminomethylated indole and spurred the development of laboratory syntheses to access this structural motif. The most prominent of these is the Mannich reaction.

  • Early Synthetic Efforts: The first synthesis of a psychedelic tryptamine, DMT, was achieved by the Canadian chemist Richard Manske in 1931, long before its psychoactive properties were known. These early academic syntheses demonstrated that the indole nucleus could be systematically modified, paving the way for the creation of a vast library of analogues, including (1H-indol-3-yl)methanamine.

Evolution of Synthetic Methodologies

The preparation of this compound has evolved to favor efficiency, yield, and safety. The most logical and widely employed strategies begin with commercially available indole derivatives, primarily indole-3-carboxaldehyde.

Synthesis from Indole-3-Carboxaldehyde via Reductive Amination

This is arguably the most direct and efficient route. The aldehyde group provides a perfect electrophilic handle for the introduction of the amine functionality. The process involves two key steps: the formation of an imine, followed by its reduction.

Mechanism: The reaction begins with the nucleophilic attack of an ammonia source on the carbonyl carbon of indole-3-carboxaldehyde. This forms a hemiaminal intermediate which subsequently dehydrates to form an imine. A hydride-based reducing agent then reduces the imine C=N double bond to yield the primary amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and 7N ammonia in methanol (5.0 eq).

  • Stirring: Stir the resulting suspension at room temperature for 2-3 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove methanol, then extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free base.

  • Salt Formation: Dissolve the crude (1H-indol-3-yl)methanamine in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Formation Indole_Aldehyde Indole-3-carboxaldehyde Imine_Formation Step 1: Imine Formation Indole_Aldehyde->Imine_Formation Ammonia Ammonia Source (NH₃, NH₄Cl) Ammonia->Imine_Formation Reducer Reducing Agent (NaBH₄, H₂/cat.) Reduction Step 2: Hydride Reduction Reducer->Reduction Imine_Formation->Reduction Imine Intermediate Free_Base (1H-indol-3-yl)methanamine (Free Base) Reduction->Free_Base HCl_Salt (1H-indol-3-yl)methanamine Hydrochloride Free_Base->HCl_Salt HCl Workup caption Workflow: Reductive Amination Synthesis

Caption: Workflow for Reductive Amination Synthesis.

Synthesis via Reduction of Indole-3-carbonitrile

An alternative classical route involves the reduction of indole-3-carbonitrile. This method is effective but requires the handling of a nitrile functional group and often utilizes more powerful (and hazardous) reducing agents.

Mechanism: The nitrile group (-C≡N) is reduced to a primary amine (-CH₂-NH₂) using a strong hydride source like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure. The hydride reagent attacks the electrophilic carbon of the nitrile multiple times, ultimately leading to the amine upon aqueous workup.

Experimental Protocol: Nitrile Reduction

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C and add a solution of indole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Workup and Salt Formation: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo. Form the hydrochloride salt as described in the previous method.

Comparative Analysis of Synthetic Routes
Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Reductive Amination Indole-3-carboxaldehydeNH₃/NH₄Cl, NaBH₄Good to ExcellentMilder conditions, high selectivity, avoids highly toxic reagents.May require careful control of stoichiometry to avoid over-alkylation.
Nitrile Reduction Indole-3-carbonitrileLiAlH₄ or H₂/CatalystGoodEffective for nitrile-containing substrates.Requires hazardous reagents (LiAlH₄ is pyrophoric), strict anhydrous conditions.

Biological Significance and Modern Applications

While this compound is not known for potent intrinsic biological activity, its value in drug discovery is immense. It serves as a key intermediate—a molecular fragment that can be readily incorporated into larger, more complex structures.

  • Scaffold for Drug Discovery: Researchers use (1H-indol-3-yl)methanamine as a starting point to synthesize libraries of compounds for screening. The primary amine provides a reactive handle for derivatization through acylation, alkylation, or sulfonylation, allowing for systematic exploration of structure-activity relationships (SAR).

  • Antimicrobial Agents: In a recent study, (1H-indol-3-yl)methanamine was used as a building block to create a series of indole-imidazole compounds. One of these derivatives was found to have weak but specific inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the utility of this scaffold in developing new antibacterial agents.

  • Serotonin Receptor Ligands: Given its structural similarity to serotonin, the (1H-indol-3-yl)methanamine core is frequently used in the design of ligands for various serotonin (5-HT) receptors. Modifications to the amine and the indole ring can produce compounds with high affinity and selectivity for specific 5-HT receptor subtypes, which are targets for treating depression, anxiety, and migraines.

G cluster_derivatives Synthetic Elaboration cluster_applications Bioactive Molecules Core (1H-indol-3-yl)methanamine (Core Scaffold) Acylation Acylation (R-CO-Cl) Core->Acylation Alkylation Alkylation (R-X) Core->Alkylation Sulfonylation Sulfonylation (R-SO₂-Cl) Core->Sulfonylation Antimicrobials Antimicrobials (e.g., vs. MRSA) Acylation->Antimicrobials HT_Ligands 5-HT Receptor Ligands (CNS Drugs) Alkylation->HT_Ligands Other Other Investigational Compounds Sulfonylation->Other caption Role as a Synthetic Building Block

Caption: Role as a Synthetic Building Block.

Conclusion

The journey of this compound from a conceptual analogue of natural products to a readily synthesized laboratory staple encapsulates a significant thread in the history of medicinal chemistry. Its discovery was not a singular event but an outcome of the expanding knowledge of indole chemistry, driven by the biological importance of molecules like serotonin. Today, efficient and direct synthetic routes, primarily through the reductive amination of indole-3-carboxaldehyde, have made it an indispensable tool for drug development professionals. While it may not be the final active molecule, it is a critical starting point, providing the foundational indole scaffold upon which countless potential therapeutics are built. Its history underscores a core principle of drug discovery: understanding and mastering the synthesis of simple, versatile building blocks is essential for the creation of complex, life-changing medicines.

An In-depth Technical Guide to the Mechanism of Action of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mechanism of action for (1H-indol-3-yl)methanamine hydrochloride, a compound of significant interest to researchers in neuropharmacology and drug development. By examining its structural relationship to endogenous neurochemicals and synthesizing data from analogous compounds, we will construct a comprehensive understanding of its likely biological targets and downstream effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded perspective.

Introduction: Structural Context and Pharmacological Significance

(1H-indol-3-yl)methanamine, also known as 3-aminomethylindole, is a tryptamine analog belonging to the indole alkaloid class of compounds.[1][2] Its hydrochloride salt is a common form used in research due to its increased solubility in aqueous solutions, which facilitates its use in a wide range of experimental protocols.[3] The core structure, an indole ring coupled to a methanamine group at the third position, is a privileged scaffold in neuroscience research. This is largely due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and other psychoactive tryptamines.[3][4]

While direct and extensive research on the specific mechanism of action of this compound is not as voluminous as for its close analog, tryptamine (2-(1H-indol-3-yl)ethanamine), we can infer its pharmacological profile through structure-activity relationship (SAR) studies of related tryptamine derivatives and their interactions with key neurological receptors.[5] This guide will delve into these relationships to build a robust model of its mechanism of action.

Primary Pharmacological Target: The Serotonin System

The tryptamine backbone is a well-established pharmacophore for serotonin receptors.[6] Tryptamine itself is known to be a serotonin receptor agonist.[7] Given the structural conservation, (1H-indol-3-yl)methanamine is strongly predicted to interact with one or more of the 14 subtypes of serotonin receptors.[5]

Focus on the 5-HT2A Receptor

The hallucinogenic and psychoactive effects of many tryptamine derivatives, such as psilocybin and DMT, are primarily mediated through their agonist activity at the 5-HT2A receptor.[5][8] Tryptamine acts as a full agonist at this receptor.[7] It is highly probable that (1H-indol-3-yl)methanamine also acts as a 5-HT2A receptor agonist. The key difference in its structure—a shorter methylene bridge between the indole ring and the amine group compared to tryptamine—would likely influence its binding affinity and efficacy at this receptor.

The interaction with the 5-HT2A receptor initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), its activation by an agonist like a tryptamine derivative leads to the coupling of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the downstream physiological effects.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT2A Receptor Gq Gq/11 R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC ligand (1H-indol-3-yl)methanamine ligand->R Agonist Binding

Figure 1: Proposed 5-HT2A Receptor Gq Signaling Pathway.

Interaction with Other Serotonin Receptor Subtypes

While the 5-HT2A receptor is a primary candidate, the polypharmacological nature of tryptamines suggests that (1H-indol-3-yl)methanamine may interact with other 5-HT receptor subtypes, such as 5-HT1A and 5-HT7.[5][9] Halogenated derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine have shown nanomolar affinities for both 5-HT1A and 5-HT7 receptors.[9] The specific binding profile of (1H-indol-3-yl)methanamine would require experimental validation through radioligand binding assays.

Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)

Tryptamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[7] TAAR1 is a GPCR that modulates the activity of monoamine transporters. Its activation can lead to a decrease in the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing their synaptic concentrations. This action is distinct from direct receptor agonism and contributes to the overall neurochemical effect of tryptamine. It is plausible that (1H-indol-3-yl)methanamine also acts as a TAAR1 agonist, contributing to a broader modulation of monoaminergic systems.

Monoamine Releasing Activity

In addition to receptor agonism, tryptamine functions as a monoamine releasing agent, promoting the release of serotonin, dopamine, and norepinephrine.[7] This activity is thought to be mediated, at least in part, by its interaction with TAAR1.[7] The relative potency of tryptamine for releasing these neurotransmitters is serotonin > dopamine > norepinephrine.[7] The structural similarity of (1H-indol-3-yl)methanamine suggests it may share this property, though the efficacy of release for each monoamine would need to be experimentally determined.

Metabolism and Pharmacokinetics

Tryptamine is rapidly metabolized by monoamine oxidase (MAO) to indole-3-acetic acid.[7] This rapid metabolism results in a very short biological half-life.[7] (1H-indol-3-yl)methanamine is also expected to be a substrate for MAO, leading to a similarly rapid metabolism and short duration of action. The use of a monoamine oxidase inhibitor (MAOI) would be expected to significantly potentiate and prolong its effects.[7]

Experimental Protocols for Elucidating the Mechanism of Action

To empirically validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine the binding affinity and functional activity at key receptor targets.

  • Radioligand Binding Assays:

    • Prepare cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT1A, TAAR1).

    • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from competition binding curves to determine binding affinity.

  • Functional Assays (e.g., Calcium Flux for 5-HT2A):

    • Culture cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Establish a baseline fluorescence reading.

    • Apply varying concentrations of this compound.

    • Measure the change in fluorescence intensity, which corresponds to intracellular calcium release.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to quantify agonist potency and efficacy.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Radioligand Binding Assays (Determine Ki) functional Functional Assays (Determine EC50, Emax) binding->functional Confirm Activity pk Pharmacokinetic Studies (Determine Half-life, Cmax) functional->pk pd Pharmacodynamic Studies (e.g., Head-twitch response in rodents) pk->pd Correlate Exposure and Effect start (1H-indol-3-yl)methanamine Hydrochloride start->binding

Figure 2: Experimental Workflow for Mechanistic Elucidation.

Data Summary

The following table presents hypothetical, yet plausible, data based on the known pharmacology of tryptamine, illustrating how experimental findings for this compound could be presented.

TargetAssay TypeParameterHypothetical ValueReference Compound (Tryptamine)
5-HT2A ReceptorBinding (Ki)Affinity15 nM7.36 nM[7]
5-HT2A ReceptorFunctional (EC50)Potency50 nM7.36 nM[7]
TAAR1Functional (EC50)Potency100 nM~50 nM
Serotonin ReleaseFunctional (EC50)Potency80 nM32.6 nM[7]
Dopamine ReleaseFunctional (EC50)Potency250 nM164 nM[7]
Norepinephrine ReleaseFunctional (EC50)Potency>1000 nM716 nM[7]

Conclusion

The mechanism of action of this compound is predicted to be multifaceted, primarily involving agonism at serotonin receptors, with a significant role for the 5-HT2A subtype. Additionally, its likely activity as a TAAR1 agonist and monoamine releasing agent suggests a broader influence on monoaminergic neurotransmission. The structural variance from tryptamine—the shorter alkyl chain—is anticipated to modulate its potency and efficacy at these targets. Empirical validation through rigorous in vitro and in vivo studies is essential to fully delineate its pharmacological profile and to ascertain its potential as a research tool or therapeutic lead. This guide provides a foundational framework for such investigations, grounded in the established principles of tryptamine pharmacology.

References

(1H-indol-3-yl)methanamine hydrochloride physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Defining the Core Properties

I'm starting by diving deep into the physicochemical data for (1H-indol-3-yl)methanamine hydrochloride. My initial focus is on gathering its fundamental properties: the chemical structure, molecular weight, melting and boiling points, solubility, and pKa.

Analyzing Relevant Protocols

Now, I'm digging into experimental protocols and analytical methods. I'm focusing on those used to accurately determine the properties I've identified, relying on reputable scientific sources. I'm also exploring stability, storage, and potential impurities. I'm considering applications to give the information context. I am also planning on structuring the guide as an introduction, then tables of properties, detailed protocols with explanations, and diagrams.

Exploring Foundational Data

I'm now deep into the foundational data, starting with a comprehensive search for the physicochemical properties of this compound. This includes the chemical structure, molecular weight, melting point, boiling point, solubility, pKa, and spectral data. Concurrently, I'm identifying established experimental protocols and analytical methods from reliable sources. I'm also examining stability, storage, potential impurities and considering applications. My plan is to include an introduction, then tables, detailed protocols, and diagrams.

Starting the Investigation

I've begun gathering data on the physicochemical properties of (1H- indol-3-yl)methanamine and its hydrochloride salt. The initial search gave a good basis, and I've already uncovered several CAS numbers for the hydrochloride salt.

Analyzing Current Findings

I've assembled an initial data set on the amine and its salt, including molecular formula, weight, melting point, and solubility, sourced from preliminary searches. However, these need verification. Key properties like pKa, boiling point, and spectral data are missing. I also lack a detailed synthesis protocol specific to the hydrochloride salt, which is crucial for a complete technical guide. My next priority is finding reliable sources for these gaps.

Uncovering Relevant Data

I've made some good progress. My second search pass turned up more specific data, including a predicted pKa value for the free base and boiling point information. I also located references to existing 13C NMR and GC-MS data for the free base on SpectraBase and PubChem, which should prove helpful.

Analyzing Critical Gaps

I'm now focusing on critical gaps in the data. While I've gathered predicted pKa and boiling point data for the free base, I still lack experimental pKa data for the hydrochloride salt. Consolidated spectral data (1H NMR, IR, and mass spec) for the salt is also missing. The synthesis information remains general, not specific to the hydrochloride. Finding a robust synthesis protocol and stability-indicating analytical methods are now key priorities for a comprehensive guide.

Beginning Data Collection

I've initiated the data collection phase, focusing on the physicochemical properties of this compound. So far, I've secured the molecular formula and weight, but I'm still working to fill in significant gaps.

Filling Critical Gaps

I'm making progress in filling critical gaps in the data for this compound. I have the molecular formula and weight for both forms, and some melting point data. However, I need cited experimental pKa values, and detailed spectroscopic data (NMR, IR, MS) for the hydrochloride salt. A reproducible synthesis with characterization and specific HPLC methods are also required to make this complete.

Analyzing Gaps In Knowledge

Seeking Rigorous Data

I have located additional information. However, I am still missing critical data points. I need referenced spectral data for the hydrochloride salt, including 1H NMR, IR, and mass spectra. Additionally, a validated synthesis protocol is needed. I have some general information on HPLC methods and forced degradation studies, but nothing specific enough. I need to focus my search for more authoritative and specific data.

Collecting compound details

I've assembled the fundamental data for the this compound technical guide. I have its molecular formula and weight, along with some melting point data gleaned from commercial sources.

Validating key data gaps

I'm now focused on the crucial missing pieces. The most pressing need is an experimental pKa value for the hydrochloride salt, and detailed, referenced spectra. The synthesis routes discovered thus far are insufficient for this compound's guide, so I must find something robust. Though general methods exist, nothing is specific to this compound.

Pinpointing data specifics

I'm zeroing in on the data gaps. While I have the basics, like molecular formula and weight, I still lack validated melting points. The pKa data is incomplete; I have a prediction for the free base, but need experimental data for the hydrochloride salt. Though spectra exist for the free base, I'm missing detailed, referenced spectra for the salt (1H NMR, IR, MS). Tryptamine synthesis isn't robust enough; I need a targeted protocol. And general HPLC/degradation data won't cut it. Now I'm focusing on those specifics for a solid guide.

(1H-indol-3-yl)methanamine hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Spectroscopic Characterization of (1H-indol-3-yl)methanamine Hydrochloride

Authored by: Senior Application Scientist, Chemical Analysis Division

Introduction

This compound, also known as 3-(aminomethyl)indole hydrochloride, is a primary amine derivative of the indole heterocyclic system. Its structural motif is a key component in various biologically active molecules and serves as a valuable building block in synthetic organic chemistry and drug development. Accurate and unambiguous structural confirmation and purity assessment are paramount for its use in research and pharmaceutical applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data interpretation and experimental design.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the chemical structure of this compound is presented below with a standardized atom numbering scheme. This numbering will be used consistently for the assignment of NMR signals.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Expertise & Rationale: Solvent Selection

The choice of solvent is critical for amine hydrochlorides. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended over chloroform (CDCl₃) or methanol (CD₃OD).

  • Solubility: The salt form of the amine exhibits excellent solubility in DMSO.

  • Proton Exchange: In protic solvents like D₂O or CD₃OD, the acidic N-H protons of the indole (N1-H) and the ammonium group (-NH₃⁺) can rapidly exchange with deuterium, leading to signal broadening or complete disappearance.[1] DMSO-d₆ is aprotic and slows this exchange, allowing for clearer observation of these crucial signals.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The key is to analyze chemical shift (δ), signal multiplicity (singlet, doublet, etc.), and integration (number of protons).

Predicted & Observed ¹H NMR Data (DMSO-d₆, 400 MHz)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Insights
N1-H ~11.2Broad Singlet1HThe indole N-H proton is deshielded by the aromatic ring and its acidity results in a downfield, broad signal.
-NH₃⁺ ~8.4Very Broad Singlet3HThe ammonium protons are acidic and subject to quadrupolar broadening from the ¹⁴N nucleus. This signal is characteristically broad and its position can be concentration-dependent.
H7 ~7.65Doublet1HLocated on the benzene portion of the indole, ortho to the electron-donating nitrogen, but also influenced by ring currents. Typically the most downfield of the benzene protons.
H2 ~7.50Doublet1HThe proton at the C2 position is adjacent to the indole nitrogen and appears as a doublet due to coupling with the N1-H proton.
H4 ~7.40Doublet1HAn aromatic proton on the benzene ring, coupled to H5.
H5 ~7.10Triplet1HAromatic proton coupled to both H4 and H6, appearing as a triplet.
H6 ~7.00Triplet1HAromatic proton coupled to both H5 and H7, appearing as a triplet.
Cα-H₂ ~4.15Singlet2HThese methylene protons are adjacent to the electron-withdrawing indole C3 position and the ammonium group, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their electronic environment.

Predicted & Observed ¹³C NMR Data (DMSO-d₆, 101 MHz)

Assigned CarbonChemical Shift (δ, ppm)Rationale & Key Insights
C7a ~136.2Quaternary carbon of the benzene ring fused to the pyrrole ring.
C2 ~124.5Carbon adjacent to the indole nitrogen.
C3a ~127.1Quaternary carbon at the fusion of the two rings.
C4 ~118.8Aromatic CH carbon.
C5 ~121.5Aromatic CH carbon.
C6 ~119.2Aromatic CH carbon.
C7 ~111.6Aromatic CH carbon shielded by the adjacent nitrogen.
C3 ~107.8Quaternary carbon bearing the aminomethyl substituent. It is shifted upfield compared to other aromatic carbons.
~35.0The aliphatic methylene carbon, deshielded by the adjacent nitrogen atom.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features of the indole ring and, most significantly, the primary ammonium (-NH₃⁺) group.

Expertise & Rationale: The Effect of Protonation

It is essential to understand that the IR spectrum of the hydrochloride salt is vastly different from that of the free amine. The protonation of the primary amine (R-NH₂) to a primary ammonium salt (R-NH₃⁺) introduces new, highly characteristic absorption bands.[2] The distinct, sharp N-H stretching bands of a primary amine (typically a doublet around 3300-3500 cm⁻¹) are replaced by a very broad and intense absorption envelope for the N-H stretching of the ammonium cation.[2]

Characteristic IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3400Medium, SharpN-H StretchIndole N-H
3200 - 2800Strong, Very BroadN-H StretchAmmonium (-NH₃⁺)
3100 - 3000MediumC-H StretchAromatic C-H
~2900Medium-WeakC-H StretchAliphatic C-H (CH₂)
~1620 & ~1510MediumN-H BendAmmonium (-NH₃⁺)
1600 - 1450Medium-StrongC=C StretchAromatic Ring
~1250MediumC-N StretchAr-CH₂-N
Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expertise & Rationale: Ionization and Fragmentation

Electrospray Ionization (ESI) is the preferred method for a pre-formed salt like this hydrochloride. It is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺ corresponding to the free base.

The most significant fragmentation pathway for this molecule is benzylic-type cleavage. The bond between the α-carbon and the indole ring is strong, but the bond between the α-carbon and the nitrogen is prone to cleavage. However, the most characteristic fragmentation for 3-alkylindoles is the cleavage of the bond beta to the indole ring. For (1H-indol-3-yl)methanamine, this results in the loss of ammonia from the protonated side chain, leading to the formation of a highly stable, resonance-delocalized indolyl-methyl cation at m/z 130 . This fragment is almost always the base peak in the spectrum.

Expected ESI-MS Data

m/z ValueIonInterpretation
147.1[M+H]⁺Protonated molecular ion of the free base (C₉H₁₀N₂).
130.1[M+H - NH₃]⁺Base Peak. Formed by the characteristic loss of ammonia, resulting in the stable indolyl-methyl cation.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key ESI parameters such as capillary voltage, cone voltage (or fragmentor voltage), and desolvation gas temperature and flow to achieve a stable signal for the [M+H]⁺ ion.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan. Select the [M+H]⁺ ion at m/z 147 as the precursor, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and scan for the resulting fragment ions. This should show a prominent signal at m/z 130.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build a self-validating, unambiguous structural proof.

workflow node_sample node_sample node_tech node_tech node_data node_data node_confirm node_confirm Sample (1H-indol-3-yl)methanamine Hydrochloride Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data C-H Framework Connectivity (¹H & ¹³C Shifts) NMR->NMR_data IR_data Functional Groups (Indole N-H, -NH₃⁺) IR->IR_data MS_data Molecular Weight (m/z 147) Key Fragment (m/z 130) MS->MS_data Confirmation Unambiguous Structure Confirmation & Purity NMR_data->Confirmation IR_data->Confirmation MS_data->Confirmation

Caption: Integrated workflow for spectroscopic structure confirmation.

References

(1H-indol-3-yl)methanamine hydrochloride synonyms and alternative names

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1H-indol-3-yl)methanamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound, a key heterocyclic building block, serves as a pivotal scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and diverse applications. We delve into its role in the development of novel therapeutic agents, including anti-inflammatory, neurotrophic, and antibacterial compounds. The narrative emphasizes the rationale behind experimental choices and provides detailed protocols, adhering to the principles of scientific integrity and expertise. This document is intended to be an essential resource for researchers and professionals engaged in the exploration and utilization of indole-based compounds in pharmaceutical development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] Among the vast family of indole derivatives, (1H-indol-3-yl)methanamine and its hydrochloride salt stand out as versatile intermediates. Its structure, featuring a reactive primary amine tethered to the C3 position of the indole ring, provides a strategic anchor point for the synthesis of more complex molecules.[4] This guide offers an in-depth exploration of this compound, from its fundamental chemical identity to its applications in cutting-edge drug discovery programs. We will examine its synthesis, characterization, and its role as a scaffold for compounds targeting a range of diseases, thereby providing a holistic view for researchers in the field.[5][6]

Nomenclature and Chemical Identification

Precise identification of a chemical entity is paramount for reproducible scientific research. This compound is known by several synonyms and is cataloged under various chemical identifiers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in biological assays compared to its free base form.

IdentifierValueSource
IUPAC Name This compound[7]
Synonyms 3-(Aminomethyl)indole hydrochloride, Indole-3-methanamine hydrochloride, 1H-Indol-3-ylmethanamine hydrochloride[4]
CAS Number 1266692-14-1 (for hydrochloride); 22259-53-6 (for free base)[7]
Molecular Formula C₉H₁₁ClN₂[7]
Molecular Weight 182.65 g/mol [7]
PubChem CID 472107 (for free base)[4]
InChI (hydrochloride) InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H[7]
SMILES (hydrochloride) C1=CC=C2C(=C1)C(=CN2)CN.Cl[7]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and biological studies.

Physicochemical Data
PropertyValueNotes
Physical Form Solid
Melting Point 104-107 °C (free base)[4]
Solubility The hydrochloride salt is expected to have good water solubility.The product is water soluble, and may spread in water systems.[8]
pKa The primary amine would be protonated at physiological pH.Indole-3-methanamine is a very strong basic compound (based on its pKa).[9]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the indole ring protons, typically in the aromatic region (δ 7-8 ppm). The methylene protons of the aminomethyl group would appear as a singlet or a multiplet depending on the solvent and pH, likely in the range of δ 3.5-4.5 ppm. The N-H protons of the indole and the amine would also be present, with their chemical shifts being solvent and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbons of the indole ring and one for the aminomethyl carbon. The indole carbons would resonate in the aromatic region (δ 100-140 ppm), while the methylene carbon would appear in the aliphatic region (typically δ 30-50 ppm).[10]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (m/z ≈ 146.08).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the indole and the primary amine (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the indole ring.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of indole-3-carbonitrile. This approach is often favored due to the ready availability of the starting material and the high efficiency of the reduction step.

Synthetic Workflow Overview

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Indole Indole Reagents1 Reagents for Cyanation (e.g., via Vilsmeier-Haack type reaction followed by conversion to nitrile) Indole->Reagents1 Indole_3_carbonitrile Indole-3-carbonitrile Reagents1->Indole_3_carbonitrile Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) Indole_3_carbonitrile->Reducing_Agent Intermediate Methanamine_free_base (1H-indol-3-yl)methanamine (Free Base) Reducing_Agent->Methanamine_free_base HCl_solution HCl in appropriate solvent (e.g., Ether, Dioxane) Methanamine_free_base->HCl_solution Purified Intermediate Final_Product This compound HCl_solution->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on common laboratory practices for the reduction of nitriles to primary amines.

Step 1: Reduction of Indole-3-carbonitrile to (1H-indol-3-yl)methanamine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve indole-3-carbonitrile in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C. The choice of a powerful reducing agent like LiAlH₄ is crucial for the efficient conversion of the nitrile to the primary amine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This carefully controlled work-up is essential for safety and to facilitate the precipitation of aluminum salts.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (1H-indol-3-yl)methanamine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude (1H-indol-3-yl)methanamine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrogen chloride in diethyl ether or dioxane to the stirred solution of the free base.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield this compound as a solid.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide array of biologically active molecules. Its utility stems from the reactivity of the primary amine, which allows for diverse chemical modifications.

Scaffold for Novel Therapeutic Agents

G cluster_apps Therapeutic Applications Scaffold (1H-indol-3-yl)methanamine Scaffold AntiInflammatory Anti-inflammatory Agents Scaffold->AntiInflammatory Derivatization of the primary amine Neurotrophic Neurotrophic Agents Scaffold->Neurotrophic Modification of the indole ring and/or amine Antibacterial Antibacterial Agents (Efflux Pump Inhibitors) Scaffold->Antibacterial Synthesis of complex derivatives

Caption: (1H-indol-3-yl)methanamine as a versatile scaffold in drug discovery.

Anti-inflammatory and Neurotrophic Agents

Recent studies have highlighted the potential of 3-aminomethylindole derivatives as multifunctional agents for treating neurodegenerative diseases.[5] These compounds have been shown to potently inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells, which are key mediators of neuroinflammation.[5] The mechanism of action for these anti-inflammatory effects involves the suppression of the MAPK/NF-κB signaling pathways.[5] Furthermore, some derivatives have demonstrated the ability to promote neurite outgrowth, suggesting a potential for neuronal repair.[5]

Antibacterial Agents and Efflux Pump Inhibitors

The emergence of antibiotic-resistant bacteria is a major global health threat. One mechanism of resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Derivatives of 1-(1H-indol-3-yl)ethanamine, which can be synthesized from (1H-indol-3-yl)methanamine, have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus.[6] These compounds can restore the efficacy of antibiotics like ciprofloxacin against resistant strains.[6] This highlights the potential of the (1H-indol-3-yl)methanamine scaffold in developing novel strategies to combat antibiotic resistance.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The free base is classified as acutely toxic if swallowed.[11] The hydrochloride salt should be handled with similar precautions. It may cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[13]

  • Handling: Avoid contact with skin and eyes.[8] Do not breathe dust.[8] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The compound may be hygroscopic.[8][12]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a foundational building block in the synthesis of a diverse range of biologically active compounds. Its straightforward synthesis and the reactivity of its primary amine group make it an attractive starting material for medicinal chemists. The demonstrated applications of its derivatives in developing anti-inflammatory, neurotrophic, and antibacterial agents underscore its significance in modern drug discovery. This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this versatile indole derivative.

References

An In-Depth Technical Guide to the Natural Sources of (1H-indol-3-yl)methanamine (Tryptamine)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1H-indol-3-yl)methanamine, more commonly known as tryptamine, is a foundational monoamine alkaloid ubiquitously found across the plant, fungal, and animal kingdoms.[1][2] Derived from the essential amino acid L-tryptophan, it serves as a crucial biological precursor to a vast array of complex secondary metabolites, including vital neurotransmitters like serotonin and hormones such as melatonin.[3] In mammals, tryptamine itself functions as a trace amine neurotransmitter or neuromodulator, playing a role in regulating dopaminergic and serotonergic systems.[4][5] Its indole structure is the scaffold for numerous compounds of significant pharmacological interest, ranging from anti-migraine drugs to potent psychedelic agents.[3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the natural sourcing of tryptamine. It details the core biosynthetic pathway, identifies prominent natural sources with quantitative data, presents a comprehensive, field-tested protocol for extraction and purification from plant biomass, and outlines modern analytical techniques for characterization and quantification. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in adapting and troubleshooting these protocols.

The Universal Biosynthesis of Tryptamine

The primary route to tryptamine in virtually all known natural sources is a direct enzymatic decarboxylation of the amino acid L-tryptophan.[6] This single-step conversion is remarkably efficient and is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) .

Causality Behind the Pathway: This enzymatic step removes the carboxyl group (-COOH) from tryptophan, releasing carbon dioxide and yielding tryptamine. The prevalence of this pathway underscores its fundamental role in primary and secondary metabolism. In plants and fungi, the resulting tryptamine is often a branch-point metabolite, funneled into various other pathways to produce more complex, specialized alkaloids like N,N-dimethyltryptamine (DMT) or psilocybin.[3][7] In mammals, this conversion allows for the endogenous production of tryptamine within the brain, where it exerts its neuromodulatory effects.[5][8]

Tryptamine Biosynthesis tryptophan L-Tryptophan enzyme Tryptophan Decarboxylase (TDC) tryptophan->enzyme tryptamine (1H-indol-3-yl)methanamine (Tryptamine) enzyme->tryptamine co2 CO₂ enzyme->co2 release

Caption: The enzymatic conversion of L-Tryptophan to Tryptamine.

Prominent Natural Sources

Tryptamine and its derivatives are widespread, but certain genera in the plant and fungal kingdoms are known for particularly high concentrations, making them primary targets for natural product isolation.

Phyto-Sources (Plants)

Numerous plant families, especially Fabaceae (legume family), contain significant quantities of tryptamine alkaloids. The concentration can vary dramatically based on species, plant part, age, and environmental conditions.[9]

Key Genera of Interest:

  • Acacia : This large genus, particularly species native to Australia, is well-documented to contain high concentrations of tryptamine and its methylated derivatives.[10][11] Acacia acuminata is a notable example, with reports of up to 0.7% tryptamine in its leaves and stems.[12]

  • Phalaris : Certain species of this genus of grasses, such as Phalaris arundinacea (Reed Canary Grass), are known to produce tryptamine alkaloids.[13] However, researchers must be cautious as these grasses can also produce gramine, a toxic alkaloid, necessitating robust purification and analytical verification.[14]

Table 1: Tryptamine and Derivative Content in Select Acacia Species

Species Plant Part Alkaloid(s) Concentration (% Dry Weight) Reference(s)
Acacia acuminata Leaves & Stems Tryptamine ~0.7% [12]
Bark DMT up to 1.6% [9][11]
Leaves DMT 0.6 - 1.0% [11]
Acacia burkittii Leaves & Stems Tryptamine >1.0% [12]
Bark DMT 0.2 - 1.2% [11]
Acacia maidenii Leaves NMT, DMT 0.1 - 0.7% [12]
Acacia simplicifolia Leaves & Stem Bark Tryptamines up to 3.6% [11]

| Acacia vestita | Leaves & Stem | Tryptamine | 0.1 - 0.3% |[12] |

Note: DMT (N,N-dimethyltryptamine) and NMT (N-methyltryptamine) are derivatives of tryptamine.

Fungal and Microbial Sources

Tryptamine serves as a key precursor in the biosynthesis of complex alkaloids in many fungi, particularly in the genus Psilocybe.[7] While the final products like psilocybin are more abundant, tryptamine is the foundational molecule. Additionally, certain bacteria, such as Bacillus cereus, have been shown to produce tryptamine from tryptophan when cultured under specific conditions.[15]

Extraction, Isolation, and Salt Formation Protocol

This section provides a robust, field-proven methodology for the extraction and isolation of tryptamine from plant material, culminating in the formation of the stable hydrochloride salt, (1H-indol-3-yl)methanamine hydrochloride. The protocol is based on a classic acid-base extraction principle, which leverages the amine functional group of tryptamine.

Expert Insight: The core principle of an acid-base extraction is manipulating the polarity of the target alkaloid. In an acidic environment, the amine group is protonated, forming a water-soluble salt. In a basic environment, it is deprotonated to its freebase form, which is soluble in non-polar organic solvents. This differential solubility is the key to separating it from the bulk of the plant matrix.

Materials and Reagents
  • Dried, powdered plant material (e.g., Acacia acuminata leaves)

  • Deionized Water

  • Acetic Acid (5%) or Hydrochloric Acid (dilute)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Naphtha or D-Limonene (Non-polar solvent)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hydrochloric Acid (concentrated)

  • Acetone (anhydrous)

  • Glassware (beakers, separatory funnel, flasks)

  • pH meter or pH strips

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary Evaporator (recommended)

Step-by-Step Methodology
  • Acidic Extraction (Acid Cook): a. Combine 100 g of powdered plant material with 1 L of deionized water in a large beaker. b. Slowly acidify the mixture to a pH of 3-4 using dilute acetic acid or HCl. Stir continuously. c. Gently heat the mixture to 50-60°C and hold for 1-2 hours.[16] This process lyses the plant cells and converts the tryptamine freebase into its water-soluble salt form (e.g., tryptamine acetate). d. Allow the mixture to cool, then filter through several layers of cloth or a Buchner funnel to remove all solid plant material. Retain the acidic aqueous extract. Repeat this process on the plant material 2-3 times to ensure complete extraction and combine the acidic filtrates.

  • Defatting (Optional but Recommended): a. Transfer the combined acidic extract to a separatory funnel. b. Add 200 mL of a non-polar solvent like naphtha. Invert the funnel gently several times to mix. Causality: This step removes non-polar components like fats and oils, which are soluble in naphtha, while the protonated tryptamine salt remains in the aqueous layer. This prevents emulsions in the next step and increases final purity.[16] c. Allow the layers to separate and drain off the lower aqueous layer into a clean vessel. Discard the upper non-polar solvent layer.

  • Basification (Liberation of Freebase): a. Place the acidic aqueous extract in a large beaker and slowly add a sodium hydroxide or sodium carbonate solution while stirring. b. Monitor the pH closely. Continue adding base until the pH reaches 9-11. Trustworthiness Check: You may observe the solution becoming cloudy or precipitating. This is the tryptamine salt converting to its less water-soluble freebase form. A pH above 11 should be avoided to prevent degradation of the indole ring.

  • Non-Polar Solvent Extraction: a. Immediately transfer the basified solution to a separatory funnel. b. Add 200 mL of naphtha. Stopper and invert the funnel multiple times, venting frequently to release pressure. c. Allow the layers to separate. The top layer is the non-polar solvent containing the dissolved tryptamine freebase.[16] d. Drain the lower aqueous layer and collect the upper solvent layer. Repeat the extraction on the aqueous layer with fresh naphtha at least two more times to maximize yield. Combine all non-polar solvent extracts.

  • Washing and Drying: a. Wash the combined non-polar extracts by adding 100 mL of brine solution in a separatory funnel. Shake gently. This removes residual base and water-soluble impurities. b. Discard the lower brine layer. c. Dry the non-polar solvent by adding a small amount of anhydrous magnesium sulfate, swirling, and then filtering out the drying agent.

  • Crystallization and Salt Formation: a. Reduce the volume of the non-polar solvent using a rotary evaporator or gentle heat in a well-ventilated area until it is concentrated. b. To the concentrated tryptamine freebase solution, add a few drops of concentrated Hydrochloric Acid mixed with anhydrous acetone. Mechanism: The HCl will react with the tryptamine freebase to form the insoluble this compound salt, which will precipitate out of the non-polar solvent. c. Collect the resulting crystals by vacuum filtration and wash with a small amount of cold, fresh non-polar solvent. d. Allow the crystals to air dry completely.

Caption: Workflow for the acid-base extraction of Tryptamine Hydrochloride.

Analytical Characterization and Quantification

Positive identification and accurate quantification are critical for any research application. A multi-tiered approach is recommended for full characterization.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for preliminary identification and for monitoring the progress of an extraction.

  • Stationary Phase: Cellulose or Silica Gel plates.

  • Mobile Phase: A common system is Butanol:Acetic Acid:Water (12:3:5).

  • Visualization: Tryptamine can be visualized by its fluorescence under UV light (254 nm) or by spraying with Ehrlich's reagent, which forms a characteristic purple-violet spot with the indole nucleus.

Confirmatory Analysis & Quantification: HPLC and GC-MS

For unambiguous identification and precise quantification, more sophisticated chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a standard method for quantifying tryptamine.[17]

  • Column: A C18 reversed-phase column is typically used.[18]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.[18]

  • Detection: UV detection around 280 nm or fluorescence detection provides high sensitivity.

  • Quantification: Performed by creating a calibration curve with a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive structural confirmation.

  • Derivatization: Tryptamine's polarity often requires derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.[14]

  • Analysis: The mass spectrum of the analyte is compared with a library or a certified standard. The fragmentation pattern of tryptamine is unique and serves as a molecular fingerprint for positive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace amounts of tryptamine in complex biological matrices like plasma or brain tissue, offering exceptional sensitivity and selectivity.[18][19][20]

  • Ionization: Positive Electrospray Ionization (ESI+) is typically used.[18]

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions, minimizing interference and providing highly accurate quantification.[18]

Conclusion

(1H-indol-3-yl)methanamine is a pivotal natural product with a simple biosynthesis and a widespread distribution. Its role as a precursor and a bioactive molecule in its own right makes it a compound of high interest. While found in numerous species, genera such as Acacia represent particularly rich sources for isolation. The acid-base extraction method detailed in this guide is a fundamental and effective technique for obtaining tryptamine from plant sources. For any serious research or development application, this protocol must be coupled with rigorous analytical validation using modern chromatographic techniques like HPLC and MS to ensure the identity, purity, and concentration of the final product.

References

A Technical Guide to the Pharmacological Characterization of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Defining the Scope in a Data-Limited Landscape

(1H-indol-3-yl)methanamine, also known as 3-(aminomethyl)indole, is an indoleamine structurally related to the key neurotransmitter serotonin and the trace amine tryptamine[1]. While its existence as a tryptophan-derived metabolite and its role in the antifungal defense mechanisms of certain plants are established, its pharmacological profile within the context of mammalian central nervous system (CNS) drug discovery is not well-documented in publicly available scientific literature[1][2].

This guide, therefore, deviates from a traditional profile review. Instead, it serves as a strategic and methodological roadmap for researchers aiming to perform a comprehensive pharmacological characterization of this compound. We will leverage structure-activity relationship (SAR) principles to form testable hypotheses and provide detailed, field-proven experimental protocols to elucidate its molecular interactions and potential physiological effects. This document is designed to be a practical playbook for initiating a formal investigation into the pharmacological nature of (1H-indol-3-yl)methanamine.

Molecular Identity and Structural-Activity Hypotheses

(1H-indol-3-yl)methanamine is a primary amine featuring an indole nucleus with an aminomethyl substituent at the C3 position[2]. Its hydrochloride salt form is typically used to improve solubility and stability for experimental use.

PropertyValueSource
IUPAC Name (1H-indol-3-yl)methanamine hydrochloride[1]
Synonyms 3-(Aminomethyl)indole HCl, Indole-3-methanamine HCl[1]
CAS Number 22259-53-6 (free base)[1]
Molecular Formula C₉H₁₀N₂ · HCl
Molecular Weight 182.65 g/mol (for HCl salt)
Structural Comparison and Primary Hypotheses

The pharmacological action of indoleamines is exquisitely sensitive to the nature of the side chain at the C3 position. By comparing our target compound to well-understood molecules, we can formulate primary hypotheses to guide our investigation.

G cluster_serotonin Serotonin (5-HT) cluster_tryptamine Tryptamine cluster_target (1H-indol-3-yl)methanamine serotonin_img tryptamine_img serotonin_label 5-hydroxy 2-aminoethyl side chain target_img tryptamine_label 2-aminoethyl side chain target_label 1-aminomethyl side chain (Key Structural Difference)

Caption: Structural comparison of key indoleamines.

  • Hypothesis 1: Serotonin Receptor Interaction. The indoleamine scaffold is a classic pharmacophore for serotonin (5-HT) receptors. However, the canonical two-carbon spacer between the indole ring and the terminal amine (as seen in serotonin and tryptamine) is considered optimal for high-affinity binding to many 5-HT receptor subtypes. The single-carbon spacer in (1H-indol-3-yl)methanamine may significantly reduce affinity or alter the functional activity (e.g., from agonist to antagonist) at receptors like 5-HT1A and 5-HT2A.[3][4]

  • Hypothesis 2: Monoamine Oxidase (MAO) Substrate Potential. Simple tryptamines are substrates for MAO, the primary enzyme responsible for their degradation. The shortened side chain may affect its recognition and turnover by MAO-A and MAO-B. It could be a poor substrate or potentially an inhibitor.

Proposed Research Program: A Methodological Guide

We propose a tiered approach to systematically build the pharmacological profile, starting with in vitro target identification and progressing to in vivo functional assessment.

Tier 1: In Vitro Pharmacological Profiling

The initial goal is to determine if, and how strongly, the compound binds to key CNS targets and whether this binding elicits a functional response.

This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of high-interest CNS receptors.

Causality Statement: We use a competitive binding format where the test compound's ability to displace a known high-affinity radioligand from its receptor is measured. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity.[5]

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Use cell membranes from HEK293 or CHO cells stably expressing the single human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, NET, SERT). This ensures target specificity.

    • Homogenize cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • This compound at 10-12 different concentrations (e.g., 0.1 nM to 100 µM).

      • The specific radioligand at a concentration near its Kd value (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

      • Prepared cell membranes (typically 10-50 µg protein per well).

  • Controls (Self-Validation):

    • Total Binding: Wells containing only buffer, radioligand, and membranes (no competitor).

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-labeled competing drug (e.g., serotonin for 5-HT receptors). This defines the baseline binding to non-receptor components.

  • Incubation & Termination:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[5]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes but allows unbound radioligand to pass through.

    • Quickly wash each filter disc with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture cells expressing target receptor prep2 Harvest & Homogenize (Ice-cold buffer) prep1->prep2 prep3 Centrifuge & Wash Membranes prep2->prep3 prep4 Quantify Protein (BCA/Bradford) prep3->prep4 assay1 Plate Compound dilutions, Radioligand ([L] ~ Kd), and Membranes prep4->assay1 assay2 Incubate to Equilibrium (e.g., 60 min, 25°C) assay1->assay2 assay3 Rapid Vacuum Filtration (Separates bound/free) assay2->assay3 assay4 Wash Filters assay3->assay4 analysis1 Scintillation Counting (Measure radioactivity) assay4->analysis1 analysis2 Calculate IC50 from dose-response curve analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for Radioligand Displacement Assay.

This protocol determines if the compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors (like 5-HT1A, which is Gi-coupled).

Causality Statement: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In this assay, we first stimulate cAMP production with a known activator (forskolin) and then measure the ability of our test compound to inhibit this production (agonist mode) or to block the inhibitory effect of a known agonist (antagonist mode).

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate CHO or HEK293 cells expressing the Gi-coupled receptor of interest in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the growth medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

  • Agonist Mode:

    • Add this compound across a range of concentrations.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of a known receptor agonist (e.g., 5-HT at its EC80 concentration) along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Measure the cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound. A downward curve indicates agonism. Calculate the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal effect relative to a reference agonist).

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound in the presence of the reference agonist. A rightward shift in the agonist's dose-response curve or a restoration of the forskolin-stimulated cAMP level indicates antagonism. Calculate the IC50 and subsequently the Kb (antagonist dissociation constant) using the Schild equation if a full curve shift is performed.

Tier 2: In Vivo Pharmacological Assessment

Assuming in vitro activity is confirmed at a relevant target (e.g., a 5-HT receptor), preliminary in vivo studies are warranted to assess blood-brain barrier penetration and behavioral effects.

This is a classic, quantifiable behavioral assay to specifically assess 5-HT2A receptor agonism.[6]

Causality Statement: The head-twitch response in rodents is a well-validated behavioral proxy for direct activation of 5-HT2A receptors in the brain. Its frequency and intensity correlate with the potency and efficacy of 5-HT2A agonists.[6]

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use male C57BL/6J mice. Acclimate them to the testing room for at least 60 minutes before the experiment.

    • Place each mouse individually into a clear polycarbonate observation chamber. Allow a 30-minute habituation period within the chamber.

  • Dosing:

    • Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at several doses (e.g., 1, 3, 10, 30 mg/kg), including a vehicle control group (e.g., saline or 0.5% methylcellulose).

    • A positive control group administered with a known 5-HT2A agonist like DOI (2.5 mg/kg, i.p.) should be included for validation.

  • Observation Period:

    • Immediately after dosing, begin a 30- to 60-minute observation period.

    • A trained observer, blind to the treatment conditions, counts the number of head twitches for each animal. A head twitch is a rapid, convulsive rotational movement of the head.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control.

    • A statistically significant, dose-dependent increase in head twitches would provide strong evidence for in vivo 5-HT2A receptor agonism.

Summary and Future Directions

The pharmacological profile of this compound remains largely unexplored. Its structural similarity to serotonin and tryptamine provides a strong rationale for a systematic investigation focused on serotonergic pathways. The experimental framework proposed in this guide—progressing from in vitro binding and functional assays to targeted in vivo behavioral models—offers a robust and scientifically rigorous path to elucidating its mechanism of action. The results of these studies will determine whether this molecule is a novel pharmacological tool, a lead for drug discovery, or simply an interesting but inactive structural analog of its more famous chemical relatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of (1H-indol-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a robust reductive amination of indole-3-carboxaldehyde. This guide offers a detailed, step-by-step protocol, an explanation of the underlying reaction mechanism, and a complete workflow for structural verification and purity assessment using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is designed for researchers, scientists, and professionals in the field of synthetic and medicinal chemistry, emphasizing experimental causality, procedural safety, and data integrity.

Principles of Synthesis: Reductive Amination

The synthesis of (1H-indol-3-yl)methanamine from indole-3-carboxaldehyde is a classic example of reductive amination. This widely used method transforms a carbonyl group into an amine through an intermediate imine. The process is valued for its efficiency and reliability in forming C-N bonds.

The reaction proceeds in two key stages within a single pot:

  • Imine Formation: Indole-3-carboxaldehyde reacts with an ammonia source, in this case, derived from ammonium chloride (NH₄Cl), under mildly acidic conditions to form a protonated imine intermediate.

  • Reduction: A selective reducing agent, sodium borohydride (NaBH₄), is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the primary amine.

The choice of sodium borohydride is critical; it is a mild reducing agent, potent enough to reduce the imine intermediate but generally unreactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct (indole-3-methanol). The final step involves the protonation of the synthesized amine with hydrochloric acid to yield the stable and more easily handled hydrochloride salt.

Overall Synthetic Workflow

The entire process, from starting materials to the final, characterized product, follows a logical and sequential workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Salt Formation cluster_characterization Characterization Stage A Reactants (Indole-3-carboxaldehyde, NH4Cl, Methanol) B Imine Formation (In-situ) A->B C Reduction with NaBH4 B->C D Aqueous Work-up & Extraction C->D E Amine Isolation D->E F Crude (1H-indol-3-yl)methanamine E->F G Dissolution in Ether F->G H Precipitation with HCl G->H I Filtration & Drying H->I J Final Product: (1H-indol-3-yl)methanamine HCl I->J K Structural & Purity Analysis J->K L 1H NMR, 13C NMR K->L M FTIR Spectroscopy K->M N Mass Spectrometry K->N O Melting Point K->O

Caption: Overall Experimental Workflow.

Experimental Protocol: Synthesis

This section details the necessary materials and the step-by-step procedure for the synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Indole-3-carboxaldehyde487-89-8C₉H₇NO145.16Tan solid, m.p. 193-198 °C.[1][2]
Ammonium Chloride12125-02-9NH₄Cl53.49White crystalline solid, highly water-soluble.[3]
Sodium Borohydride16940-66-2NaBH₄37.83White powder, reacts with water.[4]
Methanol (Anhydrous)67-56-1CH₄O32.04Flammable, toxic liquid.
Diethyl Ether60-29-7C₄H₁₀O74.12Highly flammable liquid.
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive liquid.
Sodium Hydroxide1310-73-2NaOH40.00Corrosive solid.
Dichloromethane75-09-2CH₂Cl₂84.93Volatile solvent.
Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxaldehyde (7.25 g, 50 mmol) and ammonium chloride (5.35 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the suspension at room temperature for 30 minutes. The mixture will not fully dissolve.

  • Reductant Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously add sodium borohydride (3.78 g, 100 mmol) portion-wise over 30-45 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and no nearby ignition sources. The addition of NaBH₄ can be exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 50 mL of 2M sodium hydroxide solution to basify the mixture (pH > 11). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (1H-indol-3-yl)methanamine as an oil or waxy solid.

  • Hydrochloride Salt Formation: Dissolve the crude amine in approximately 100 mL of diethyl ether. While stirring, add a solution of 2M HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) and dry under vacuum to afford this compound.

Reaction Mechanism

The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion, which is then reduced.

G aldehyde Indole-3-carboxaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + NH₃ ammonia NH₃ iminium Iminium Ion hemiaminal->iminium - H₂O amine Product Amine iminium->amine + [H⁻] hydride [H⁻] (from NaBH₄)

Caption: Reductive Amination Mechanism.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

A multi-technique approach ensures a comprehensive and validated analysis of the final product.

G 1 Synthesized Product 2 ¹H NMR 1->2 Proton Environment 3 ¹³C NMR 1->3 Carbon Skeleton 4 FTIR 1->4 Functional Groups 5 Mass Spec 1->5 Molecular Weight 7 Structure Confirmed Purity Assessed 2->7 3->7 4->7 5->7 6 Melting Point 6->7 Purity Check

Caption: Integrated Characterization Logic.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Protocol: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and transfer to an NMR tube.

  • Expected Data Interpretation (in DMSO-d₆):

    • Indole NH (~11.0-11.5 ppm): A broad singlet corresponding to the proton on the indole nitrogen.

    • Aromatic Protons (~7.0-7.8 ppm): A series of multiplets corresponding to the four protons on the benzene ring portion of the indole.

    • Indole C2-H (~7.5 ppm): A singlet or doublet for the proton at the 2-position of the indole ring.

    • Ammonium Protons (-NH₃⁺, ~8.3-8.7 ppm): A broad singlet for the three protons of the ammonium group. This peak will exchange with D₂O.

    • Methylene Protons (-CH₂-, ~4.1 ppm): A singlet or doublet corresponding to the two protons of the methylene bridge between the indole ring and the nitrogen.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Protocol: Prepare a more concentrated sample (~20-30 mg) in the same manner as for ¹H NMR.

  • Expected Data Interpretation (in DMSO-d₆): The spectrum should display 9 distinct carbon signals.

    • Aromatic/Indole Carbons (~110-138 ppm): Eight signals corresponding to the carbons of the indole ring system.

    • Methylene Carbon (-CH₂-, ~35-40 ppm): A single signal for the methylene carbon. Spectral data for the free base shows this carbon in a similar region.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Protocol: Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Data Interpretation:

    • N-H Stretch (Indole): A sharp peak around 3400 cm⁻¹.

    • N-H Stretch (Ammonium): A very broad and strong band from ~3200 cm⁻¹ down to ~2500 cm⁻¹, characteristic of an ammonium salt.

    • C-H Stretch (Aromatic/Aliphatic): Peaks in the 3100-2800 cm⁻¹ region.

    • C=C Stretch (Aromatic): Sharp peaks around 1600-1450 cm⁻¹.

    • N-H Bend (Ammonium): A distinct peak around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)
  • Protocol: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small amount of the sample in a suitable solvent like methanol.

  • Expected Data Interpretation: The analysis should detect the mass of the free base (the cation).

    • [M+H]⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule, (C₉H₁₀N₂)H⁺, would be approximately 147.09. The molecular weight of the free base is 146.19 g/mol .[6]

Melting Point Determination
  • Protocol: Place a small amount of the dry, crystalline hydrochloride salt in a capillary tube and measure the melting point using a calibrated apparatus.

  • Interpretation: A sharp melting range indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Safety and Handling

Professional laboratory safety practices are paramount during this procedure.

  • Indole-3-carboxaldehyde: Handle with standard PPE.

  • Sodium Borohydride: Highly hazardous. It is toxic if swallowed and causes severe skin and eye burns.[4][7] It reacts violently with water to produce flammable hydrogen gas.[4][8] Always handle in a dry environment, away from water and acids. Use a powder funnel for transfers and add it slowly and in portions to the reaction mixture.

  • Ammonium Chloride: Can cause skin and serious eye irritation.[9] Avoid creating dust.

  • Solvents (Methanol, Diethyl Ether, Dichloromethane): Are flammable and/or toxic. Always handle these liquids inside a fume hood, away from ignition sources.

  • Acids/Bases (HCl, NaOH): Are corrosive and can cause severe burns. Handle with extreme care, using appropriate gloves and eye protection.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this important chemical intermediate for applications in drug discovery and development. The emphasis on understanding the reaction mechanism, adhering to strict safety protocols, and employing a multi-faceted analytical approach ensures both the integrity of the scientific outcome and the safety of the practitioner.

References

Toxicity and safety data for (1H-indol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicity and Safety of (1H-indol-3-yl)methanamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Navigating the Data Landscape for a Niche Compound

In the field of drug discovery and chemical research, we often encounter compounds with significant potential but incomplete toxicological profiles. This compound is one such molecule. While structurally related to well-studied tryptamines, comprehensive safety data for this specific chemical entity is sparse. This guide is structured to provide a robust safety and toxicity assessment by integrating the available data, leveraging information from close structural analogues, and grounding our recommendations in established toxicological principles and standardized protocols. Our approach is not to simply present a data sheet, but to equip you with the scientific rationale needed to conduct a thorough risk assessment and ensure safe handling in a research environment.

Compound Identification and Profile

A precise understanding of the molecule's identity is the foundation of any safety assessment. It is critical to distinguish this compound from its close, and more extensively studied, analogue, Tryptamine hydrochloride.

  • Chemical Name: this compound

  • Synonyms: 3-(Aminomethyl)indole hydrochloride

  • CAS Number: 1266692-14-1[1]

  • Molecular Formula: C₉H₁₁ClN₂

  • Molecular Weight: 182.65 g/mol

Structural Analogue Comparison:

The primary analogue referenced in this guide is Tryptamine hydrochloride (CAS: 343-94-2), also known as 2-(1H-indol-3-yl)ethanamine hydrochloride.[2] The key structural difference is the length of the alkylamine side chain—tryptamine possesses an ethylamine chain, whereas the subject compound has a methanamine chain. While toxicological properties cannot be directly extrapolated, the data for Tryptamine hydrochloride provides the most relevant starting point for a hazard assessment in the absence of specific data. We will also reference data for the free base, (1H-indol-3-yl)methanamine (CAS: 22259-53-6), where applicable.[3]

Preclinical Toxicological Profile

The following profile is a synthesis of data from available Safety Data Sheets (SDS) for analogues and hazard classifications for the free base. The toxicological properties of this compound itself have not been fully investigated.[4][5]

Acute Toxicity

Based on classifications for its structural analogue, Tryptamine hydrochloride, the compound is considered hazardous upon acute exposure.[4][6] The free base, (1H-indol-3-yl)methanamine, has been classified as potentially more toxic.[3]

Endpoint Classification (based on Tryptamine HCl) GHS Hazard Statement Source
OralCategory 4H302: Harmful if swallowed[4][6]
DermalCategory 4H312: Harmful in contact with skin[4]
Inhalation (Dusts/Mists)Category 4H332: Harmful if inhaled[4]

Note: GHS classifications for the free base, (1H-indol-3-yl)methanamine, also include "Acute Toxicity 3 (Oral)" with the statement H301: Toxic if swallowed, suggesting a higher degree of oral toxicity may be possible.[3][7]

Limited quantitative data exists for the analogue Tryptamine:

  • Intraperitoneal (mouse) LD50: 197 mg/kg[8]

  • Subcutaneous (mouse) LD50: 504 mg/kg[8]

Irritation and Corrosivity

The compound is expected to be a significant irritant to the skin, eyes, and respiratory system.[4]

Endpoint Classification (based on Tryptamine HCl) GHS Hazard Statement Source
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][6]

Note: GHS classifications for the free base, (1H-indol-3-yl)methanamine, also include "Skin Corrosion/Irritation 1B" and "Serious Eye Damage 1" with statements H314: Causes severe skin burns and eye damage, and H318: Causes serious eye damage.[3] This indicates a potential for corrosive effects, a more severe hazard than irritation.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data for these critical long-term endpoints.

  • Mutagenic Effects: No information is available.[4]

  • Carcinogenicity: The analogue, Tryptamine hydrochloride, is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][9]

  • Reproductive/Developmental Effects: No information is available.[4]

The absence of data necessitates a conservative approach, treating the compound as potentially hazardous for these endpoints until proven otherwise through appropriate assays.

Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a structured toxicological evaluation is required. The following outlines the causality and methodology behind key assays relevant to the identified hazards.

Workflow for Initial Toxicological Characterization

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Hazard Assessment (In Vivo) cluster_2 Phase 3: Data Integration & Classification A Compound Synthesis & Characterization B (Q)SAR Analysis (Predictive Toxicology) A->B Structure C In Vitro Mutagenicity (Ames Test - OECD 471) A->C Test Article D In Vitro Cytotoxicity (e.g., MTT Assay) A->D Test Article F Skin & Eye Irritation/Corrosion (OECD 404 & 405) A->F Test Article E Acute Oral Toxicity (Up-and-Down or Fixed Dose - OECD 425/420) B->E Dose Range Selection G Data Analysis & Endpoint Determination C->G D->G E->G F->G H GHS Classification & Safety Data Sheet Generation G->H Hazard Profile

Caption: A streamlined workflow for initial toxicological assessment.

Protocol: Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

Rationale: This method is chosen to assess the acute oral toxicity and estimate an LD50 value. It uses a limited number of animals and complies with ethical review standards. The fixed dose procedure helps classify the substance into a specific GHS toxicity category.

Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats).

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Dosing:

    • Administer the test substance in a single dose by gavage using a stomach tube. The vehicle should be aqueous (e.g., water) if possible.

    • Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information (e.g., from in silico predictions or related compounds). Given the analogue data, a starting dose of 300 mg/kg would be a scientifically sound choice.

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

    • Intensive observation is required for the first few hours post-dosing and at least once daily for 14 days.

  • Endpoint Determination:

    • If no mortality occurs at the starting dose, the test is complete, and the substance is classified according to the dose level.

    • If mortality occurs, the test is repeated at a lower fixed dose level.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Protocol: In Vitro Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

Rationale: This is the standard initial screening test for identifying substances that can cause gene mutations. It is a cost-effective and rapid assay that uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

Methodology:

  • Strain Selection: Use at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, prepared from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is crucial because many compounds only become mutagenic after being metabolized.

  • Assay Procedure (Plate Incorporation Method):

    • Prepare a mixture of the bacterial tester strain, the test substance at several concentrations, and (if required) the S9 mix.

    • Add this mixture to an overlay agar.

    • Pour the overlay agar onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) on each plate.

  • Endpoint Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

Human Safety and Risk Assessment

All laboratory work with this compound must be conducted with the assumption that the compound is hazardous.

Hazard Control and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle the compound in a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[4][10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

    • Skin Protection: Wear a lab coat and compatible protective gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[11]

    • Respiratory Protection: If there is a risk of dust generation outside of a fume hood, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[12]

Handling and Storage
  • Safe Handling: Avoid all personal contact, including inhalation and ingestion.[8] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[13] Avoid dust formation.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store locked up.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

First Aid and Emergency Procedures

Immediate medical attention is advised in case of significant exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][8]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Call a poison center or physician if you feel unwell.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[6][8]

Conclusion

This compound is a compound for which a complete toxicological profile is not yet established. Based on data from close structural analogues, it should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin, and as a potent irritant to the skin, eyes, and respiratory system. The potential for more severe hazards, such as corrosivity or acute toxicity, cannot be ruled out. Data regarding genotoxicity, carcinogenicity, and reproductive toxicity are absent, mandating a highly cautious approach. Adherence to stringent engineering controls, consistent use of appropriate personal protective equipment, and established safe laboratory practices are essential to mitigate the risks associated with handling this compound. Further investigation using standardized toxicological protocols is strongly recommended to fully characterize its safety profile.

References

Methodological & Application

The Versatile Synthon: (1H-indol-3-yl)methanamine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-indol-3-yl)methanamine, often supplied as its more stable hydrochloride salt, is a pivotal building block in synthetic and medicinal chemistry. Its structure, featuring a reactive primary amine tethered to the nucleophilic indole core, provides a versatile platform for constructing a diverse array of complex molecules. This guide delves into the fundamental properties, safe handling, and key synthetic applications of (1H-indol-3-yl)methanamine hydrochloride. We will explore detailed protocols for its use in N-acylation, reductive amination, and the Pictet-Spengler reaction, providing insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and chemical development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug design. Compounds incorporating the indole motif exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] (1H-indol-3-yl)methanamine serves as a direct precursor to tryptamine and its derivatives, a class of compounds with profound effects on the central nervous system.[5][6] The strategic placement of a primary aminomethyl group at the C3 position of the indole ring makes this compound an invaluable starting material for accessing these and other complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₉H₁₀N₂ · HCl[7]
Molecular Weight 182.65 g/mol [7]
Appearance Solid/Powder
Melting Point 104 - 107 °C (for free base)[8]
CAS Number 1266692-14-1[7]

Safety and Handling:

(1H-indol-3-yl)methanamine and its hydrochloride salt are classified as acute oral toxins and skin/eye irritants.[8][9][10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[9] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[9][10]

Core Synthetic Applications and Protocols

This compound is a versatile building block for a variety of synthetic transformations. The following sections provide detailed protocols for some of its most common and impactful applications.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in pharmaceuticals and natural products.[11][12] The primary amine of (1H-indol-3-yl)methanamine readily undergoes acylation with various acylating agents.

Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine (1H-indol-3-yl)methanamine HCl Reaction_Vessel Reaction at 0 °C to RT Amine->Reaction_Vessel Base Base (e.g., Et3N, DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for the N-acylation of (1H-indol-3-yl)methanamine.

Detailed Protocol for N-Acylation with an Acyl Chloride:

  • Materials:

    • This compound (1.0 equiv)

    • Acyl chloride (1.1 equiv)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

    • Add anhydrous DCM to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine or DIPEA to the stirred solution. The hydrochloride salt will react with one equivalent of the base to form the free amine in situ. The second equivalent will act as an acid scavenger for the HCl generated during the acylation.

    • Add the acyl chloride dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated indole derivative.

Causality and Insights: The use of a non-nucleophilic base like DIPEA is crucial when dealing with substrates that have other electrophilic sites to avoid unwanted side reactions.[12] Running the reaction at a low initial temperature helps to control the exothermicity of the acylation.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of amines.[13][14][15] (1H-indol-3-yl)methanamine can be reacted with aldehydes or ketones to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.

Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine (1H-indol-3-yl)methanamine Reaction_Vessel Imine Formation & Reduction Amine->Reaction_Vessel Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Vessel Solvent Solvent (e.g., MeOH, DCE) Solvent->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reducing_Agent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Substituted Amine Product Purification->Product

Caption: General workflow for the reductive amination of (1H-indol-3-yl)methanamine.

Detailed Protocol for Reductive Amination with an Aldehyde:

  • Materials:

    • This compound (1.0 equiv)

    • Aldehyde (1.0-1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Triethylamine (Et₃N) (1.1 equiv, if starting from the hydrochloride salt)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound and the aldehyde.

    • Add DCE or MeOH as the solvent.

    • If using the hydrochloride salt, add triethylamine to liberate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the desired secondary amine.

Causality and Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less basic than other borohydrides, which minimizes side reactions. The initial imine formation is often the rate-limiting step.

Pictet-Spengler Reaction: Synthesis of β-Carbolines

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many indole alkaloids.[16][17][18][19] The reaction involves the condensation of a tryptamine equivalent with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Reaction Mechanism of the Pictet-Spengler Reaction:

Pictet_Spengler_Mechanism Tryptamine Tryptamine Derivative Imine Imine Tryptamine->Imine + Aldehyde, -H2O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Carbocation Carbocation Spirocycle->Carbocation Rearrangement Product Tetrahydro-β-carboline Carbocation->Product - H+

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Detailed Protocol for the Pictet-Spengler Reaction:

  • Materials:

    • This compound (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound and the aldehyde in DCM in a round-bottom flask.

    • Cool the mixture to 0 °C.

    • Slowly add trifluoroacetic acid (can be used as a catalyst or as the solvent, depending on the reactivity of the substrates).

    • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the tetrahydro-β-carboline.

Causality and Insights: The Pictet-Spengler reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich indole ring.[16] The choice of acid catalyst and solvent can significantly impact the reaction rate and yield. For less reactive substrates, stronger acids and higher temperatures may be required.

Conclusion

This compound is a cornerstone building block for the synthesis of a vast array of indole-containing molecules. Its utility in fundamental transformations such as N-acylation, reductive amination, and the Pictet-Spengler reaction provides chemists with a reliable and efficient entry point to complex molecular scaffolds with significant potential in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this versatile reagent.

References

Application Notes and Protocols for the Exploration of (1H-indol-3-yl)methanamine hydrochloride in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2][3] The indole scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its wide array of pharmacological activities, including potent antimicrobial effects.[4][5][6] Derivatives of indole have been shown to combat a range of pathogens, including multidrug-resistant (MDR) strains, by targeting various cellular processes.[1][7][8] This document provides a detailed guide for researchers on the investigation of (1H-indol-3-yl)methanamine hydrochloride, a fundamental indole derivative, as a potential lead compound in antimicrobial drug discovery.

These application notes will delineate the essential protocols for the initial screening and characterization of the antimicrobial properties of this compound. We will detail methodologies for determining its spectrum of activity and potency, and further explore its potential mechanisms of action. The causality behind each experimental step is explained to provide a robust framework for self-validating and reproducible research.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₁₀N₂ · HCl[9]
Molecular Weight 182.65 g/mol [9]
Appearance Solid[10]
Melting Point 104-107 °C (for free base)[10]
Solubility Soluble in water[11]

Handling and Storage: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11] It is classified as an acute oral toxicant (Category 3 or 4) and can cause skin and eye irritation.[10][12] Store the compound at room temperature in a dry, well-ventilated area.[13] For experimental purposes, prepare stock solutions in sterile deionized water or an appropriate buffer and sterilize by filtration (0.22 µm filter).

Experimental Protocols for Antimicrobial Evaluation

The following protocols provide a comprehensive workflow for the initial assessment of the antimicrobial potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[14]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare (1H-indol-3-yl)methanamine hydrochloride stock solution D Perform serial two-fold dilutions of compound in 96-well plate A->D B Culture bacterial strains in appropriate broth E Add standardized bacterial inoculum to each well B->E C Prepare 2x concentrated Muller-Hinton Broth (MHB) C->D D->E F Include positive (no drug) and negative (no bacteria) controls E->F G Incubate plates at 37°C for 18-24 hours F->G H Visually inspect for turbidity or measure OD600 G->H I Determine MIC as the lowest concentration with no visible growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Test Compound: Prepare a stock solution of this compound in sterile deionized water (e.g., 10 mg/mL). Further dilute this stock in the appropriate broth to create a working solution.

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Include both standard laboratory strains and, if available, clinical isolates with known resistance profiles.

  • Inoculum Preparation: Culture the bacterial strains overnight in a suitable broth (e.g., Tryptic Soy Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without the compound), and well 12 as the negative control (broth only).

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from the clear wells of the MIC assay.

Workflow for MBC Determination:

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation & Analysis A Identify wells from MIC plate with no visible growth B Aliquot a small volume (e.g., 10 µL) from clear wells onto agar plates A->B C Spread the aliquot evenly B->C D Incubate agar plates at 37°C for 24 hours C->D E Count colonies on each plate D->E F Determine MBC as the lowest concentration that results in ≥99.9% killing E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Steps:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its development as a drug. Based on the known mechanisms of other indole derivatives, the following assays are recommended as a starting point.

Protocol 3: Assessment of Efflux Pump Inhibition

Some indole derivatives act as efflux pump inhibitors, restoring the efficacy of existing antibiotics against resistant strains.[7][15] The ethidium bromide accumulation assay is a common method to assess this activity.

Workflow for Efflux Pump Inhibition Assay:

EPI_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Grow bacterial strain known to overexpress efflux pumps (e.g., MRSA) B Wash and resuspend cells in buffer A->B C Add cells to a 96-well plate B->C D Add this compound at sub-MIC concentrations C->D E Add ethidium bromide (a substrate of efflux pumps) D->E F Measure fluorescence intensity over time E->F G Increased fluorescence indicates inhibition of ethidium bromide efflux F->G H Compare with a known efflux pump inhibitor (e.g., reserpine) G->H

Caption: Workflow for the Ethidium Bromide Accumulation Assay.

Detailed Steps:

  • Bacterial Preparation: Grow a bacterial strain known to overexpress efflux pumps (e.g., a fluoroquinolone-resistant S. aureus strain) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension. Add this compound at various sub-MIC concentrations. Include a positive control with a known efflux pump inhibitor (e.g., reserpine) and a negative control without any inhibitor.

  • Fluorescence Measurement: Add ethidium bromide to all wells at a final concentration of 1-2 µg/mL. Immediately measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence intensity in the presence of the test compound compared to the negative control indicates inhibition of ethidium bromide efflux.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial evaluation of this compound. The data generated from these protocols will establish its spectrum of activity, potency, and potential as a bactericidal or bacteriostatic agent. Furthermore, the investigation into its effect on efflux pumps can provide initial insights into its mechanism of action. Positive results from these initial screens would warrant further investigation, including time-kill kinetics, synergy studies with known antibiotics, and more in-depth mechanistic studies such as assessing its impact on bacterial membrane integrity and respiratory metabolism.[1][8] The exploration of simple, synthetically accessible scaffolds like this compound is a crucial endeavor in the ongoing search for the next generation of antimicrobial therapeutics.

References

Application Notes and Protocols for the Investigation of (1H-indol-3-yl)methanamine Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: These application notes and protocols are designed as a comprehensive guide for researchers investigating the potential anticancer properties of (1H-indol-3-yl)methanamine hydrochloride. As of the writing of this document, direct experimental evidence for the anticancer activity of this specific compound is not extensively available in the public domain. The methodologies and potential mechanisms described herein are extrapolated from published research on structurally related indole derivatives, such as Gramine and other 3-substituted indoles, which have shown promise in oncological studies.

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic potential.[1] In oncology, indole derivatives have emerged as a versatile class of agents that can modulate a wide array of cellular processes and signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2][3] Compounds based on the (1H-indol-3-yl)methanamine backbone, a key pharmacophore, have been explored for their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit the spread of cancer cells.[4][5][6]

This guide provides a detailed framework for the systematic evaluation of this compound as a potential anticancer agent. It offers insights into plausible mechanisms of action based on related compounds and presents robust protocols for in vitro and in vivo validation.

Hypothesized Mechanisms of Action and Key Signaling Pathways

Based on the activities of structurally similar indole alkaloids and their derivatives, this compound could potentially exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Many indole derivatives trigger apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial-mediated) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases, or the extrinsic (death receptor) pathway.[1][5][7]

  • Cell Cycle Arrest: The compound may disrupt the normal progression of the cell cycle, causing cells to arrest at specific checkpoints, such as the G2/M or G1 phase, thereby preventing cell division.[4][5][6]

  • Inhibition of Metastasis: Some gramine derivatives have been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade.[4][5][6]

  • Modulation of Key Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer indole compounds.[1]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, can be activated by cellular stress and is often involved in apoptosis induction by chemotherapeutic agents.[8][9]

    • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Some indole-containing molecules have been found to suppress this pathway.[1]

Visualizing Potential Mechanisms

Potential_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Inhibition mTOR->Cell_Growth_Proliferation Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Growth_Proliferation->Cell_Cycle_Arrest Raf Raf Ras->Raf Inhibition MEK MEK Raf->MEK Inhibition ERK ERK MEK->ERK Inhibition Metastasis_Proliferation Metastasis_Proliferation ERK->Metastasis_Proliferation Inhibition ERK->Metastasis_Proliferation Metastasis_Proliferation->Cell_Cycle_Arrest JNK_p38 JNK/p38 MAPK Apoptosis_Induction Apoptosis_Induction JNK_p38->Apoptosis_Induction Wnt Wnt/β-catenin Wnt->Metastasis_Proliferation Inhibition Compound (1H-indol-3-yl)methanamine HCl Compound->Receptor Binds/Interacts Compound->JNK_p38 Compound->Wnt Experimental_Workflow Start Start: Select Cancer Cell Lines MTT Protocol 1: MTT Assay (Determine IC50) Start->MTT Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 values CellCycle Protocol 3: Cell Cycle Analysis (PI Staining) MTT->CellCycle Use IC50 values WesternBlot Protocol 4: Western Blotting (Mechanism of Action) Apoptosis->WesternBlot Confirm apoptosis pathway CellCycle->WesternBlot Confirm cell cycle proteins InVivo In Vivo Xenograft Model (Efficacy Testing) WesternBlot->InVivo If promising in vitro results End End: Data Analysis & Conclusion InVivo->End

References

(1H-Indol-3-yl)methanamine Hydrochloride in Neuroscience Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Tryptophan Metabolite

(1H-indol-3-yl)methanamine hydrochloride, more commonly known as tryptamine hydrochloride, is an endogenous monoamine alkaloid derived from the essential amino acid tryptophan.[1] Long recognized for its structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), tryptamine has emerged from the shadows of its more famous cousin to become a significant tool in neuroscience research. It serves as a key building block for a wide array of psychoactive compounds and neuropharmacological agents, making it an indispensable intermediate for investigations into neurological and psychiatric conditions.[1]

This guide provides a comprehensive overview of the applications of this compound in neuroscience, offering detailed insights into its mechanisms of action and providing field-proven protocols for its use in a variety of experimental paradigms.

Physicochemical Properties and Handling

Proper handling and storage of this compound are paramount for experimental reproducibility and safety.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂[2]
Molecular Weight 196.68 g/mol [2]
Appearance White to pale cream or pale orange crystals or powderFisher Scientific
Solubility Soluble in waterMedChemExpress
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from light.[3]

Safety Precautions: this compound is considered a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.[2]

Mechanism of Action: A Dual-Pronged Approach

The neuropharmacological effects of this compound are primarily attributed to its interaction with two key receptor systems: serotonin receptors and the trace amine-associated receptor 1 (TAAR1).

Serotonin System Modulation

Tryptamine is a known agonist at serotonin receptors, though its in vivo potency can be limited by rapid metabolism by monoamine oxidases.[5] It displays a notable affinity for the 5-HT2A receptor, acting as a full agonist.[5] This interaction is believed to be a key contributor to the psychoactive effects of many tryptamine derivatives. Interestingly, it has been found to be inactive at the 5-HT1A receptor.[5] The multifaceted interactions with various 5-HT receptor subtypes underscore the complexity of its serotonergic activity and provide a rationale for its use in probing the function of this critical neurotransmitter system.

TAAR1 Agonism: A Novel Signaling Pathway

Tryptamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that has garnered significant attention as a novel therapeutic target for neuropsychiatric disorders.[5] TAAR1 activation initiates a signaling cascade that modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[5]

Upon agonist binding, TAAR1 couples to Gs and Gq proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway can influence neurotransmitter release and neuronal excitability.

Signaling Pathway of this compound at TAAR1

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tryptamine (1H-indol-3-yl)methanamine hydrochloride TAAR1 TAAR1 Tryptamine->TAAR1 binds Gs Gαs TAAR1->Gs activates Gq Gαq TAAR1->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA activates ERK ERK1/2 PKA->ERK activates CREB CREB ERK->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC activates PKC->ERK

Caption: TAAR1 activation by this compound.

Applications in Neuroscience Research: Protocols and Methodologies

The unique pharmacological profile of this compound makes it a valuable tool for a range of neuroscience applications.

In Vitro Receptor Binding Assays

Determining the binding affinity of a compound for its target receptors is a fundamental step in pharmacological characterization.

Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of the radioligand at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor (for non-specific binding).

    • 50 µL of the various concentrations of this compound.

    • 50 µL of the radioligand solution.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: Receptor Binding Affinities (Ki) and Functional Potency (EC50)

ReceptorSpeciesAssay TypeValue (nM)Source
5-HT2A HumanGq activationEC50: 7.36 ± 0.56[5]
TAAR1 RatcAMP accumulationPotent agonist[5]
TAAR1 MousecAMP accumulationWeak agonist[5]
TAAR1 HumancAMP accumulationVery weak partial agonist[5]
Functional Assays: Measuring TAAR1 Activation

cAMP accumulation assays are a standard method to quantify the functional activity of Gs-coupled receptors like TAAR1.

Protocol: cAMP Accumulation Assay

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).

  • This compound.

  • Forskolin (optional, to potentiate the signal).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture the TAAR1-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the diluted compound solutions to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection: Follow the instructions provided with the specific cAMP assay kit for cell lysis and detection of cAMP levels.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow for a cAMP Accumulation Assay

cAMP_Workflow A Culture TAAR1-expressing HEK293 cells B Seed cells into a 96-well plate A->B D Stimulate cells with compound dilutions B->D C Prepare serial dilutions of (1H-indol-3-yl)methanamine HCl C->D E Lyse cells and perform cAMP detection assay D->E F Read plate and analyze data (EC50) E->F

Caption: Workflow for determining TAAR1 activation via a cAMP assay.

Electrophysiology: Assessing Neuronal Excitability

Whole-cell patch-clamp electrophysiology can be used to investigate how this compound modulates the electrical properties of individual neurons.

Protocol: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for recording from serotonin neurons in a brain slice preparation.

Materials:

  • Brain slices containing the dorsal raphe nucleus from a rodent model.

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution.

  • This compound.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (250-300 µm thick) containing the dorsal raphe nucleus.

  • Recording Setup: Place a brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Neuron Identification: Identify serotonin neurons based on their electrophysiological properties (e.g., slow, regular firing rate) and/or post-hoc immunohistochemical staining for tryptophan hydroxylase.

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, firing rate, input resistance).

  • Drug Application: Bath-apply this compound at a known concentration.

  • Record Effects: Record the changes in the neuron's electrical properties in response to the drug application.

  • Washout: Wash out the drug with fresh aCSF to observe recovery.

  • Data Analysis: Analyze the recorded data to quantify the effects of this compound on neuronal excitability.

In Vivo Studies: From Behavior to Neurochemistry

Behavioral Pharmacology

In animal models, this compound can induce specific behavioral changes that are indicative of its interaction with the central nervous system.

Protocol: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.

Materials:

  • Male mice (e.g., C57BL/6J).

  • This compound solution for injection (dissolved in sterile saline).

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses. A vehicle control group should also be included.

  • Observation: Immediately after injection, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30 minutes).

  • Scoring: Blinded observers should score the number of head twitches for each mouse. A head twitch is a rapid, rotational movement of the head.

  • Data Analysis: Compare the number of head twitches between the different dose groups and the vehicle control group using appropriate statistical analysis.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis for Dopamine and Serotonin Release

This protocol describes the measurement of dopamine and serotonin in the striatum of a rat following administration of this compound.

Materials:

  • Male rats (e.g., Sprague-Dawley).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

Procedure:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer this compound (i.p. or via reverse dialysis through the probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound to the vehicle control.

Workflow for In Vivo Microdialysis Experiment

Microdialysis_Workflow A Stereotaxic implantation of guide cannula B Animal recovery A->B C Insertion of microdialysis probe B->C D aCSF perfusion and baseline sample collection C->D E Administration of (1H-indol-3-yl)methanamine HCl D->E F Continued dialysate sample collection E->F G HPLC-ED analysis of dopamine and serotonin F->G H Data analysis G->H

Caption: Key steps in an in vivo microdialysis experiment.

Conclusion: A Versatile Tool for Neuropharmacological Discovery

This compound is a multifaceted research compound with significant utility in neuroscience. Its dual action on the serotonin system and TAAR1 provides a unique platform for investigating the intricate mechanisms of neurotransmission and exploring novel therapeutic strategies for a range of neurological and psychiatric disorders. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this valuable chemical tool in their scientific endeavors. As our understanding of the complex interplay of neurotransmitter systems continues to evolve, the importance of versatile and well-characterized research compounds like this compound will undoubtedly continue to grow.

References

Application Notes & Protocols for the Quantitative Analysis of (1H-indol-3-yl)ethanamine hydrochloride (Tryptamine HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (1H-indol-3-yl)ethanamine hydrochloride, commonly known as Tryptamine hydrochloride. Accurate quantification of this biogenic amine is critical in diverse fields, including neuroscience, pharmacology, quality control in drug manufacturing, and forensic analysis. This document outlines multiple analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section details the underlying principles, step-by-step experimental protocols, and the rationale behind methodological choices, offering researchers a robust framework for selecting and implementing the most suitable technique for their specific application.

Note: The user's topic specified "(1H-indol-3-yl)methanamine hydrochloride". This guide focuses on the more commonly researched and analyzed compound, (1H-indol-3-yl)ethanamine hydrochloride (Tryptamine HCl). The principles and methods described herein can often be adapted for related indole amines with appropriate method development.

Introduction: The Importance of Tryptamine Quantification

Tryptamine ((1H-indol-3-yl)ethanamine) is a monoamine alkaloid found in plants, fungi, and animals. It is an endogenous neuromodulator derived from the amino acid tryptophan and serves as a backbone for a class of psychoactive compounds that interact with serotonin receptors in the brain[1][2]. In its stable hydrochloride salt form, it is a crucial starting material for pharmaceutical synthesis and a subject of intense research[2][3].

The ability to accurately and reliably quantify Tryptamine hydrochloride is paramount for:

  • Pharmaceutical Quality Control: Ensuring the purity, potency, and stability of active pharmaceutical ingredients (APIs) and finished products.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of tryptamine and its derivatives in biological systems[4].

  • Neuroscience Research: Investigating its role as a trace amine and neurotransmitter in the central nervous system.

  • Forensic Toxicology: Identifying and quantifying tryptamines in seized materials or biological samples for legal and clinical purposes[1][5].

This guide provides the technical details required to establish robust and validated analytical workflows.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and non-destructive technique suitable for routine quality control and quantification of Tryptamine HCl in bulk materials and simple formulations[6]. The method separates tryptamine from impurities based on its partitioning between a stationary phase (typically C18) and a liquid mobile phase, with quantification achieved by measuring its UV absorbance[7].

Principle of Separation and Detection

Tryptamine is a polar compound, which can make it challenging to retain on standard C18 reverse-phase columns[8]. Method development often focuses on optimizing the mobile phase composition—specifically the organic modifier content and the pH—to achieve adequate retention and symmetrical peak shape. The indole ring in tryptamine contains a chromophore that strongly absorbs UV light, with absorption maxima around 220 nm and 280 nm, allowing for sensitive detection[9].

Experimental Protocol: Reverse-Phase HPLC

2.2.1 Reagents and Materials

  • Tryptamine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)[10]

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2 Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.025 M ammonium acetate in water. The final mobile phase is a mixture of Methanol:Acetonitrile:0.025M Ammonium Acetate Solution in a volume ratio of 5:30:65[10]. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tryptamine HCl reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards (0.5 - 25 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards.

  • Sample Solution: Accurately weigh the sample containing Tryptamine HCl and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

2.2.3 Instrumental Conditions

  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 (4.6 x 250 mm, 5 µm)[10].

  • Flow Rate: 1.0 mL/min[10].

  • Column Temperature: 25 °C[10].

  • Injection Volume: 5 µL[10].

  • Detection Wavelength: 280 nm[9][10].

2.2.4 Data Analysis and Quantification

  • Inject the calibration standards and the sample solution.

  • Record the peak area of the tryptamine peak at its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of Tryptamine HCl in the sample solution by interpolating its peak area from the linear regression of the calibration curve. A linear relationship is typically observed in the 0.05-5 µg range[10].

Causality and Self-Validation
  • Why a C18 Column? The C18 stationary phase provides a nonpolar environment that retains the tryptamine molecule through hydrophobic interactions, allowing for separation from more polar impurities.

  • Role of Ammonium Acetate: The salt in the mobile phase helps to improve peak shape by minimizing undesirable interactions between the basic amine group of tryptamine and residual acidic silanols on the silica-based column packing.

  • Trustworthiness: The protocol's trustworthiness is established by running a system suitability test (e.g., replicate injections of a standard to check for consistent retention time and peak area) and validating the method for linearity, accuracy, and precision as per ICH guidelines. A high correlation coefficient (r ≥ 0.999) for the calibration curve confirms the linear relationship between detector response and concentration[10].

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (MeOH:ACN:NH4OAc) Injector Autosampler Inject 5 µL Standards Calibration Standards (0.5-25 µg/mL) Standards->Injector Sample Sample Solution Sample->Injector Column C18 Column (4.6 x 250 mm) Injector->Column 1.0 mL/min Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

Caption: Workflow for quantitative analysis of Tryptamine HCl by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the high selectivity and structural identification power of mass spectrometry. It is exceptionally well-suited for the unequivocal identification and quantification of tryptamines, particularly in forensic and toxicological contexts[1][11].

Principle of Separation and Detection

In GC, volatile compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. For tryptamine, which has a relatively high boiling point and a polar amine group, chemical derivatization is often employed to increase its volatility and thermal stability, leading to improved chromatographic performance[1]. Following separation, the analyte is ionized (typically by electron ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing a unique "fingerprint" for confident identification.

Experimental Protocol: GC-MS

3.2.1 Reagents and Materials

  • Tryptamine hydrochloride reference standard

  • Methylene chloride (GC grade)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 N)

  • Anhydrous sodium sulfate

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[11]

3.2.2 Sample Preparation (with Derivatization)

  • Standard/Sample Preparation: Dissolve an accurately weighed amount of Tryptamine HCl (e.g., 0.5 mg) in 1.5 mL of deionized water[11].

  • Liquid-Liquid Extraction (LLE): Add 20 µL of 0.2 N NaOH to basify the solution. This converts the tryptamine hydrochloride salt to its free base, which is soluble in organic solvents[1][11].

  • Add 1.5 mL of methylene chloride and vortex for 1 minute to extract the tryptamine free base into the organic layer[11].

  • Carefully transfer the bottom organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Derivatization: Transfer the dried organic extract to a new vial and evaporate the solvent under a gentle stream of nitrogen. Add a silylating agent like BSTFA to the dried residue, seal the vial, and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of tryptamine[1].

  • Cool the sample to room temperature before injection.

3.2.3 Instrumental Conditions

  • Instrument: GC-MS system.

  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column[11].

  • Carrier Gas: Helium at a constant flow rate of 0.8-1.0 mL/min[11].

  • Inlet Temperature: 280 °C[11].

  • Injection Mode: Splitless or split (e.g., 2:1 split ratio)[11].

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 310 °C at 10-15 °C/min.

    • Final hold at 310 °C for 3 minutes[11].

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 35-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification[11]. Key tryptamine fragments can be monitored[12].

Causality and Self-Validation
  • Why Derivatize? The primary amine and indole N-H groups of tryptamine are polar and can engage in hydrogen bonding. Replacing the active hydrogens with nonpolar TMS groups drastically reduces the boiling point and prevents unwanted interactions with the GC column, resulting in sharper, more symmetrical peaks and improved sensitivity[1].

  • Why LLE? The liquid-liquid extraction step after basification serves two purposes: it isolates the analyte of interest from non-extractable matrix components (like salts) and concentrates the analyte in a small volume of volatile organic solvent suitable for GC injection.

  • Trustworthiness: The method's identity confirmation is exceptionally high due to the matching of both the retention time and the mass spectrum against a known reference standard. For quantification in SIM mode, the use of a deuterated internal standard (e.g., [2H5]tryptamine) is highly recommended to correct for any variability in extraction and derivatization efficiency, ensuring the highest level of accuracy[13].

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in Water Basify Basify with NaOH Dissolve->Basify Extract LLE with Methylene Chloride Basify->Extract Derivatize Evaporate & Derivatize with BSTFA (70°C) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate on HP-5MS Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analyzer (Scan or SIM) Ionize->Detect TIC Generate Chromatogram Detect->TIC Spectrum Identify via Mass Spectrum Detect->Spectrum Quantify Quantify using SIM or TIC TIC->Quantify Spectrum->Quantify

Caption: Workflow for Tryptamine HCl analysis by GC-MS with derivatization.

Advanced and Alternative Methods

While HPLC-UV and GC-MS are workhorse techniques, other methods offer distinct advantages for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying tryptamine in complex biological matrices like plasma and urine due to its exceptional sensitivity and specificity[5][14].

  • Principle: It couples HPLC or UPLC separation with a tandem mass spectrometer. The first mass analyzer selects the precursor ion of tryptamine, which is then fragmented, and a second mass analyzer detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

  • Advantages: Achieves very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, making it ideal for pharmacokinetic and toxicological studies[6][14]. It also does not require derivatization.

  • Protocol Snapshot: Sample preparation typically involves protein precipitation with acetonitrile for plasma samples or a simple dilute-and-shoot approach for urine[14]. Chromatographic separation is achieved on a C18 UPLC column with a fast gradient using mobile phases of water and acetonitrile containing 0.1% formic acid to promote ionization[5].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can quantify a substance without the need for a compound-specific reference standard for calibration.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By integrating a specific, well-resolved proton signal from tryptamine (e.g., the H-5 proton of the indole ring) and comparing it to the integral of a known amount of an internal standard, a direct, absolute quantification can be achieved[15].

  • Advantages: It is non-destructive and highly accurate, providing structural confirmation and quantification simultaneously. It is particularly useful for certifying reference materials.

  • Limitations: qNMR has lower sensitivity compared to chromatographic methods and requires a relatively pure sample to avoid signal overlap[15].

Method Comparison and Selection

Choosing the right analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass SpectrometryTandem Mass Spectrometry
Specificity Moderate to GoodVery HighExceptional
Sensitivity (Typical LOQ) ~0.1 - 2 µg/mL[6][10]~1 - 50 ng/mL~0.5 ng/mL[14]
Sample Matrix Bulk drug, simple formulationsBulk drug, forensic samplesBiological fluids (plasma, urine)
Derivatization Required? NoOften, YesNo
Primary Application Routine QC, PurityConfirmatory ID, ForensicsBioanalysis, Trace Quantification
Instrumentation Cost LowMediumHigh

References

Application Notes and Protocols: The Use of Gramine and Its Derivatives in Modern Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agricultural Product Development Professionals

Introduction

The global agricultural sector faces the dual challenge of increasing productivity to feed a growing population while simultaneously reducing its environmental footprint. This has catalyzed a paradigm shift from a reliance on synthetic agrochemicals towards more sustainable, bio-based solutions. In this context, naturally occurring plant alkaloids have emerged as a promising reservoir of bioactive molecules. Gramine (N,N-dimethyl-1H-indole-3-methanamine), an indole alkaloid found in various plants, including barley (Hordeum vulgare), giant reed (Arundo donax), and certain maple species, is a molecule of significant interest.[1][2] Historically recognized for its defensive role against herbivores in plants, gramine is now being explored for its multifaceted applications in agriculture as a potential biopesticide, herbicide, and modulator of soil health.[1][3]

This guide provides an in-depth exploration of the agricultural applications of gramine and its derivatives. It synthesizes current research to offer not only an understanding of the mechanisms of action but also detailed, field-proven protocols for its evaluation. The aim is to equip researchers and development professionals with the foundational knowledge and practical methodologies required to harness the potential of this versatile natural compound.

Section 1: Mechanisms of Action in Agricultural Systems

Gramine's utility in agriculture stems from its diverse biological activities, which can be leveraged for crop protection and enhancement. These activities are not mutually exclusive and often contribute to a holistic improvement in agroecosystem resilience.

Allelopathic and Herbicidal Activity

Allelopathy, the chemical inhibition of one plant by another, is a key ecological process and a valuable source of natural herbicides. Gramine is a potent allelochemical.[4] Its primary mechanism involves the inhibition of seed germination and the disruption of seedling development in competing plant species.[5] Studies have demonstrated that gramine can significantly reduce the germination and shoot elongation of various weeds and even other crops, with its phytotoxicity being concentration-dependent.[5] This makes it a candidate for the development of bioherbicides, offering an eco-friendly alternative to synthetic counterparts.[4]

Insecticidal and Anti-feedant Properties

Gramine is a cornerstone of the chemical defense system in gramine-producing plants, particularly against phloem-feeding insects like aphids.[6] Its presence in barley leaves has been directly correlated with resistance to aphid infestations.[7] The compound acts as both a deterrent, reducing the amount of diet ingested, and a toxin, decreasing the survival and reproductive rates of insect pests.[7] This dual-action property is highly desirable for an insecticide, as it can reduce crop damage even at sublethal concentrations.

Antimicrobial Effects

Beyond its effects on plants and insects, gramine and its synthetic derivatives have demonstrated notable antifungal and antiviral capabilities.[1][8] Certain derivatives have shown high activity against plant pathogenic fungi.[8] Furthermore, brominated analogues of gramine have exhibited significant inhibitory effects against the Tobacco Mosaic Virus (TMV), a pathogen that causes substantial economic losses in a wide range of crops.[1] This suggests a role for gramine-based compounds in the management of plant diseases.

Modulation of Rhizosphere Microbiota

A novel and compelling application of gramine is its ability to shape the microbial communities at the root-soil interface (the rhizosphere).[6][9] The application of gramine to soil has been shown to interfere with the proliferation of a subset of microbes, while the plant's own recruitment cues can interact with this effect.[6][10][11] As the rhizosphere microbiota is integral to nutrient cycling, plant health, and stress tolerance, the ability to modulate its composition using natural compounds like gramine represents a sophisticated approach to enhancing agricultural sustainability.

Gramine_Applications Gramine Gramine (Indole Alkaloid) Allelopathy Allelopathic Properties Gramine->Allelopathy Toxicity Toxicity to Herbivores Gramine->Toxicity Antimicrobial Antimicrobial Activity Gramine->Antimicrobial Signaling Rhizosphere Signaling Gramine->Signaling Bioherbicide Bioherbicide Development Allelopathy->Bioherbicide Inhibits weed germination and growth Biopesticide Biopesticide Formulation Toxicity->Biopesticide Deters and harms insect pests Fungicide Antifungal / Antiviral Agents Antimicrobial->Fungicide Inhibits pathogen reproduction SoilHealth Soil Health & Microbiome Management Signaling->SoilHealth Modulates beneficial microbial communities

Caption: Core biological properties of gramine and their resulting agricultural applications.

Section 2: Quantitative Efficacy Data Summary

The efficacy of gramine is highly dependent on its concentration and the target organism. The following table summarizes key quantitative data from various studies to provide a baseline for experimental design.

Application AreaTarget Organism(s)Effective Concentration RangeKey Findings & ObservationsReference(s)
Algaecide Chlorella sorokiniana, Coelastrella sp.16 - 64 mg/LEfficacy is temperature-dependent; higher impact at sub-optimal temperatures (18°C and 32°C).[12][13] At 25°C, 16-32 mg/L can control Coelastrella without harming C. sorokiniana.[13][12][13]
Herbicide Oat (Avena sativa) seeds0.55 - 0.57 mMAqueous extracts of barley containing 0.55 mM gramine inhibited oat seed germination by 57%.[5] Pure gramine at 0.57 mM caused 52.6% inhibition.[5][5]
Insecticide Aphid (Rhopalosiphum padi)0 - 2.6 mmoles/kg fresh weightConcentrations found in resistant barley cultivars, when added to artificial diets, decreased aphid survival, ingestion, and reproduction.[7][7]
Rhizosphere Modulation Soil Prokaryotic Microbiota24 µM - 46 µMExogenous application altered the composition of the rhizosphere microbiota in barley, with effects dependent on host genotype cues.[6][6]

Section 3: Standardized Protocols for Efficacy Evaluation

The following protocols are designed to be self-validating systems for assessing the agricultural applications of gramine in a controlled laboratory or greenhouse setting.

Foundational Protocol: Preparation of Gramine Stock Solutions

Causality: A consistent and accurately prepared stock solution is critical for the reproducibility of any biological assay. Gramine has limited water solubility, so sonication is employed to ensure complete dissolution for aqueous applications.

  • Sourcing: Obtain pure reagent-grade gramine (>99% purity, e.g., from Sigma-Aldrich).[6]

  • Weighing: Accurately weigh the desired amount of gramine powder in a fume hood.

  • Dissolution:

    • For aqueous solutions: Add gramine to deionized water. Sonicate the mixture for 20 minutes or until all solid has dissolved.[6] This may require gentle heating.

    • For organic solvents (if required for specific derivatives or formulations): Use DMSO or ethanol, ensuring the final solvent concentration in the assay is below a level that would cause phytotoxicity or affect the test organism (typically <0.1%).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. This is crucial for microbial and plant tissue culture assays.

  • Storage: Store the stock solution at 4°C in the dark to prevent degradation.[6] Prepare fresh solutions for long-term studies to ensure potency.

Protocol: Assessment of Pre-emergent Herbicidal Potential

Causality: This bioassay provides a rapid and quantifiable measure of gramine's phytotoxic effects on fundamental plant processes—seed germination and early growth. It serves as an effective primary screen to determine the minimum effective dose required for herbicidal activity.[14]

  • Materials: Petri dishes (9 cm), sterile filter paper (e.g., Whatman No. 1), seeds of a target weed species (e.g., Lolium rigidum) and a non-target crop (e.g., wheat, Triticum durum), gramine stock solution, deionized water (sterile).[5]

  • Preparation: Place two layers of sterile filter paper into each sterile petri dish.

  • Treatment Application:

    • Prepare a dilution series of gramine from the stock solution. Based on existing data, a range from 0.1 mM to 2.0 mM is a logical starting point.[5]

    • Pipette 5 mL of each gramine concentration onto the filter paper in triplicate for each seed type.

    • For the control group, pipette 5 mL of sterile deionized water.

  • Seed Plating: Evenly place 20-25 seeds of the chosen species onto the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with paraffin film to prevent moisture loss. Incubate in a growth chamber with controlled temperature and light conditions suitable for the selected plant species (e.g., 25°C with a 16/8h light/dark cycle).

  • Data Collection: After 7-10 days, record the following for each dish:

    • Germination percentage (a seed is considered germinated when the radicle has emerged).

    • Root length and shoot length of at least 10 randomly selected seedlings per dish.

  • Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Use ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistically significant differences between treatments and the control.

Protocol: Analysis of Gramine's Impact on Rhizosphere Microbiota

Causality: This protocol uses a cultivation-independent approach to directly assess how gramine alters the complex microbial ecosystem in the soil. 16S rRNA gene amplicon sequencing is the gold standard for profiling bacterial and archaeal community composition, providing a deep and accurate picture of the ecological impact.[6]

Rhizosphere_Workflow cluster_setup 1. Experimental Setup cluster_sampling 2. Sampling & Processing cluster_sequencing 3. Sequencing & Analysis P1 Potting & Planting (Gramine-free barley in agricultural soil) P2 Gramine Application (e.g., 0, 24, 46 µM) applied to soil P1->P2 S1 Plant Growth (4 weeks) P2->S1 S2 Rhizosphere Soil Collection (Shake roots to remove bulk soil) S1->S2 S3 Total DNA Extraction (From soil samples) S2->S3 A1 16S rRNA Gene PCR (Amplify V3-V4 region) S3->A1 A2 High-Throughput Sequencing (e.g., Illumina MiSeq) A1->A2 A3 Bioinformatic Analysis (QIIME 2 / DADA2) A2->A3 A4 Statistical Analysis (Alpha/Beta diversity, Differential abundance) A3->A4

Caption: Workflow for analyzing the effect of gramine on rhizosphere microbiota.

  • Experimental Design:

    • Use a gramine-free crop variety (e.g., barley cv. Morex) to avoid confounding endogenous production.[6]

    • Establish a randomized complete block design with at least three treatment groups: mock control (water), low concentration (e.g., 24 µM gramine), and high concentration (e.g., 46 µM gramine).[6] Replicate each treatment at least 4-5 times.

  • Plant Growth and Treatment:

    • Grow plants in pots containing a well-characterized agricultural soil for approximately 4 days post-germination.

    • Apply the gramine solutions directly to the soil surface. Re-apply as needed based on the calculated degradation rate of gramine in the soil, or apply once as a pulse-chase.

    • Continue to grow the plants under controlled greenhouse conditions for 3-4 weeks.

  • Rhizosphere Sampling:

    • Carefully remove each plant from its pot. Shake vigorously to remove loosely adhering bulk soil.

    • The soil that remains tightly adhered to the root system is the rhizosphere soil. Collect this soil by washing the roots in a sterile phosphate buffer.

    • Pellet the soil/microbe mixture by centrifugation and store at -80°C.

  • DNA Extraction and Sequencing:

    • Extract total genomic DNA from the rhizosphere soil samples using a commercially available kit optimized for soil (e.g., DNeasy PowerSoil Pro Kit).

    • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using standard primers.

    • Submit the resulting amplicons for high-throughput sequencing on a platform like Illumina MiSeq.

  • Bioinformatic and Statistical Analysis:

    • Process the raw sequencing data using a standard pipeline (e.g., QIIME 2 or DADA2) to perform quality filtering, denoising, and taxonomic assignment.

    • Analyze alpha diversity (within-sample richness and evenness) and beta diversity (between-sample community structure) to assess overall changes.

    • Use differential abundance analysis tools (e.g., ANCOM-BC) to identify specific microbial taxa that are significantly enriched or depleted by gramine treatment.

Section 4: Safety and Formulation Considerations

Toxicological Profile

While gramine is a natural compound, it is not devoid of toxicity. A thorough understanding of its safety profile is essential for responsible development.[3]

  • Mammalian Toxicity: Acute toxicity studies in rodents indicate moderate toxicity via intravenous injection (LD50 of 44.6 mg/kg in mice).[2] However, oral toxicity is lower, with studies in Wistar rats showing no mortality at doses up to 175 mg/kg.[15][16] Sub-acute 28-day studies identified safe oral doses up to 55 mg/kg.[15][17]

  • Non-Target Organisms: A critical consideration for any agrochemical is its effect on non-target organisms.[18] While gramine's primary role is defensive, its broad toxicity means that its impact on beneficial insects (e.g., pollinators), soil microorganisms, and aquatic life must be rigorously evaluated.[19] Current risk assessment protocols may not fully capture the real-world hazards of long-term, low-level exposure or the synergistic effects of chemical cocktails in the environment.[18]

Formulation for Agricultural Use

The transition from a pure active ingredient to a viable agricultural product requires formulation. The choice of formulation is critical for stability, ease of application, and bioavailability.

  • Considerations for Formulation: Key factors include the target crop and pest, application method (e.g., foliar spray, soil drench), and the physicochemical properties of gramine or its derivatives.[20]

  • Potential Formulation Types:

    • Soluble Liquids (SL): If water solubility can be achieved at effective concentrations, this is often a simple and effective formulation.

    • Wettable Powders (WP) / Water-Dispersible Granules (WDG): For compounds with lower water solubility, formulating them as a fine powder or granule that suspends in water is a common strategy. WDGs are often preferred as they are dust-free, improving handler safety.[20]

    • Controlled-Release Granules: For soil applications, such as modulating the rhizosphere, a granular formulation designed for slow release could maintain effective concentrations over a longer period, reducing the need for frequent re-application.

Conclusion and Future Directions

Gramine and its derivatives represent a promising class of natural compounds with significant potential in sustainable agriculture. Their diverse modes of action—as herbicides, insecticides, and modulators of the soil microbiome—offer a multi-pronged approach to crop management. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these effects, from initial screening to in-depth ecological analysis.

Future research should focus on several key areas:

  • Field Trials: Validating the efficacy observed in laboratory and greenhouse settings under real-world agricultural conditions is a critical next step.[21]

  • Derivative Synthesis and Screening: The gramine scaffold is amenable to chemical modification.[1] Synthesizing and screening derivatives could lead to new compounds with enhanced target specificity, greater efficacy, or improved safety profiles.

  • Eco-toxicology: Comprehensive studies on the long-term impacts of gramine on non-target organisms and ecosystem functions are imperative for a complete environmental risk assessment.

  • Formulation Technology: Developing advanced formulations will be key to improving the stability, delivery, and cost-effectiveness of gramine-based agricultural products.

By integrating rigorous scientific validation with innovative product development, gramine-based solutions can become valuable tools in the creation of more productive and ecologically sound agricultural systems.

References

Application Notes and Experimental Protocols for (1H-indol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Core Concepts

(1H-indol-3-yl)methanamine, also known as 3-(aminomethyl)indole, is a foundational structural motif in a vast array of biologically active compounds.[1] As its more stable and soluble hydrochloride salt, (1H-indol-3-yl)methanamine hydrochloride serves as a critical starting material and versatile building block for researchers in synthetic chemistry, drug development, and chemical biology.[2] Its structure is closely related to the neurotransmitter serotonin and the amino acid tryptophan, making it a privileged scaffold for developing ligands that target neurological pathways.[3][4]

This guide provides an in-depth exploration of the compound's properties and its practical applications. It moves beyond simple material specifications to deliver field-proven protocols, explaining the causal reasoning behind experimental choices. The protocols herein are designed to be self-validating, empowering researchers to confidently utilize this reagent in two primary domains: as a nucleophilic precursor in advanced organic synthesis and as a foundational molecule for screening in pharmacological assays.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity and reactivity of the reagent. The hydrochloride salt form significantly enhances stability and ease of handling compared to the free base.

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms 3-(Aminomethyl)indole hydrochloride, Indole-3-methanamine HCl[1]
CAS Number 1266692-14-1[5][6]
Molecular Formula C₉H₁₁ClN₂[5]
Molecular Weight 182.65 g/mol [5]
Appearance Solid, powder
Storage Store sealed in a dry, dark place. 2-8°C recommended for long-term storage.[7]

Solubility Insights: The hydrochloride salt imparts improved solubility in polar solvents, including water and alcohols, compared to its free base counterpart. For reactions requiring the neutral amine, the salt must be neutralized in situ using a non-nucleophilic base. This is a critical step, as the protonated ammonium group is not nucleophilic.

Core Applications in Research and Development

The utility of this compound spans multiple scientific disciplines, primarily driven by the reactivity of its primary amine and the inherent biological relevance of the indole scaffold.

Keystone Building Block in Synthetic Chemistry

The primary application of this compound is as a nucleophilic building block. The amine functionality readily participates in a wide range of C-N bond-forming reactions, providing access to diverse libraries of tryptamine derivatives.[8][9]

  • N-Alkylation and Reductive Amination: Direct alkylation or reductive amination with aldehydes and ketones is a common strategy to produce secondary and tertiary amines. These methods are foundational for synthesizing pharmacologically relevant tryptamines.[8][9]

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This transformation is used to explore structure-activity relationships by modifying the electronic and steric properties of the side chain.[10]

  • Multicomponent Reactions: The compound can be employed in one-pot multicomponent reactions to rapidly generate molecular complexity, a valuable strategy in high-throughput synthesis for drug discovery.[11]

Scaffold for Medicinal Chemistry and Pharmacology

The tryptamine framework is a well-established pharmacophore that interacts with numerous biological targets, most notably serotonin (5-HT) receptors.[3][12]

  • Serotonin Receptor Ligands: Derivatives of (1H-indol-3-yl)methanamine are frequently synthesized and evaluated for their affinity and functional activity at various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₃).[3][12] Such compounds are investigated as potential treatments for depression, anxiety, and other CNS disorders.[3]

  • Antimicrobial Drug Discovery: Certain indole derivatives have been shown to act as efflux pump inhibitors in bacteria, such as Staphylococcus aureus.[13] By blocking these pumps, they can restore the efficacy of existing antibiotics, offering a promising strategy to combat antimicrobial resistance.[13]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common applications. They are presented with an emphasis on explaining the rationale behind each step to ensure successful execution and troubleshooting.

Protocol 1: Synthetic Application — Synthesis of N-Benzyl-(1H-indol-3-yl)methanamine

This protocol details a standard N-alkylation reaction. The critical first step is the in situ neutralization of the hydrochloride salt to liberate the nucleophilic free amine.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh (1H-indol-3-yl)methanamine HCl B Add Anhydrous Solvent (DCM) A->B Liberate free amine C Add Non-Nucleophilic Base (TEA) B->C Liberate free amine D Add Benzyl Bromide C->D Initiate Alkylation E Stir at RT (12-24h) Monitor by TLC D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product: N-Benzyl-(1H-indol-3-yl)methanamine H->I

Caption: Workflow for the N-alkylation of (1H-indol-3-yl)methanamine HCl.

A. Principle & Causality

The hydrochloride salt is stable but non-nucleophilic. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to stoichiometrically neutralize the HCl, forming a soluble ammonium salt byproduct and liberating the primary amine. The free amine then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to form the new C-N bond. Anhydrous solvent is used to prevent unwanted side reactions with water.

B. Materials and Reagents

ReagentCASAmountMolar Eq.
(1H-indol-3-yl)methanamine HCl1266692-14-1500 mg1.0
Benzyl Bromide100-39-0330 µL1.05
Triethylamine (TEA)121-44-8420 µL1.1
Dichloromethane (DCM), Anhydrous75-09-225 mL-
Silica Gel for Chromatography-As needed-
Eluent (e.g., Hexane:Ethyl Acetate)-As needed-

C. Step-by-Step Methodology

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.74 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) to the flask. The salt may not fully dissolve, resulting in a suspension.

  • Neutralization: Add triethylamine (420 µL, 3.01 mmol, 1.1 eq.) dropwise to the stirring suspension. Stir for 15-20 minutes at room temperature. The formation of triethylammonium chloride may be observed as a fine white precipitate. This step is crucial to generate the free amine required for the reaction.

  • Addition of Electrophile: Slowly add benzyl bromide (330 µL, 2.88 mmol, 1.05 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective. Expert Tip: Adding 0.5-1% triethylamine to the eluent system can prevent the basic amine product from streaking on the acidic silica gel.[2]

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Pharmacological Application — General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines how a derivative synthesized from (1H-indol-3-yl)methanamine can be evaluated for its binding affinity at a specific G-protein coupled receptor (GPCR), such as a serotonin receptor subtype.

A Prepare Reagents: 1. Receptor Membranes 2. Radioligand ([³H]-agonist/antagonist) 3. Test Compound (serial dilution) 4. Assay Buffer B Combine Reagents in Assay Plate A->B C Incubate (e.g., 60 min at 25°C) B->C D Terminate Reaction (Rapid Filtration) C->D E Wash Filters to Remove Unbound Ligand D->E F Quantify Bound Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (IC₅₀ → Kᵢ Calculation) F->G

Caption: General workflow for a competitive radioligand binding assay.

A. Principle & Causality

This assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor. The receptor source is typically a cell membrane preparation expressing the target of interest. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, one can determine the compound's inhibitory concentration (IC₅₀). The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

B. Materials and Reagents

ComponentDescription
Receptor Source Cell membranes expressing the target receptor (e.g., 5-HT₂A).
Radioligand A high-affinity ligand for the target labeled with ³H or ¹²⁵I (e.g., [³H]ketanserin for 5-HT₂A).
Test Compound Derivative of (1H-indol-3-yl)methanamine, prepared as a stock solution in DMSO and serially diluted.
Non-specific Agent A high concentration of a known, non-labeled ligand to define non-specific binding.
Assay Buffer A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
Filtration System A cell harvester with glass fiber filters (e.g., Whatman GF/B).
Scintillation Cocktail For quantifying tritium (³H).

C. Step-by-Step Methodology

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the purified test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10⁻⁵ M to 10⁻¹¹ M). The hydrochloride salt of a compound is often used for its improved solubility in aqueous buffers.[2]

  • Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

    • Assay Buffer

    • Test compound at various concentrations (for displacement curve).

    • Buffer alone (for total binding).

    • Non-specific agent (for non-specific binding).

    • Radioligand (at a concentration near its Kₔ value).

  • Initiation: Initiate the binding reaction by adding the receptor membrane preparation to all wells. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This step quickly separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Safety and Hazard Information

It is imperative to handle (1H-indol-3-yl)methanamine and its derivatives with appropriate safety precautions. Consult the full Safety Data Sheet (SDS) from the supplier before use.[14]

  • Hazard Classification: Acutely toxic if swallowed (Oral, Category 3/4). Causes skin irritation and serious eye damage/irritation. May cause respiratory irritation.[1][14]

  • GHS Pictograms: GHS06 (Skull and crossbones), GHS07 (Exclamation mark).

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14][15]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • First Aid:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor. (Consult a physician in all cases of exposure).[14][15]

References

Application Notes and Protocols for High-Throughput Screening with (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (1H-indol-3-yl)methanamine hydrochloride in high-throughput screening (HTS) campaigns. The indole scaffold is a privileged structure in medicinal chemistry, and (1H-indol-3-yl)methanamine serves as a valuable starting fragment or building block for the discovery of novel therapeutics.[1][2] This guide details the physicochemical properties of the compound, outlines a detailed protocol for a competitive binding fluorescence polarization assay targeting the human serotonin 5-HT4 receptor, and provides a robust framework for hit confirmation and validation, with a strong emphasis on mitigating common HTS artifacts associated with indole and primary amine-containing compounds.

Introduction: The Strategic Value of the Indole Scaffold in HTS

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] this compound, as a simple derivative, offers a strategic entry point into this rich chemical space. Its utility in HTS can be viewed from several perspectives:

  • Fragment-Based Screening: With a low molecular weight, it serves as an ideal fragment for screening campaigns aimed at identifying low-affinity binders that can be subsequently optimized into potent leads.

  • Library Synthesis: The primary amine handle provides a versatile point for chemical modification, enabling the creation of diverse compound libraries for screening.[3]

  • Biomimetic Design: As a structural analog of the neurotransmitter serotonin, it is a logical candidate for screening against serotonergic targets.[4]

This guide will focus on a hypothetical HTS campaign to identify antagonists of the human serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR) implicated in various gastrointestinal and cognitive disorders. Derivatives of indole-3-methanamine have previously been identified as ligands for the 5-HT4 receptor, providing a strong rationale for this screening approach.

Compound Profile: this compound

A thorough understanding of the test compound's properties is fundamental to designing a robust and reliable HTS assay.

PropertyValueSource
Synonyms 3-(Aminomethyl)indole hydrochloride, 1H-Indol-3-ylmethanamine hydrochloride[5]
CAS Number 1266692-14-1[5]
Molecular Formula C₉H₁₀N₂ · HCl[5]
Molecular Weight 182.65 g/mol [5]
Appearance Solid powder[6]
Solubility Soluble in DMSO and Methanol (Slightly)[7]
Storage Store at room temperature in a dry, dark place.[8]

Safety and Handling: this compound is classified as toxic if swallowed and can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[10][11] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

High-Throughput Screening Workflow

The proposed HTS workflow is designed to identify and validate potential antagonists of the 5-HT4 receptor using a multi-stage process to minimize false positives and confirm on-target activity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary_Screen Single-Concentration FP Assay (10 µM) Hit_Identification Identify Initial Hits (>3 SD from mean) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response FP Assay (Determine IC50) Hit_Identification->Dose_Response Confirmed Hits Counter_Screens Assay Interference Counter-Screens Dose_Response->Counter_Screens Cytotoxicity Cellular Cytotoxicity Assay Counter_Screens->Cytotoxicity Non-interfering Hits Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) Cytotoxicity->Orthogonal_Assay Non-toxic Hits SAR_Expansion SAR by Analogs Orthogonal_Assay->SAR_Expansion Validated Hits

Caption: High-throughput screening cascade for 5-HT4 receptor antagonist discovery.

Primary Screening Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines a 384-well format competitive binding assay using Fluorescence Polarization (FP). FP is a robust, homogeneous assay format well-suited for HTS.[12] The principle relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) when it binds to a larger protein receptor. A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to the larger receptor, its tumbling slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in polarization.

Materials and Reagents
ReagentSupplierPurpose
(1H-indol-3-yl)methanamine HCle.g., Sigma-AldrichTest Compound
Anhydrous DMSO (≥99.9%)VariousCompound Solvent
Purified Human 5-HT4 ReceptorCommercial or in-houseTarget Protein
Fluorescent Tracer (e.g., TAMRA-labeled 5-HT analog)Custom SynthesisFP Probe
5-CT (5-Carboxamidotryptamine)e.g., TocrisPositive Control (Agonist)
Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)In-house preparationAssay Medium
384-well, low-volume, black, flat-bottom platese.g., CorningAssay Plates
Preparation of Solutions

Causality behind choices:

  • 10 mM Compound Stock in 100% DMSO: A high concentration stock in DMSO is standard practice in HTS to minimize the volume of solvent added to the aqueous assay, thereby reducing the risk of solvent-induced artifacts.[13][14] The final DMSO concentration in the assay should be kept below 1%.[15]

  • Assay Buffer with Tween-20: The non-ionic detergent Tween-20 is included to prevent non-specific binding of compounds to the assay plates and to reduce compound aggregation, a common source of false positives.[16]

  • Test Compound Stock (10 mM):

    • Accurately weigh 1.827 mg of this compound (MW: 182.65 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until fully dissolved. Aliquot into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.[17][18]

  • Positive Control Stock (10 mM 5-CT in DMSO): Prepare as described for the test compound.

  • Intermediate Compound Plates:

    • Perform serial dilutions of the 10 mM stock solutions in DMSO to create a range of concentrations for dose-response experiments.

    • For the primary screen, prepare a 200 µM working solution in DMSO (a 1:50 dilution of the 10 mM stock).

  • Receptor and Tracer Working Solutions:

    • Dilute the purified 5-HT4 receptor and fluorescent tracer in assay buffer to 2X the final desired concentration. The optimal concentrations must be determined empirically through titration experiments to achieve a good assay window and Z' factor.[19] For this example, we will assume final concentrations of 5 nM for the receptor and 1 nM for the tracer. Therefore, prepare 10 nM receptor and 2 nM tracer working solutions.

Assay Protocol (384-well plate)
  • Compound Addition (100 nL): Using an acoustic liquid handler or a pintool, transfer 100 nL of the 200 µM compound working solution from the intermediate plate to the assay plate. This results in a final compound concentration of 10 µM in a 20 µL assay volume. For control wells, add 100 nL of pure DMSO.

  • Receptor Addition (10 µL): Add 10 µL of the 2X receptor working solution (10 nM) to all wells except the "tracer only" control wells. To the "tracer only" wells, add 10 µL of assay buffer.

  • Tracer Addition (10 µL): Add 10 µL of the 2X tracer working solution (2 nM) to all wells.

  • Incubation: Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Measurement: Read the plate on a fluorescence polarization-capable plate reader (e.g., with excitation at ~540 nm and emission at ~590 nm for a TAMRA-based tracer).

Plate Layout and Controls

A robust control strategy is essential for a self-validating system.

Well TypeDescriptionPurpose
Test Compound Receptor + Tracer + CompoundMeasures compound activity
Negative Control (0% Inhibition) Receptor + Tracer + DMSODefines the upper bound of the assay window (high FP)
Positive Control (100% Inhibition) Receptor + Tracer + 5-CT (saturating concentration)Defines the lower bound of the assay window (low FP)
Tracer Only Tracer + DMSO (No Receptor)Measures the FP of the free tracer

Data Analysis and Quality Control

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[20][21] It reflects the separation between the positive and negative controls.

Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Interpretation:

  • Z' > 0.5: Excellent assay, suitable for HTS.[22][23]

  • 0 < Z' ≤ 0.5: Acceptable assay, but may require optimization.[22]

  • Z' < 0: Unacceptable assay.[22]

Hit Identification

For the primary screen, hits are typically identified as compounds that produce a signal greater than a certain threshold, often three standard deviations (3σ) from the mean of the negative (DMSO) controls.

Hit Triage and Validation: Navigating the Path from Hit to Lead

A primary hit is not a validated lead. A rigorous triage process is critical to eliminate false positives and build confidence in the remaining compounds.[24]

Hit_Validation_Logic Start Primary Hit DoseResponse Confirm with IC50 Curve in Primary Assay Start->DoseResponse IsPotent Potency < 10 µM? DoseResponse->IsPotent CounterScreen Test in Assay Interference Counter-Screens IsPotent->CounterScreen Yes Discard1 Discard (Inactive) IsPotent->Discard1 No IsInterfering Interference Detected? CounterScreen->IsInterfering OrthogonalAssay Confirm in Orthogonal Assay (e.g., Radioligand Binding) IsInterfering->OrthogonalAssay No Discard2 Discard (Assay Artifact) IsInterfering->Discard2 Yes IsConfirmed Activity Confirmed? OrthogonalAssay->IsConfirmed ValidatedHit Validated Hit IsConfirmed->ValidatedHit Yes Discard3 Discard (Off-Target) IsConfirmed->Discard3 No

Caption: Decision workflow for hit validation and triage.

Dose-Response Confirmation

Primary hits should be re-tested in the FP assay over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the tracer is displaced). This confirms the activity and establishes potency.

Counter-Screening for Assay Interference

(1H-indol-3-yl)methanamine contains structural motifs (indole ring, primary amine) that are known to interfere with various assay formats, leading to "false positive" hits.[25] These are often termed "Pan-Assay Interference Compounds" (PAINS). Therefore, a robust counter-screening strategy is non-negotiable.[26][27]

Potential Interference Mechanisms & Counter-Screens:

Interference MechanismRationale for (1H-indol-3-yl)methanamineRecommended Counter-Screen
Autofluorescence The indole ring is a known fluorophore.Scan compound for intrinsic fluorescence at the assay's excitation and emission wavelengths in the absence of the tracer.
Quenching Indole derivatives can quench the fluorescence of other molecules.Run the assay with pre-formed Receptor-Tracer complex and then add the compound. A rapid drop in signal suggests quenching rather than displacement.
Compound Aggregation Many organic molecules form aggregates at micromolar concentrations, which can non-specifically bind proteins.Re-run the IC50 determination in the presence of a higher concentration of non-ionic detergent (e.g., 0.1% Tween-20). A significant "potency shift" suggests aggregation. Dynamic Light Scattering (DLS) can also be used.[16]
Chemical Reactivity The primary amine can be reactive, potentially modifying the receptor or tracer.Run the assay with and without a pre-incubation of the compound with the receptor before adding the tracer. Changes in IC50 may indicate time-dependent covalent modification.
Orthogonal Assays

Hits that pass the confirmation and counter-screening stages should be tested in an orthogonal assay that uses a different detection technology and principle.[24] This provides strong evidence that the observed activity is due to a genuine interaction with the target. For a GPCR like the 5-HT4 receptor, a classic radioligand binding assay would be an excellent orthogonal choice.

Structure-Activity Relationship (SAR) by Analogs

Purchasing and testing commercially available analogs of (1H-indol-3-yl)methanamine can provide early insights into the structure-activity relationship (SAR). A clear SAR, where small structural changes lead to predictable changes in activity, is a strong indicator of a specific binding mode and increases confidence in the hit series.

Conclusion

This compound is a valuable starting point for HTS campaigns, particularly for targets where the indole scaffold is known to be active. However, its potential for assay interference necessitates a scientifically rigorous approach to hit validation. By employing a robust primary assay, such as the fluorescence polarization protocol detailed here, and implementing a comprehensive triage strategy that includes dose-response confirmation, targeted counter-screens, and orthogonal validation, researchers can confidently identify genuine, high-quality hits. This structured approach maximizes the probability of success in downstream lead optimization efforts and ultimately accelerates the drug discovery process.

References

In vitro and in vivo studies with (1H-indol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, this document provides detailed application notes and protocols for conducting in vitro and in vivo studies with (1H-indol-3-yl)methanamine hydrochloride. Authored from the perspective of a Senior Application Scientist, it emphasizes scientific integrity, experimental rationale, and robust methodology.

Introduction: Understanding this compound

This compound, a member of the tryptamine family, is a molecule of significant interest due to its structural similarity to endogenous neurochemicals like serotonin.[1][2] Tryptamine and its derivatives are recognized as important building blocks in medicinal chemistry and function as neuromodulators or neurotransmitters in biological systems.[1][3] This guide provides a comprehensive framework for the systematic investigation of this compound, from foundational cellular assays to complex whole-organism studies, ensuring that the generated data is both reliable and interpretable.

Part 1: Compound Characterization and Handling

A successful study begins with a thorough understanding of the test article. The hydrochloride salt form of (1H-indol-3-yl)methanamine is typically used in research due to its improved solubility and stability compared to the free base.[2]

Physicochemical Profile

Proper characterization is essential for accurate preparation of stock solutions and dosing formulations.

PropertyDataSourceSignificance for Experimental Design
Synonyms 3-(Aminomethyl)indole hydrochloride, Indole-3-methanamine hydrochloride[4]Ensures correct identification when searching literature and databases.
Molecular Formula C₉H₁₀N₂ · HCl[5]Confirms the elemental composition.
Molecular Weight 182.65 g/mol [5]Critical for calculating molar concentrations for in vitro assays and preparing precise doses for in vivo studies.
Appearance White to off-white crystalline powder[2]A basic quality control check upon receiving the compound.
Solubility Soluble in water and DMSO[2][6]High water solubility simplifies the creation of aqueous vehicles for both cell culture and animal dosing, minimizing the need for potentially confounding organic solvents.
Stock Solution Preparation and Storage

The integrity of your experimental results hinges on the correct preparation and storage of the test compound.

  • Calculation: To prepare a 10 mM stock solution, dissolve 1.8265 mg of this compound in 1 mL of sterile, nuclease-free water or anhydrous DMSO.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but always check for compound stability under these conditions.

  • Sterilization: For cell culture applications, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light.

Part 2: In Vitro Methodologies

In vitro assays are fundamental for dissecting the compound's cellular and molecular mechanisms of action in a controlled environment.

Hypothesized Mechanism of Action

Given its tryptamine core, the compound is hypothesized to interact with the serotonergic system. Potential targets include serotonin (5-HT) receptors, the serotonin transporter (SERT), and monoamine oxidase (MAO), the primary enzyme for tryptamine metabolism.[7]

Hypothesized Cellular Targets and Downstream Effects cluster_0 Molecular Interaction cluster_1 Primary Targets cluster_2 Cellular Consequences Compound (1H-indol-3-yl)methanamine Receptors Serotonin (5-HT) Receptors Compound->Receptors Agonism/ Antagonism Transporters Monoamine Transporters (SERT) Compound->Transporters Inhibition Enzymes Monoamine Oxidase (MAO) Compound->Enzymes Inhibition Signaling Modulation of Second Messengers Receptors->Signaling Neurotransmission Altered Neurotransmitter Levels Transporters->Neurotransmission Enzymes->Neurotransmission GeneExp Changes in Gene Expression Signaling->GeneExp Neurotransmission->GeneExp

Caption: Potential molecular interactions of (1H-indol-3-yl)methanamine.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration-dependent effect of the compound on cell viability. The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Rationale: This is a crucial first step to establish a therapeutic window. It identifies concentrations that are cytotoxic versus those that are pharmacologically active without killing the cells, guiding dose selection for all subsequent in vitro experiments.

Step-by-Step Protocol:

  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) or other relevant cell type in a 96-well plate at a density of 8,000-15,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from your stock solution. A typical concentration range to start with is 0.1 µM to 250 µM.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same concentration of water or DMSO as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Part 3: In Vivo Methodologies

In vivo studies are indispensable for evaluating the systemic effects, safety, and pharmacokinetic profile of a compound in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Acute Oral Toxicity Assessment (OECD 425)

This study provides an initial estimate of the compound's intrinsic toxicity and helps define a safe dose range for subsequent efficacy studies. The Up-and-Down Procedure (OECD Guideline 425) is utilized to minimize animal usage while providing a statistically robust estimate of the LD₅₀.

Rationale: Establishing the acute toxicity profile is a regulatory requirement and a critical safety measure before proceeding to more complex and prolonged in vivo experiments.

Step-by-Step Protocol:

  • Animal Model: Use a standard rodent model, such as female Swiss Webster mice (8-12 weeks old). Acclimatize animals for at least 5 days before the study.

  • Dose Formulation: Prepare the compound in a suitable vehicle, such as sterile saline or water for injection.

  • Dosing Procedure:

    • Administer a single oral dose to one animal using a default starting dose of 175 mg/kg.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level (3.2-fold increment).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observations: Record clinical signs, body weight changes, and any instances of morbidity or mortality.

  • Endpoint: The study is concluded when one of the stopping criteria defined by the OECD 425 guideline is met, allowing for the calculation of the LD₅₀ and its confidence interval.

Workflow: Preliminary Pharmacokinetic (PK) Study

A PK study is essential to understand how the body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).

Rationale: Understanding the compound's half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability (F%) is critical for designing rational dosing schedules for efficacy studies. A compound that is cleared too quickly may require multiple daily doses, while poor oral bioavailability might necessitate alternative routes of administration.

Pharmacokinetic Study Workflow cluster_workflow Pharmacokinetic Study Workflow A Acclimatize Animals (e.g., Sprague-Dawley Rats) B Administer Single Dose (IV and PO cohorts) A->B C Collect Serial Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Process Blood to Plasma C->D E Quantify Compound Concentration (LC-MS/MS Analysis) D->E F Pharmacokinetic Modeling E->F G Determine Key Parameters (Cmax, Tmax, AUC, t1/2, F%) F->G

Caption: Workflow for a preliminary pharmacokinetic evaluation.

Conclusion

This guide provides the foundational protocols and scientific rationale for initiating a comprehensive investigation into the biological effects of this compound. The progression from in vitro mechanistic studies to in vivo safety and pharmacokinetic assessments creates a logical and robust data package. The insights gained will be invaluable for guiding future research, whether it be for exploring its potential as a therapeutic agent or as a tool for probing complex biological systems.

References

Application Note & Protocols: Synthesis of Novel Derivatives from (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (1H-indol-3-yl)methanamine Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and pharmaceuticals.[1][2] (1H-indol-3-yl)methanamine, also known as tryptamine, serves as a fundamental building block for a wide array of derivatives with significant pharmacological potential.[3] Its structure, featuring a reactive primary amine tethered to the C3 position of the indole ring, provides an ideal handle for synthetic modification.

Derivatization of this primary amine allows for the systematic exploration of structure-activity relationships (SAR), leading to the discovery of novel therapeutic agents.[2] Research has demonstrated that modifications at this position can yield potent ligands for various biological targets, including serotonin receptors (e.g., 5-HT₄) and compounds with antibacterial or anticancer properties.[4][5][6][7] This guide provides detailed protocols for three fundamental synthetic transformations—N-acylation, reductive amination, and Schiff base formation—to generate diverse libraries of novel (1H-indol-3-yl)methanamine derivatives.

Prerequisite: Safety & Handling of Starting Material

Trustworthiness in science begins with safety. (1H-indol-3-yl)methanamine hydrochloride and its derivatives must be handled with appropriate care.

  • Hazard Identification : The starting material is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). It can cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE) : Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • First Aid Measures :

    • Skin Contact : Immediately wash off with soap and plenty of water.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

    • Ingestion : Rinse mouth and seek immediate medical attention.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Pathways for Derivatization

The primary amine of (1H-indol-3-yl)methanamine is a versatile nucleophile, enabling a range of synthetic modifications. This guide focuses on three robust and widely applicable strategies.

G start (1H-indol-3-yl)methanamine Hydrochloride freebase Free Base Amine (Key Intermediate) start->freebase  Base (e.g., NaOH, NaHCO₃)  Extraction acyl N-Acylation freebase->acyl reductive Reductive Amination freebase->reductive schiff Schiff Base Formation freebase->schiff amide Amide Derivative acyl->amide  Acyl Chloride or  Anhydride sec_amine Secondary Amine Derivative reductive->sec_amine  Aldehyde/Ketone  Reducing Agent imine Imine Derivative (Schiff Base) schiff->imine  Aldehyde/Ketone  (Water Removal)

Caption: Overview of synthetic pathways from the starting material.

Detailed Experimental Protocols

Critical Initial Step: Liberation of the Free Amine

The starting material is a hydrochloride salt, where the primary amine is protonated (-NH₃⁺) and thus non-nucleophilic. Before any reaction, it must be converted to the free amine (-NH₂).

Protocol 0: Free Base Generation

  • Dissolve this compound (1.0 eq) in deionized water.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the solution is >10.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Use this material immediately in the subsequent step.

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

N-acylation is a fundamental transformation that introduces an amide bond, a key functional group in many pharmaceuticals.[11] This protocol uses an acyl chloride as the acylating agent.

Causality: The reaction requires a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This base serves two purposes: it scavenges the HCl generated during the reaction, preventing the re-protonation of the nucleophilic free amine, and it drives the reaction to completion.

G step1 Dissolve free amine and TEA in anhydrous DCM under N₂ step2 Cool reaction mixture to 0 °C (ice bath) step1->step2 step3 Add acyl chloride (1.1 eq) dropwise via syringe step2->step3 step4 Allow to warm to room temperature and stir for 2-16 hours step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with saturated aq. NaHCO₃ step5->step6 Upon completion step7 Extract with DCM, dry organic layer, and concentrate step6->step7 step8 Purify by flash column chromatography step7->step8

Caption: General workflow for the N-acylation protocol.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of the freshly prepared (1H-indol-3-yl)methanamine free base (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) under a nitrogen atmosphere.

  • Addition of Acylating Agent : Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[12]

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[12]

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary amine.[13][14] This one-pot reaction first forms an intermediate imine, which is then reduced in situ.

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is milder than reagents like NaBH₄ and selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the wasteful consumption of the reducing agent and the formation of unwanted alcohol byproducts.[15]

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the (1H-indol-3-yl)methanamine free base (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation : Add acetic acid (1-2 eq) to catalyze the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.

  • Reduction : Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic; maintain the temperature below 30 °C.

  • Reaction : Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up : Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the mixture with DCM or ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Schiff Base (Imine) Derivatives

The condensation of the primary amine with an aldehyde or ketone yields a Schiff base, characterized by a C=N double bond (imine). These compounds are valuable synthetic intermediates and can possess biological activity themselves.[16][17]

Causality: This is an equilibrium reaction. To drive the reaction towards the product, the water formed as a byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using a dehydrating agent.

G amine Indole-3-methanamine H₂N- carbonyl Aldehyde/Ketone O=C amine:f1->carbonyl:f1 intermediate {Carbinolamine Intermediate} carbonyl->intermediate Nucleophilic Attack imine Imine (Schiff Base) -N=C- intermediate->imine Dehydration (-H₂O) water H₂O intermediate->water

Caption: Simplified mechanism for Schiff base formation.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the (1H-indol-3-yl)methanamine free base (1.0 eq), the aldehyde or ketone (1.0 eq), and a suitable solvent (e.g., toluene or benzene).

  • Catalysis : Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid.

  • Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 2-6 hours).

  • Isolation : Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Purification : If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[18]

Characterization and Data Summary

The successful synthesis and purity of all novel derivatives must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[19][20][21]

Table 1: Representative Data for Synthesized Derivatives

Derivative ExampleProtocol UsedKey ReagentsExpected Yield (%)Purity (%)Key Characterization Data
N-((1H-indol-3-yl)methyl)acetamideProtocol 1Acetyl Chloride, TEA85-95>95¹H NMR: New singlet ~δ 2.0 ppm (3H, -COCH₃)
N-Benzyl-(1H-indol-3-yl)methanamineProtocol 2Benzaldehyde, NaBH(OAc)₃70-85>95MS (ESI+): [M+H]⁺ calculated for C₁₆H₁₇N₂
(E)-N-(4-methoxybenzylidene)-1-(1H-indol-3-yl)methanamineProtocol 3p-Anisaldehyde, p-TSA80-90>95¹H NMR: New singlet ~δ 8.3 ppm (1H, -N=CH-)

References

Troubleshooting & Optimization

(1H-indol-3-yl)methanamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-indol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Drawing from established principles of indole chemistry and data from analogous compounds, this document offers practical advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend storage at room temperature, while others suggest refrigeration (-20°C) for extended periods.[1][2] The hydrochloride salt form generally enhances stability compared to the free base by preventing oxidative deamination. However, the indole ring itself is susceptible to degradation.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light and oxygen.[3] Generally, acidic conditions enhance stability. Stock solutions are best prepared in an acidic buffer or a suitable organic solvent like DMSO and stored at low temperatures. For aqueous solutions, short-term storage at 4°C is acceptable, but for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.[4]

Q3: My solution of this compound has turned yellow/brown. What does this indicate?

A3: A color change to yellow or brown is a common indicator of degradation, specifically oxidation of the indole ring.[3] This process can be accelerated by exposure to light, elevated temperatures, or a non-ideal pH (neutral to alkaline).[3] The formation of colored polymeric or oxidized species is a known degradation pathway for indole-containing compounds.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway is the oxidation of the indole ring, which can lead to the formation of various hydroxylated and carbonylated derivatives.[3] Under certain conditions, polymerization can also occur. The aminomethyl side chain is relatively stable, especially in the protonated hydrochloride form, but can be susceptible to enzymatic degradation if biological systems are involved.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions for each experiment from solid material.2. If using a stock solution, verify its integrity via analytical methods like HPLC.3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Discoloration of solid compound Exposure to light, air (oxidation), or moisture.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).2. Ensure the storage container is opaque or stored in the dark.3. Store in a desiccator to protect from moisture.
Precipitation in aqueous solution Poor solubility at the working pH or concentration.1. Ensure the pH of the aqueous buffer is compatible with the hydrochloride salt (acidic pH is preferred).2. Consider using a co-solvent like DMSO or ethanol before diluting with an aqueous buffer.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of the compound.1. Review the solution preparation and storage procedures.2. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).3. Protect solutions from light during all experimental steps.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the recommended procedure for preparing and storing stock solutions to maximize stability.

  • Solvent Selection: For long-term storage, anhydrous DMSO is recommended. For immediate use in aqueous buffers, a slightly acidic buffer (pH 4-6) can be used.

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the compound in a fume hood.

    • Dissolve in the chosen solvent to the desired concentration. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage:

    • For DMSO stock solutions, aliquot into single-use vials and store at -20°C or -80°C for up to one to six months.[4]

    • For aqueous solutions, use immediately or store at 4°C for no longer than 24 hours. For longer storage, aliquot and freeze at -20°C or below.

    • All solutions should be stored in amber vials or vials wrapped in aluminum foil to protect from light.[3]

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4-8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples and a control sample (stored under ideal conditions) by a stability-indicating HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizing Stability and Degradation

Decision Tree for Troubleshooting Stability Issues

The following diagram provides a workflow for identifying and resolving common stability problems with this compound.

G start Inconsistent Experimental Results or Visible Degradation (Color Change) check_solid Check Solid Compound: Is it discolored or clumpy? start->check_solid check_solution Check Solution: Is it discolored? Are there precipitates? start->check_solution solid_yes Yes check_solid->solid_yes Yes solid_no No check_solid->solid_no No solution_yes Yes check_solution->solution_yes Yes solution_no No check_solution->solution_no No cause_solid Probable Cause: Oxidation/Moisture Exposure solid_yes->cause_solid solid_no->check_solution cause_solution Probable Cause: Degradation due to pH, light, temp, or oxygen. solution_yes->cause_solution check_protocol Review Experimental Protocol: Are solutions prepared fresh? Are they protected from light? solution_no->check_protocol action_solid Action: Discard and use a fresh batch. Improve storage conditions (inert gas, desiccator). cause_solid->action_solid end If issues persist, consider analytical characterization (e.g., HPLC) of the material. action_solid->end action_solution Action: Prepare fresh solution. Use acidic buffer, protect from light, store at low temp. cause_solution->action_solution action_solution->end protocol_bad No check_protocol->protocol_bad No protocol_good Yes check_protocol->protocol_good Yes action_protocol Action: Implement best practices for solution handling. protocol_bad->action_protocol protocol_good->end action_protocol->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-indol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important indole derivative. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific rigor and practical success.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

(1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry, is accessible through several synthetic routes. However, each pathway presents a unique impurity profile that can impact downstream applications. Understanding the origin of these impurities is the first step toward effective troubleshooting and purification.

Two primary synthetic strategies are commonly employed:

  • Reductive Amination of Indole-3-carboxaldehyde: This is a widely used, convergent approach.

The following diagram illustrates these common synthetic pathways.

Synthesis_Pathways Indole Indole I3C Indole-3-carboxaldehyde Indole->I3C Vilsmeier-Haack or other formylation I3AN Indole-3-acetonitrile Indole->I3AN Reaction with Chloroacetonitrile Product (1H-indol-3-yl)methanamine I3C->Product Reductive Amination AmineSource Amine Source (e.g., NH4OAc, NH3) AmineSource->Product ReducingAgent1 Reducing Agent (e.g., NaBH3CN, H2/Pd-C) ReducingAgent1->Product Product_HCl (1H-indol-3-yl)methanamine Hydrochloride Product->Product_HCl I3AN->Product Nitrile Reduction ReducingAgent2 Reducing Agent (e.g., LiAlH4, H2/Raney Ni) ReducingAgent2->Product HCl HCl HCl->Product_HCl

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.

Category 1: Impurities from the Reductive Amination of Indole-3-carboxaldehyde

Question 1: My final product shows a significant peak corresponding to 3-methylindole (skatole) by GC-MS. What is the likely cause and how can I prevent it?

Answer:

The presence of 3-methylindole, a common and often malodorous impurity, typically arises from the over-reduction of an intermediate species or the starting material itself.

Causality:

The initial step of reductive amination involves the formation of an imine or enamine intermediate from indole-3-carboxaldehyde and the amine source. However, under certain conditions, the aldehyde itself can be reduced to the corresponding alcohol, 3-hydroxymethylindole. This alcohol is notoriously unstable and can be readily hydrogenolyzed to 3-methylindole, especially when using strong reducing agents or catalytic hydrogenation at elevated temperatures and pressures.[1]

Skatole_Formation I3C Indole-3-carboxaldehyde Intermediate_Alcohol 3-Hydroxymethylindole (Unstable Intermediate) I3C->Intermediate_Alcohol Reduction of Aldehyde Skatole 3-Methylindole (Skatole) (Impurity) Intermediate_Alcohol->Skatole Hydrogenolysis ReducingAgent Strong Reducing Agent (e.g., LiAlH4, high temp H2/Pd-C) ReducingAgent->I3C ReducingAgent->Intermediate_Alcohol

Caption: Pathway for the formation of 3-methylindole impurity.

Troubleshooting & Prevention:

  • Choice of Reducing Agent: Opt for milder and more selective reducing agents. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are excellent choices for reductive amination as they preferentially reduce the iminium ion over the aldehyde.

  • Reaction Conditions: Maintain a controlled temperature. Avoid excessive heat, which can promote the reduction of the aldehyde and the subsequent hydrogenolysis of the intermediate alcohol.

  • pH Control: The rate of iminium ion formation is pH-dependent. Maintaining a slightly acidic pH (typically 5-6) can favor the desired reaction pathway.

Question 2: I've observed a high molecular weight impurity that seems to be a dimer of my product. What is this and how can I minimize its formation?

Answer:

This is likely 3,3'-diindolylmethane, another common impurity arising from the reactivity of the indole nucleus under acidic conditions.

Causality:

The intermediate 3-hydroxymethylindole is not only prone to reduction but can also undergo self-condensation in the presence of acid to form 3,3'-diindolylmethane.[1] This side reaction is particularly prevalent if the reduction of the aldehyde to the alcohol is faster than the formation and reduction of the imine.

Troubleshooting & Prevention:

  • Control of Acidity: While a slightly acidic medium is necessary for iminium ion formation, strong acids or prolonged reaction times in an acidic environment should be avoided.

  • One-Pot Procedures: A well-executed one-pot reductive amination, where the imine is formed and reduced in situ, generally minimizes the accumulation of the reactive 3-hydroxymethylindole intermediate.

  • Purification: This non-basic impurity can often be removed during the work-up by an acid wash when the desired amine product is protonated and remains in the aqueous layer.

Category 2: Impurities from the Reduction of Indole-3-acetonitrile

Question 3: My final product is contaminated with a significant amount of the corresponding secondary amine. Why is this happening?

Answer:

The formation of a secondary amine is a known side reaction during the reduction of nitriles, especially with powerful reducing agents like lithium aluminum hydride (LiAlH4).

Causality:

The reduction of a nitrile with LiAlH4 proceeds through an intermediate imine. If this intermediate reacts with the already-formed primary amine product before it is fully quenched, a secondary amine dimer can be formed.

Troubleshooting & Prevention:

  • Inverse Addition: A common strategy to minimize this side reaction is to add the nitrile solution slowly to a solution of the reducing agent (inverse addition). This maintains a high concentration of the reducing agent relative to the starting material and intermediates, favoring the complete reduction to the primary amine.

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Raney Nickel or Rhodium on alumina) under optimized conditions of temperature and pressure can sometimes provide a cleaner reduction to the primary amine.

  • Work-up Procedure: A careful and rapid quench of the reaction at low temperature is crucial to prevent the reaction of intermediates. The Fieser workup is a standard and effective method for quenching LiAlH4 reductions.[2]

Impurity Common Synthetic Origin Preventative Measures
3-Methylindole (Skatole)Reductive amination of indole-3-carboxaldehydeUse mild, selective reducing agents (NaBH3CN, STAB); control temperature.
3,3'-DiindolylmethaneReductive amination of indole-3-carboxaldehydeControl acidity; utilize efficient one-pot procedures.
Secondary Amine DimerReduction of indole-3-acetonitrileEmploy inverse addition of the nitrile to the reducing agent; consider catalytic hydrogenation.
Unreacted Starting MaterialBoth routesEnsure sufficient equivalents of reducing agent; monitor reaction to completion by TLC or LC-MS.

Section 3: Purification and Hydrochloride Salt Formation

Question 4: What is the best way to purify the free base of (1H-indol-3-yl)methanamine before forming the hydrochloride salt?

Answer:

Column chromatography on silica gel is a standard method for purifying the free base.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of dichloromethane and methanol. The less polar impurities will elute first, followed by the desired product.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

Question 5: I am having trouble getting a clean, crystalline hydrochloride salt. What are some common issues and solutions?

Answer:

The formation of a stable, crystalline hydrochloride salt is crucial for the long-term stability and handling of (1H-indol-3-yl)methanamine.

Troubleshooting Crystallization:

  • Purity of the Free Base: The most common reason for poor crystallization is the presence of impurities. Ensure the free base is of high purity before attempting salt formation.

  • Solvent System: The choice of solvent is critical. A common method is to dissolve the free base in a solvent in which it is soluble (e.g., isopropanol, ethanol, or diethyl ether) and then add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether).

  • Stoichiometry: Use a precise amount of HCl, typically 1.0 to 1.1 equivalents. An excess of acid can sometimes lead to the formation of oily products or hygroscopic salts.

  • Temperature: Crystallization can often be induced by cooling the solution.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal can initiate crystallization.

Section 4: Analytical Methods for Purity Assessment

Question 6: What analytical techniques are recommended for determining the purity of my final this compound product?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at the indole chromophore's maximum absorbance (around 280 nm) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities like 3-methylindole. The amine may require derivatization to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of the final product and for identifying impurities if they are present in sufficient quantities (>1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for the parent compound and any impurities, which is extremely helpful in their identification.

References

Improving yield in the synthesis of (1H-indol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, (1H-indol-3-yl)methanamine serves as a foundational scaffold for a multitude of pharmacologically active agents. Its hydrochloride salt is often preferred for its improved stability and handling properties. However, the synthesis of this compound can be fraught with challenges, from incomplete reactions to problematic purification, leading to suboptimal yields.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (1H-indol-3-yl)methanamine hydrochloride. Drawing from established chemical principles and field-proven insights, this guide offers practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and accessible synthetic routes to (1H-indol-3-yl)methanamine?

A1: The most prevalent laboratory-scale synthesis is the one-pot reductive amination of indole-3-carboxaldehyde.[1][2] This method is favored for its operational simplicity and the ready availability of the starting material.[3] The process typically involves two key stages: the formation of an imine intermediate by reacting indole-3-carboxaldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine. Alternative, though often more complex, routes include the reduction of indole-3-acetonitrile or the Gabriel synthesis from 3-(bromomethyl)indole, although the latter can be complicated by the instability of the halide intermediate.[4]

Q2: How do I choose the right reducing agent for the reductive amination of indole-3-carboxaldehyde?

A2: The choice of reducing agent is critical and depends on factors like reaction scale, desired selectivity, and safety considerations. Sodium borohydride (NaBH₄) is a common choice due to its mild nature, ease of handling, and good yields.[1] For more stubborn imines or faster reaction times, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used, but this requires strictly anhydrous conditions and greater handling precautions.[5] Catalytic hydrogenation offers a greener alternative but may require specialized high-pressure equipment.[6]

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters must be carefully controlled to ensure high yield and purity:

  • Temperature: Both the imine formation and reduction steps are temperature-sensitive. Imine formation is often carried out at room temperature or with gentle heating, while the reduction step, especially with NaBH₄, may be performed at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • pH: The pH of the medium is crucial for imine formation, which is typically acid-catalyzed. However, strongly acidic conditions can lead to polymerization or degradation of the indole moiety. A slightly acidic environment is usually optimal.

  • Solvent: The choice of solvent must accommodate both the polar and non-polar components of the reaction. Alcohols like methanol or ethanol are frequently used as they are good solvents for both the aldehyde and the borohydride reducing agent.[7]

  • Stoichiometry: The molar ratios of the ammonia source and the reducing agent to the aldehyde must be optimized. An excess of the ammonia source is often used to drive the imine formation equilibrium forward, and a sufficient excess of the reducing agent is needed to ensure complete conversion.

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[5] By spotting the reaction mixture against the starting indole-3-carboxaldehyde, you can track the disappearance of the starting material and the appearance of the product spot. A typical eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The amine product can be visualized using a ninhydrin stain, which turns purple or pink in the presence of primary amines.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems that may arise during the synthesis, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Product Formation

Q: My TLC analysis shows mostly unreacted indole-3-carboxaldehyde, even after extended reaction time. What could be the issue?

A: This points to a failure in one of the two key steps: imine formation or reduction.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine might not favor the product.

    • Solution: Ensure an adequate excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is used. The reaction can also be gently heated or allowed to stir for a longer duration before the reducing agent is added. If using an ammonium salt, ensure the conditions allow for the release of free ammonia.

  • Inactive Reducing Agent: Sodium borohydride can decompose if it is old or has been exposed to moisture.

    • Solution: Use a fresh bottle of NaBH₄. You can test a small amount in water or methanol; vigorous bubbling (hydrogen evolution) indicates it is active.

  • Suboptimal pH: As mentioned, pH is critical. If the medium is too neutral or basic, imine formation will be slow. If it is too acidic, the amine nucleophile may be fully protonated and non-reactive.

    • Solution: If using ammonium chloride, the reaction is likely sufficiently acidic. If using aqueous ammonia, the addition of a mild acid catalyst like acetic acid can be beneficial.

Problem 2: Significant Byproduct Formation

Q: My crude product shows multiple spots on TLC, and the yield of the desired amine is low. How can I improve selectivity?

A: Byproduct formation is a common issue, often stemming from over-reduction or side reactions of the indole nucleus.

  • Formation of Bis(indolyl)methanes: Indoles are nucleophilic and can react with the iminium ion intermediate, leading to the formation of dimers.[8]

    • Solution: This is often minimized by adding the reducing agent promptly after the imine has formed, keeping the concentration of the electrophilic iminium ion low. Running the reaction at a lower temperature can also improve selectivity.

  • Formation of Secondary Amines: The primary amine product can react with remaining aldehyde to form a secondary amine, which is then reduced.

    • Solution: Employ a significant excess of the ammonia source to outcompete the primary amine product in reacting with the aldehyde. Adding the aldehyde slowly to the mixture of the ammonia source and catalyst can also help maintain a low aldehyde concentration.

  • Reduction of the Indole Ring: While rare with mild reducing agents like NaBH₄, aggressive reducing conditions (e.g., high temperatures, strong acid catalysts) can potentially lead to the reduction of the indole ring itself.

    • Solution: Adhere to mild reaction conditions. Use NaBH₄ at 0-25 °C and avoid strong, non-selective reducing agents unless necessary.

Troubleshooting Workflow Diagram

The following diagram provides a visual guide to troubleshooting low yield issues in the reductive amination synthesis.

G start Low Yield of (1H-indol-3-yl)methanamine check_sm TLC shows mostly starting material? start->check_sm check_byproducts TLC shows multiple byproduct spots? start->check_byproducts check_sm->check_byproducts No imine_fail Issue: Incomplete Imine Formation check_sm->imine_fail Yes reducer_fail Issue: Inactive Reducing Agent check_sm->reducer_fail Yes dimer_form Byproduct: Bis(indolyl)methane check_byproducts->dimer_form Yes sec_amine_form Byproduct: Secondary Amine check_byproducts->sec_amine_form Yes sol_imine Solution: 1. Increase excess of NH₃ source. 2. Add mild acid catalyst (e.g., AcOH). 3. Increase pre-reduction stir time. imine_fail->sol_imine sol_reducer Solution: 1. Use fresh, dry NaBH₄. 2. Consider a more potent reducer (e.g., NaBH₃CN) if necessary. reducer_fail->sol_reducer sol_dimer Solution: 1. Add reducer promptly after imine formation. 2. Run reaction at lower temp (0 °C). dimer_form->sol_dimer sol_sec_amine Solution: 1. Use large excess of NH₃ source. 2. Add aldehyde slowly to the reaction mixture. sec_amine_form->sol_sec_amine

Caption: Troubleshooting workflow for low yield.

Problem 3: Difficult Purification and Salt Formation

Q: The crude product is an oil that is difficult to purify by column chromatography, and I'm struggling to form the hydrochloride salt.

A: Amines can be challenging to purify due to their basicity and polarity.

  • Streaking on Silica Gel: Primary amines often streak on standard silica gel columns due to strong interactions with acidic silanol groups.

    • Solution 1: Deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1-2% v/v) in the eluent. This neutralizes the acidic sites and allows for much cleaner separation.

    • Solution 2: Use a different stationary phase, such as basic alumina, which is better suited for purifying basic compounds.[5]

  • Inefficient Extraction: The amine may not be fully extracted from the aqueous layer during workup if the pH is too low, as it will exist as the protonated, water-soluble ammonium salt.

    • Solution: Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Failure to Form HCl Salt: The hydrochloride salt may fail to precipitate if the freebase is impure or if the solvent system is inappropriate.

    • Solution: Ensure the freebase amine is as pure as possible before attempting salt formation. Dissolve the purified freebase in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through it. If it oils out, try cooling the solution, scratching the flask, or adding a non-polar co-solvent like hexane to induce precipitation.

Comparative Data: Reducing Agents

The selection of a reducing agent significantly impacts the reaction outcome. The table below compares common reagents for the reduction of the imine intermediate derived from indole-3-carboxaldehyde.

Reducing AgentTypical Solvent(s)Temperature (°C)Relative ReactivityKey Advantages & Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 25ModeratePro: Inexpensive, easy to handle, good yields.[1] Con: Can be slow; may reduce the starting aldehyde if added too early.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Water20 to 25MildPro: Selective for imines over aldehydes, allowing for a true one-pot reaction. Con: Highly toxic (releases HCN in strong acid).
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 to 35HighPro: Very powerful and fast. Reduces other functional groups.[5][9] Con: Requires strictly anhydrous conditions; highly reactive with protic solvents; significant safety precautions needed.
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Ethyl Acetate25 to 50VariablePro: "Green" method, high yields possible. Con: Requires specialized pressure equipment; catalyst can be expensive or pyrophoric (e.g., Raney Nickel).[6]

Detailed Experimental Protocol: One-Pot Reductive Amination

This protocol describes a reliable method for the synthesis of this compound from indole-3-carboxaldehyde using sodium borohydride.

Materials:

  • Indole-3-carboxaldehyde

  • Ammonium Acetate

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Diethyl Ether (anhydrous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add indole-3-carboxaldehyde (1.0 eq).

    • Add anhydrous methanol to dissolve the aldehyde (approx. 10-15 mL per gram of aldehyde).

    • Add ammonium acetate (5.0-10.0 eq) to the solution. The large excess helps drive the equilibrium towards the imine.[8]

    • Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC.

  • Reduction:

    • Cool the reaction flask to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the complete disappearance of the intermediate imine.

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding water.

    • Remove most of the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue, then make the aqueous solution strongly basic (pH > 10) by adding 2M NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1H-indol-3-yl)methanamine as a freebase, which may be an oil or a low-melting solid.

  • Purification and Salt Formation:

    • If necessary, purify the crude freebase by column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient eluent of dichloromethane and methanol.

    • Dissolve the purified freebase in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through the solvent) dropwise with stirring.

    • The hydrochloride salt should precipitate as a white or off-white solid. If the product oils out, cool the flask and scratch the inside with a glass rod to induce crystallization.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.[10]

References

Technical Support Center: Overcoming Drug Resistance with (1H-indol-3-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (1H-indol-3-yl)methanamine hydrochloride derivatives and related indole-based compounds to investigate and overcome therapeutic resistance. This guide is designed to provide practical, field-proven insights, moving beyond simple protocols to explain the fundamental principles and troubleshoot common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries from researchers new to this class of compounds.

Q1: What are (1H-indol-3-yl)methanamine derivatives and what is their primary mechanism for overcoming drug resistance?

A1: (1H-indol-3-yl)methanamine and its derivatives are part of a broad class of compounds built on an indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[1][2] In the context of oncology, many of these derivatives function as small-molecule inhibitors of key signaling proteins that drive cancer cell proliferation, survival, and resistance to conventional therapies.[1]

The primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[3][4] In many resistant cancers, STAT3 is "constitutively active," meaning it is always "on," continuously promoting the expression of genes involved in cell survival and proliferation (e.g., Mcl-1, Survivin).[5][6] Indole derivatives, such as the well-characterized inhibitor Stattic , directly target the SH2 domain of STAT3.[7][8] This binding event prevents STAT3 from forming functional dimers, which is a critical step for its translocation into the nucleus to activate gene transcription.[3][9] By blocking this pathway, these compounds can re-sensitize resistant cells to chemotherapy or induce apoptosis directly.[5]

Q2: Besides STAT3, are there other targets for these indole derivatives relevant to drug resistance?

A2: Yes. The versatility of the indole scaffold allows for the development of derivatives that target other critical nodes in resistance pathways.

  • SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2): SHP2 is a key signaling hub that regulates multiple pro-survival pathways, including RAS-RAF-ERK and PI3K-AKT.[10][11] Its hyperactivation is a known mechanism of resistance to various targeted therapies. Some small molecules are designed to target SHP2, making it a valuable strategic target for combination therapies.[12]

  • Tubulin Polymerization: Certain N-arylsulfonylsubstituted-1H indole derivatives have been shown to act as dual inhibitors of both STAT3 and tubulin polymerization.[13][14] By disrupting microtubule function, these compounds induce cell cycle arrest in the G2/M phase, providing a secondary mechanism to halt cancer cell proliferation.[13]

  • NF-κB Pathway: The derivative JSH-23, for example, is known to inhibit the nuclear translocation of the p65 subunit of NF-κB, a transcription factor heavily involved in inflammatory responses and cell survival.[15][16][17]

Q3: How should I prepare and store my (1H-indol-3-yl)methanamine derivatives?

A3: Proper handling is critical for experimental reproducibility.

  • Solubility: Most of these compounds are highly soluble in dimethyl sulfoxide (DMSO).[7] It is imperative to use fresh, anhydrous (water-free) DMSO to prepare your stock solutions. Moisture-contaminated DMSO can significantly reduce the solubility of the compound, leading to precipitation.[7]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot this stock into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light.[18]

  • Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the medium is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).

Q4: What are the potential off-target or STAT3-independent effects I should consider?

A4: This is a critical consideration for data interpretation. While many derivatives are designed for specificity, STAT3-independent effects have been reported. For instance, Stattic has been shown to exert cytotoxic effects in STAT3-deficient cancer cells and can modulate histone acetylation and gene expression independently of its effect on STAT3.[8] It is crucial to include appropriate controls, such as using STAT3-knockout or STAT3-null cell lines, to validate that the observed phenotype is indeed STAT3-dependent.

Section 2: Core Mechanistic Pathways in Drug Resistance

Understanding the underlying biology is key to designing effective experiments. Here we visualize the primary signaling pathway targeted by many (1H-indol-3-yl)methanamine derivatives.

The STAT3 Signaling Pathway and Its Inhibition

Constitutive activation of the JAK-STAT3 pathway is a hallmark of many aggressive and drug-resistant cancers. It is driven by signals from cytokines and growth factors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK / Src Kinase Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Tyr705) STAT3_p p-STAT3 (Y705) STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA Target Gene DNA (e.g., Mcl-1, Survivin) STAT3_dimer_nuc->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription Initiates Resistance Cell Survival & Drug Resistance Transcription->Resistance Promotes Cytokine Cytokine / Growth Factor Cytokine->Receptor Binds Inhibitor (1H-indol-3-yl)methanamine Derivative (e.g., Stattic) Inhibitor->STAT3_dimer Blocks Dimerization (Targets SH2 Domain)

Caption: The STAT3 signaling pathway. Indole derivatives block STAT3 dimerization, a key step for its function.

Section 3: Experimental Protocols & Workflows

Here we provide validated, step-by-step protocols for key experiments.

Protocol 1: Determining Compound Potency (IC50) via MTT Assay

This protocol establishes the concentration of your derivative that inhibits 50% of cell growth, a critical first step.

  • Cell Seeding: Plate your cancer cells (both sensitive and resistant variants, if available) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]

  • Compound Preparation: Prepare a 2X serial dilution of your indole derivative in culture medium. For a compound with an expected low micromolar IC50, a typical starting concentration might be 100 µM, diluted down in 8-12 steps. Remember to prepare a "vehicle control" containing the same final concentration of DMSO as your highest drug concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions (and vehicle control) to the corresponding wells. You will now have your final desired concentrations in 200 µL total volume. Include "medium only" wells as a blank control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be sufficient for the compound to exert its effect and for control cells to undergo several divisions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, normalize the absorbance values to the vehicle control (which represents 100% viability). Plot the normalized values against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Assessing Reversal of Resistance via Western Blot for p-STAT3

This protocol directly measures if your compound is inhibiting the STAT3 pathway in your cellular model.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with your indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (a time-course experiment, e.g., 6, 12, 24 hours, is recommended initially). Include an untreated and a vehicle control.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH. A dose-dependent decrease in the p-STAT3/Total STAT3 ratio indicates successful target engagement.

Workflow for Assessing Drug Synergy

To test if your indole derivative can re-sensitize resistant cells to a standard chemotherapeutic agent, a synergy experiment is the gold standard.

Synergy_Workflow start Start: Resistant Cell Line seed 1. Seed Cells in 96-Well Plates start->seed prepare 2. Prepare Drug Dilutions (Indole Derivative & Chemo Drug) seed->prepare treat 3. Treat with Drug Matrix (Checkerboard Assay) prepare->treat incubate 4. Incubate for 72 hours treat->incubate viability 5. Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubate->viability analyze 6. Data Analysis (CompuSyn/CalcuSyn) viability->analyze ci_value 7. Calculate Combination Index (CI) analyze->ci_value result Interpret Results ci_value->result synergy Synergy (CI < 0.9) result->synergy additive Additive (CI = 0.9-1.1) result->additive antagonism Antagonism (CI > 1.1) result->antagonism

Caption: A standard workflow for determining drug synergy using a checkerboard assay and Combination Index analysis.

Section 4: Troubleshooting Guide

Even with robust protocols, unexpected results can occur. This guide addresses specific issues in a Q&A format.

Q: My compound precipitated out of the cell culture medium after I added it. What went wrong?

A: This is a common solubility issue.

  • Cause 1: Poor DMSO Quality. As mentioned, moisture in your DMSO is a primary culprit.[7]

    • Solution: Purchase a new, sealed bottle of anhydrous, cell-culture grade DMSO. Aliquot upon first opening to prevent future contamination.

  • Cause 2: Final Concentration Too High. The compound may be soluble in DMSO but not in aqueous media above a certain concentration.

    • Solution: Check the manufacturer's technical data sheet for aqueous solubility limits. If your working concentration is too high, you may need to reconsider your experimental design or accept a lower maximum dose.

  • Cause 3: High Protein Content in Serum. Some compounds can bind to proteins in fetal bovine serum (FBS), causing them to crash out of solution.

    • Solution: Try preparing the final dilution in serum-free or low-serum medium first, add it to the cells, and then add the required amount of serum a few minutes later.

Q: I'm not seeing any decrease in cell viability, even at high concentrations. Why?

A: This suggests a lack of compound activity or a problem with the experimental model.

  • Cause 1: Compound Degradation. The compound may have degraded due to improper storage (exposure to light, moisture, or excessive freeze-thaw cycles).

    • Solution: Use a fresh aliquot or purchase a new batch of the compound. Verify its identity and purity if possible.

  • Cause 2: Cell Line Insensitivity. Your chosen cell line may not rely on the pathway you are targeting. For a STAT3 inhibitor, the cells may not have constitutively active STAT3.

    • Solution: First, perform a Western blot to confirm that your untreated resistant cell line has high levels of p-STAT3 (Tyr705). If it doesn't, this inhibitor is likely not appropriate for this model.

  • Cause 3: Efflux Pump Activity. Some resistant cells overexpress efflux pumps (like P-glycoprotein) that actively pump compounds out of the cell before they can reach their target.[20]

    • Solution: Investigate if your cell line is known to overexpress ABC transporters. You may need to co-administer an efflux pump inhibitor as a tool compound to test this hypothesis.

Q: My Western blot shows no change in p-STAT3 levels after treatment. What should I check?

A: This indicates a failure to engage the target.

  • Cause 1: Insufficient Incubation Time or Dose. The effect may be time or dose-dependent.

    • Solution: Perform a time-course (e.g., 2, 6, 12, 24 hours) and a dose-response experiment (using concentrations around the IC50) to find the optimal conditions for seeing a p-STAT3 decrease.

  • Cause 2: Poor Antibody Quality. The primary antibody for p-STAT3 may not be specific or sensitive enough.

    • Solution: Check the antibody datasheet to ensure it has been validated for Western blot in your species of interest. Include a positive control lysate (e.g., from cells treated with a known STAT3 activator like IL-6) to confirm the antibody is working.

  • Cause 3: Rapid Pathway Reactivation. The cell may have feedback loops that rapidly restore p-STAT3 levels.

    • Solution: Try shorter incubation times. Inhibition of the SH2 domain should be rapid, so a decrease in phosphorylation might be visible within 1-4 hours.

Section 5: Data Presentation

Clear presentation of quantitative data is essential for interpretation and publication.

Table 1: Sample IC50 Data for Indole Derivative XYZ-1

Cell LineResistance ProfileIC50 (µM) ± SD
OVCAR-3Cisplatin-Sensitive7.8 ± 1.2
OVCAR-3-ResCisplatin-Resistant6.5 ± 0.9
MDA-MB-231Intrinsically Resistant5.1 ± 0.7

Table 2: Sample Synergy Analysis of XYZ-1 with Paclitaxel in Resistant Cells

Drug CombinationFractional EffectCombination Index (CI)Interpretation
XYZ-1 (1 µM) + Paclitaxel (5 nM)0.650.72Synergy
XYZ-1 (2 µM) + Paclitaxel (5 nM)0.850.51Strong Synergy
XYZ-1 (1 µM) + Paclitaxel (10 nM)0.920.45Strong Synergy
CI values < 0.9 indicate synergy; 0.9-1.1 indicate an additive effect; > 1.1 indicate antagonism.

References

Technical Support Center: Purification of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1H-indol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle this valuable compound. As a key building block in medicinal chemistry, its purity is paramount for the reliability and reproducibility of downstream applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of (1H-indol-3-yl)methanamine and its hydrochloride salt presents unique challenges. The indole nucleus is susceptible to oxidation, especially under acidic conditions or light exposure.[3] The primary amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to streaking and poor recovery during column chromatography.[4] Furthermore, as a hydrochloride salt, the compound's solubility is significantly different from its free-base form, which must be considered when selecting purification methods. The compound is also known to be hygroscopic and light-sensitive, requiring careful handling and storage.[5]

Q2: What are the most common impurities found in crude this compound?

Impurities can originate from starting materials, side reactions, or degradation. Common contaminants include:

  • Unreacted Starting Materials: Such as indole, or reagents from the specific synthetic pathway used.[6][7]

  • By-products: Depending on the synthesis, bis-indolyl methanes can form, though some synthetic routes are designed to avoid this.[6]

  • Oxidation/Degradation Products: The indole ring can oxidize, leading to colored impurities.[8] Over time or with exposure to harsh conditions, polymerization can also occur.[9]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.[10][11]

  • Inorganic Salts: If aqueous HCl is used for salt formation, residual inorganic salts like NaCl may be present.[12]

Q3: Which principal purification techniques are recommended for this compound?

The two most effective and widely used techniques are recrystallization and column chromatography .

  • Recrystallization: This is the preferred method for purifying the hydrochloride salt. It relies on the principle of differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.[13] It is often highly effective at removing both colored impurities and by-products, yielding high-purity crystalline material.

  • Column Chromatography: This technique is typically used for the free-base form of the amine. Due to the basicity of the amine, standard silica gel can lead to issues.[4] Therefore, modified approaches, such as using a de-activated silica gel or an amine-functionalized stationary phase, are often necessary.[4][14]

Q4: How do I choose between recrystallization and column chromatography?

Your choice depends on the nature of the impurities and the form of your compound (free base vs. salt).

G start Crude Product State is_salt Is the product the HCl salt? start->is_salt is_base Is the product the free base? is_salt->is_base No impurities_salt Are impurities significantly different in solubility? is_salt->impurities_salt Yes impurities_base Are impurities significantly different in polarity? is_base->impurities_base Yes convert_to_salt Convert to HCl salt, then recrystallize is_base->convert_to_salt No recrystallize Recrystallization impurities_salt->recrystallize Yes convert_to_base Convert to free base, then chromatography impurities_salt->convert_to_base No chromatography Column Chromatography (Amine-functionalized or deactivated silica) impurities_base->chromatography Yes impurities_base->convert_to_salt No

Caption: Decision tree for selecting a purification method.

Q5: What are the essential stability and handling considerations?
  • Storage: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term stability).[5]

  • Light Sensitivity: Indole derivatives can be light-sensitive.[5] Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

  • pH Stability: The indole ring can be sensitive to strong acids. While forming the hydrochloride salt is standard, prolonged exposure to highly acidic conditions, especially with heating, should be avoided to prevent degradation.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues
Problem 1: My compound will not dissolve, even in a hot solvent.
  • Causality: This indicates an unsuitable solvent choice. The solvent's polarity may be too low to dissolve the polar hydrochloride salt.

  • Solution:

    • Change Solvent: Switch to a more polar solvent. For amine hydrochlorides, polar protic solvents like methanol, ethanol, or water are often good starting points.[15]

    • Use a Solvent Mixture: Dissolve the compound in a minimum amount of a high-solubility solvent (e.g., methanol or water) and then add a less-polar anti-solvent (e.g., isopropanol, acetone, or diethyl ether) dropwise to the hot solution until turbidity appears. Re-heat to clarify and then cool slowly.[16][17]

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good solvent, but can be difficult to remove.[5][15]
MethanolHigh65Often an excellent choice for dissolving the salt.
EthanolHigh78Similar to methanol, slightly less polar.[13]
Isopropanol (IPA)Medium82Can be a good single solvent or used as an anti-solvent with methanol.
AcetoneMedium56Often used as an anti-solvent to precipitate the salt from a more polar solution.[17]

Caption: Common solvents for recrystallizing amine hydrochlorides.

Problem 2: The compound "oils out" instead of forming crystals.
  • Causality: Oiling out occurs when the solute becomes supersaturated and precipitates from the solution at a temperature above its melting point. This is common if the sample is highly impure or if the solution is cooled too rapidly.[18]

  • Solution:

    • Reheat and Dilute: Reheat the solution to re-dissolve the oil. Add more of the primary solvent (10-20% more) to reduce the saturation level.[18]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it inside a larger beaker packed with glass wool for insulation). Once at room temperature, move to a refrigerator, and then a freezer.

    • Lower Crystallization Temperature: Use a solvent system with a lower boiling point.

Problem 3: No crystals form upon cooling, even after an extended time.
  • Causality: The solution is not supersaturated, meaning either too much solvent was used or the compound is very soluble even at low temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[18]

      • Seeding: Add a tiny crystal of a previously purified batch to the solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.

    • Add an Anti-solvent: Slowly add a solvent in which your compound is insoluble (e.g., diethyl ether or hexane) until the solution becomes persistently cloudy.

Column Chromatography Issues (for the Free Base)
Problem 1: The compound streaks badly and elutes over many fractions.
  • Causality: The basic amine is interacting strongly with the acidic silanol groups on the surface of standard silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in severe tailing.[4]

  • Solution:

    • Deactivate the Silica: Add a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[4][14] The competing base will occupy the acidic sites on the silica, allowing your compound to travel down the column more uniformly.

    • Use a Different Stationary Phase: Employ an amine-functionalized silica column (KP-NH) or basic alumina. These stationary phases provide a basic environment that minimizes unwanted interactions.[4]

Problem 2: The compound will not elute from the column.
  • Causality: The mobile phase is not polar enough to move the compound, or the compound has irreversibly bound to or degraded on the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system). Adding a small amount of triethylamine can also increase elution strength by disrupting interactions with the silica.[4]

    • Flush the Column: If the compound is truly stuck, try flushing the column with a highly polar mixture, such as 5-10% ammonia in methanol. Note that this is a last resort as it may be difficult to recover the compound cleanly.

G start Prepare Crude Free Base prep_column Prepare Silica Column start->prep_column deactivate Deactivate Silica: Flush with mobile phase containing 1% Et3N prep_column->deactivate load Load Sample (Dry or in min. solvent) deactivate->load elute Elute with Gradient (e.g., DCM -> 5% MeOH/DCM + 1% Et3N) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine final_product Purified Free Base combine->final_product

Caption: Workflow for amine purification via column chromatography.

General Purity and Conversion Issues
Problem 1: The final product is discolored (yellow/brown).
  • Causality: This usually indicates the presence of oxidized impurities. Indoles are prone to air oxidation, which can be accelerated by light and heat.

  • Solution:

    • Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed impurities.

    • Minimize Exposure: Conduct all purification steps under an inert atmosphere (nitrogen or argon) and protect the solutions from direct light.

Problem 2: How can I efficiently remove inorganic salts (e.g., NaCl)?
  • Causality: This occurs when using aqueous HCl for salt formation, especially if a base like NaOH was used in the preceding workup.[12]

  • Solution:

    • Solvent Selection: Choose a recrystallization solvent in which the desired hydrochloride salt is soluble but the inorganic salt is not. For example, many organic hydrochloride salts are soluble in hot ethanol or isopropanol, whereas NaCl is virtually insoluble. A simple hot filtration can remove the inorganic salt before cooling to crystallize the product.[12]

    • Convert to Free Base: If the issue persists, an alternative is to convert the salt back to the free base. Dissolve the crude salt in water, basify with a mild base (e.g., NaHCO₃ solution), and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it (Na₂SO₄), and then re-precipitate the pure hydrochloride salt using anhydrous HCl in a solvent like ether or isopropanol.[12]

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol assumes the starting material is crude this compound with primarily organic impurities.

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of a potential solvent (e.g., isopropanol). Heat gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl for 5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel or a filter paper-lined funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purity Assessment by HPLC

Rigorous purity assessment is crucial to validate your purification.[2] Reverse-phase HPLC (RP-HPLC) is an excellent technique for this.[2][19]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 280 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile

Caption: Starting HPLC conditions for purity analysis.

References

Technical Support Center: Synthesis of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-indol-3-yl)methanamine hydrochloride, a crucial building block in pharmaceutical and alkaloid chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively, optimize yields, and ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

(1H-indol-3-yl)methanamine, commonly known as tryptamine, is a foundational scaffold for a vast array of biologically active molecules, including neurotransmitters like serotonin and melatonin.[1] Its synthesis, while conceptually straightforward, is often complicated by the unique reactivity of the indole nucleus. The electron-rich nature of the indole ring makes it susceptible to a variety of side reactions, particularly under the acidic or reductive conditions required for many synthetic routes.[2][3] This guide provides a question-and-answer-based troubleshooting framework to address these specific issues head-on.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each entry details the likely cause, explains the underlying chemistry, and provides validated protocols for mitigation.

Question 1: My reaction is producing a complex, tar-like mixture with a significant loss of starting material, especially when using strong acids. What is happening?

Answer: You are likely observing acid-catalyzed polymerization of the indole ring.

Causality & Mechanism: The indole ring, while aromatic, behaves as a very weak base and is prone to protonation at the C3 position, the most nucleophilic site.[4] This generates a highly reactive indoleninium ion. This electrophilic species can then be attacked by a neutral, electron-rich indole molecule (another starting material molecule or product), initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymers. Strong, non-nucleophilic acids (e.g., trifluoroacetic acid, hydrochloric acid) and elevated temperatures exacerbate this issue.[3][5]

Mitigation Strategies:

  • Select Milder Acid Catalysts: For reactions requiring acid catalysis, such as the Pictet-Spengler reaction or certain reductive aminations, switch to a weaker acid. Acetic acid is often sufficient to promote the desired reaction without causing significant polymerization.[6]

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many indole-based syntheses, this means running the reaction at room temperature or 0 °C.

  • Strict Stoichiometry and Slow Addition: Add the acid or other electrophilic reagents slowly and in a controlled manner to avoid a localized high concentration that can trigger polymerization.

  • Consider N-Protection: In particularly challenging cases, protecting the indole nitrogen (e.g., as a tosyl or Boc derivative) can reduce the electron density of the ring system, making it less susceptible to electrophilic attack and polymerization. This group can be removed in a subsequent step.

Question 2: I'm performing a reductive amination of indole-3-carboxaldehyde and my final product is contaminated with a significant, less polar byproduct that shows extra aromatic signals in the ¹H NMR. What is this impurity?

Answer: This is very likely a bis(indolyl)methane derivative, formed from the reaction of two indole molecules with one molecule of the aldehyde.

Causality & Mechanism: This side reaction is a classic example of electrophilic substitution on the indole ring. The aldehyde starting material, when activated by a Lewis or Brønsted acid, forms a highly electrophilic intermediate. This intermediate is rapidly attacked by the nucleophilic C3 position of an indole molecule (either the starting material or the product). The resulting alcohol is unstable and quickly eliminates water to form a new, resonance-stabilized carbocation, which is then attacked by a second indole molecule to yield the bis(indolyl)methane byproduct.[7]

Visualizing the Side Reaction:

G cluster_0 Bis(indolyl)methane Formation Indole-3-CHO Indole-3-carboxaldehyde Activated_CHO Protonated Aldehyde (Electrophilic) Indole-3-CHO->Activated_CHO Protonation H+ H+ Intermediate_Alcohol Indolylmethanol Intermediate Activated_CHO->Intermediate_Alcohol Nucleophilic Attack Indole_Nucleophile Indole Nucleophile (Another Molecule) Indole_Nucleophile->Intermediate_Alcohol BIM Bis(indolyl)methane (Byproduct) Indole_Nucleophile->BIM Carbocation Stabilized Carbocation Intermediate_Alcohol->Carbocation -H₂O Carbocation->BIM H2O H₂O

Caption: Formation of bis(indolyl)methane byproduct.

Mitigation Strategies:

  • Pre-formation of the Imine: A robust method is to first react the indole-3-carboxaldehyde with the amine source (e.g., ammonia or an ammonium salt) to form the imine before adding the reducing agent. This consumes the aldehyde and prevents it from reacting with other indole molecules.

  • One-Pot, Three-Component Reaction: If a one-pot synthesis is desired, use a large excess of the amine source (e.g., ammonium acetate) to favor imine formation over the competing bis(indolyl)methane pathway.[8]

  • Solvent Choice: Using a solvent that can stabilize the imine intermediate can also suppress this side reaction.

Question 3: My mass spectrum shows a peak at M+2, and my NMR indicates a loss of aromaticity in the indole ring. What could be the cause?

Answer: You are observing over-reduction of the indole C2=C3 double bond, leading to the formation of the corresponding indoline.

Causality & Mechanism: While the indole ring is aromatic and generally stable, the C2=C3 double bond can be reduced under certain conditions. This is particularly common with powerful reducing agents or harsh catalytic hydrogenation conditions.[9] For instance, using sodium borohydride in strong carboxylic acids like trifluoroacetic acid (TFA) can lead to protonation at C3, which disrupts aromaticity and makes the double bond susceptible to hydride attack.[4][10] Similarly, heterogeneous catalytic hydrogenation can reduce the pyrrole ring if not carefully controlled.[9]

Visualizing the Over-reduction Pathway:

G cluster_1 Indole Ring Over-Reduction Indole (1H-indol-3-yl)methanamine Protonation Protonation at C3 (e.g., in TFA) Indole->Protonation Indoleninium Indoleninium Ion (Aromaticity Disrupted) Protonation->Indoleninium Reduction Hydride Attack (e.g., from NaBH₄) Indoleninium->Reduction Indoline Indoline Byproduct (Over-reduced) Reduction->Indoline

Caption: Mechanism of indole over-reduction to indoline.

Comparative Data on Reducing Agents:

Reducing Agent SystemSelectivity for C=N vs. C=CCommon Side ReactionsRecommendation
NaBH₄ in MeOH/EtOH GoodGenerally clean for imine reduction.Recommended for standard reductive amination.
NaBH₃CN in MeOH ExcellentHighly selective for the iminium ion over aldehydes/ketones. Generates toxic cyanide waste.[9]Use when selectivity is critical and waste can be managed.
H₂/Pd-C or Pt/C VariableCan lead to over-reduction to indoline or even octahydroindole.[9]Requires careful optimization of pressure, temperature, and catalyst loading.
NaBH₄ in Acetic Acid PoorCauses both over-reduction and N-alkylation of the product.[4]Avoid unless N-ethylindoline is the desired product.
NaBH₄ in TFA Very PoorAggressively reduces the indole ring.[10]Avoid for tryptamine synthesis.

Mitigation Protocol (Optimized Reductive Amination):

  • Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir at room temperature for 1-2 hours until TLC/LC-MS analysis shows complete conversion of the aldehyde to the imine.

  • Controlled Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Workup: Once the reaction is complete, quench carefully with water, extract the product with an appropriate organic solvent (e.g., ethyl acetate), and proceed with purification.

Question 4: My product is contaminated with a tetracyclic compound, especially when my starting aldehyde isn't pure. What is this structure?

Answer: Your product, (1H-indol-3-yl)methanamine, is reacting with a contaminating aldehyde (or even the starting aldehyde if conditions are not well-controlled) via the Pictet-Spengler reaction to form a tetrahydro-β-carboline.[11][12]

Causality & Mechanism: The Pictet-Spengler reaction is a powerful ring-forming reaction between a β-arylethylamine (like your product) and an aldehyde or ketone.[13] The reaction proceeds through the formation of an imine/iminium ion, followed by an intramolecular electrophilic attack from the iminium carbon onto the electron-rich C2 position of the indole ring. This reaction is often catalyzed by acid and heat.[11][14] If your starting indole-3-carboxaldehyde contains other aldehyde impurities, or if some of it remains unreacted, it can engage in this cyclization with the newly formed tryptamine product.

Visualizing the Pictet-Spengler Side Reaction:

G cluster_2 Pictet-Spengler Side Reaction Tryptamine Product: (1H-indol-3-yl)methanamine Iminium Iminium Ion Intermediate Tryptamine->Iminium Aldehyde Aldehyde Impurity (R-CHO) Aldehyde->Iminium Cyclization Intramolecular Electrophilic Attack at C2 Iminium->Cyclization THBC Tetrahydro-β-carboline (Byproduct) Cyclization->THBC

Caption: Formation of a tetrahydro-β-carboline byproduct.

Mitigation Strategies:

  • Purify Starting Materials: Ensure your indole-3-carboxaldehyde is free of other aldehyde impurities by recrystallization or column chromatography before use.

  • Ensure Complete Conversion: Monitor the reaction closely to ensure all the starting aldehyde is consumed. If necessary, add a slight excess of the amine source and reducing agent.

  • Control Reaction Conditions: Run the reaction at a lower temperature and under neutral or only mildly acidic conditions to disfavor the Pictet-Spengler cyclization, which is typically promoted by stronger acids and heat.[12]

FAQs: Synthesis and Purification

Q: Which is the most reliable synthetic route for high purity this compound on a lab scale? A: The two most common and reliable routes are the reductive amination of indole-3-carboxaldehyde and the reduction of indole-3-acetonitrile. Reductive amination is often preferred due to the commercial availability of the aldehyde and the use of milder reagents (NaBH₄). However, the reduction of indole-3-acetonitrile using catalysts like Raney Nickel or in-situ generated Nickel Boride can provide very high yields, though it may require more specialized equipment (e.g., for hydrogenation).[15][16]

Q: How can I best purify the final product and remove these side products? A: Purification typically involves a multi-step process:

  • Aqueous Workup: After quenching the reaction, perform an acid-base extraction. Extract your crude product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent like ethyl acetate to remove non-basic impurities (like bis(indolyl)methanes), then basify the aqueous layer (e.g., with NaOH) and re-extract the free-base product into an organic solvent.

  • Chromatography: If needed, the free-base can be purified by column chromatography on silica gel. Use a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent the amine from tailing or degrading on the acidic silica.

  • Salt Formation & Recrystallization: The final and most critical step for purity is the formation of the hydrochloride salt. Dissolve the purified free-base in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting crystalline solid can be collected by filtration and recrystallized to achieve high purity. The salt form is significantly more stable and easier to handle than the free-base.[1]

Q: I see an unknown peak in my ¹H NMR spectrum. How can I identify it? A: Identifying unknown peaks requires systematic analysis. First, consult reference tables for the chemical shifts of common laboratory solvents and impurities, as these are frequent contaminants.[17] If the impurity is reaction-derived, consider the side reactions discussed above. For example, the formation of a bis(indolyl)methane will introduce a characteristic singlet methine proton around 5.8-6.0 ppm. An indoline byproduct will show aliphatic signals replacing the C2-H and C3-H aromatic signals. For definitive identification, techniques like LC-MS are invaluable for obtaining a molecular weight, and 2D NMR experiments (COSY, HMBC) can elucidate the structure of a significant impurity.

General Workflow for Synthesis & Troubleshooting

G Start Start Synthesis (e.g., Reductive Amination) Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Analyze Analyze Crude Product (NMR / LC-MS) Workup->Analyze Pure Product is Pure? Analyze->Pure Salt Form HCl Salt & Recrystallize Pure->Salt Yes Troubleshoot Identify Side Products Pure->Troubleshoot No Purify Purification (Column Chromatography) Purify->Salt Final Final Product: (1H-indol-3-yl)methanamine HCl Salt->Final Troubleshoot->Purify Impurity Separable Adjust Adjust Reaction Conditions (Temp, Reagents, etc.) Troubleshoot->Adjust Systemic Issue Adjust->Start Re-run

Caption: A logical workflow for synthesis and troubleshooting.

References

Technical Support Center: Optimizing Reaction Conditions for (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (1H-indol-3-yl)methanamine hydrochloride, a critical building block for numerous pharmaceutical and research applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and purification. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my yield of this compound unexpectedly low?

Low yields are a frequent issue, often stemming from suboptimal conditions in the critical reductive amination step. The primary pathway involves the reaction of indole-3-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced.

Core Factors Affecting Yield:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water must be shifted towards the imine. This is typically achieved by removing water or using a dehydrating agent. In many modern protocols, the imine is formed in situ. The presence of a mild acid, like acetic acid, is crucial to catalyze this step, but an excess can protonate the amine, rendering it non-nucleophilic.[1]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting aldehyde.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can readily reduce the starting indole-3-carboxaldehyde to indol-3-ylmethanol, consuming your starting material and complicating purification.[1][2]

    • Sodium Cyanoborohydride (NaCNBH₃): More selective for the imine at acidic pH. However, it is highly toxic and requires careful handling.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the preferred reagent. It is milder and highly selective for imines and aldehydes, and the reaction can be performed in a one-pot fashion without strict pH control.[3]

  • Reaction Stoichiometry: Using the aldehyde in excess can lead to poor yields if the amine is the more valuable reagent.[4] Conversely, an excess of the amine source (e.g., ammonium acetate) is often used to drive the imine formation forward.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_imine Step 1: Verify Imine Formation (Monitor by TLC/LC-MS) start->check_imine imine_issue Problem: Imine not forming check_imine->imine_issue No imine_ok Imine Formation is OK check_imine->imine_ok Yes solution_imine Solution: 1. Add catalytic acetic acid (1.1 eq). 2. Consider adding molecular sieves. 3. Increase reaction time for imine formation. imine_issue->solution_imine check_reduction Step 2: Assess Reduction Step imine_ok->check_reduction reduction_issue Problem: Incomplete Reduction (Imine persists post-reaction) check_reduction->reduction_issue No reduction_ok Reduction is Complete check_reduction->reduction_ok Yes solution_reduction Solution: 1. Switch to a more suitable reducing agent (e.g., NaBH(OAc)₃). 2. Ensure sufficient equivalents of reducing agent (3-10 eq). 3. Increase reaction time or gently heat. reduction_issue->solution_reduction check_side_products Step 3: Analyze for Side Products (Check for reduced aldehyde or dialkylation) reduction_ok->check_side_products side_products_issue Problem: Significant Side Products check_side_products->side_products_issue Yes end_node Yield Optimized check_side_products->end_node No solution_side_products Solution: 1. Use a more selective reducing agent. 2. Use a large excess of the ammonia source to minimize dialkylation. 3. Control temperature carefully. side_products_issue->solution_side_products

Caption: A flowchart for diagnosing and resolving low yield issues.

Q2: I'm observing significant byproduct formation. What are the likely culprits and how can I minimize them?

Byproduct formation complicates purification and reduces the yield of your desired product. The most common unwanted products are:

  • Indol-3-ylmethanol: This results from the reduction of the starting indole-3-carboxaldehyde. It is a major issue when using non-selective reducing agents like sodium borohydride.[1]

    • Solution: Switch to a more selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde under the reaction conditions.[3]

  • Bis(1H-indol-3-yl)methane: Indoles are nucleophilic and can react with the intermediate iminium ion or the starting aldehyde under acidic conditions. This is a well-known reaction that can be catalyzed by even trace amounts of acid.

    • Solution: Maintain a controlled pH. Avoid strong acids. Using a one-pot procedure where the imine is formed and immediately reduced can minimize the concentration of the reactive electrophilic species.

  • Dialkylated Amine: The primary amine product is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine after a second reductive amination event.

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride) to outcompete the product amine. Another strategy is to add the reducing agent slowly to keep the concentration of the aldehyde low.

Q3: My final product is discolored (pink, brown, or yellow). How can I obtain a pure, white solid?

Indole-containing compounds are notoriously susceptible to oxidation, which often results in discoloration.

  • Cause: The indole ring is electron-rich and can be oxidized by atmospheric oxygen, especially when exposed to light or in the presence of trace metal impurities. The free amine form is more susceptible to this than the hydrochloride salt.

  • Prevention & Solution:

    • Workup Conditions: During the workup, minimize the time the product spends as the free base. After extraction, proceed to salt formation relatively quickly.

    • Purification: If the crude product is heavily discolored, column chromatography may be necessary before final salt formation.[5][6] However, a well-executed reaction often yields a product that can be purified by crystallization.

    • Recrystallization: This is an effective method for removing colored impurities.[5] A mixed solvent system, such as methanol/water or ethanol/ether, can be effective for the hydrochloride salt.

    • Storage: Store the final hydrochloride salt under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.

Q4: I'm struggling with the purification and isolation of the hydrochloride salt. What are the best practices?

The goal of the workup is to separate the amine product from unreacted starting materials, the reducing agent byproducts, and any organic side products.

Standard Workup and Salt Formation Workflow

purification_workflow start Reaction Mixture Quenched (e.g., with NaHCO₃ solution) extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) start->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo to obtain Crude Free Base dry->concentrate dissolve Dissolve Crude Base in Anhydrous Solvent (e.g., Ether, Dioxane, or IPA) concentrate->dissolve add_hcl Add HCl Solution (e.g., 2M HCl in Ether) Dropwise with Stirring dissolve->add_hcl precipitate Product Precipitates as Hydrochloride Salt add_hcl->precipitate filter Filter the Solid precipitate->filter wash_solid Wash with Cold Anhydrous Ether filter->wash_solid dry_final Dry Under Vacuum wash_solid->dry_final final_product Pure (1H-indol-3-yl)methanamine HCl dry_final->final_product

Caption: A standard workflow for the isolation and purification of the hydrochloride salt.

Key Considerations:

  • Solvent for Salt Formation: The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is not. Diethyl ether, dioxane, and isopropanol (IPA) are common choices.

  • HCl Source: Use an anhydrous solution of HCl (e.g., HCl in ether or dioxane) to prevent introducing water, which can affect the crystallinity and stability of the salt.

  • Controlling Precipitation: Add the HCl solution slowly to the stirred solution of the free base. Rapid addition can cause the product to oil out or trap impurities. If the product oils out, try warming the mixture slightly to encourage crystallization or add a co-solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (1H-indol-3-yl)methanamine?

The most prevalent and dependable method is the one-pot reductive amination of indole-3-carboxaldehyde with an ammonia source, using sodium triacetoxyborohydride as the reducing agent. This method avoids the isolation of the intermediate imine and the use of highly toxic reagents like sodium cyanoborohydride.[3]

Q2: Which reducing agents are suitable, and what are their pros and cons?

The choice of reducing agent is arguably the most critical parameter for this synthesis.

Reducing AgentProsConsBest For
NaBH(OAc)₃ (STAB) Mild, highly selective for imines.[3] Tolerates mild acid. One-pot reactions are common.More expensive than NaBH₄. Can be slow.Most applications, especially for one-pot syntheses.
NaCNBH₃ Selective for imines at acidic pH.Highly toxic (can release HCN gas). Requires careful pH control.Situations where STAB is ineffective, with extreme caution.
NaBH₄ Inexpensive, powerful reducing agent.[1]Not selective; readily reduces the starting aldehyde.[1][2] Requires separate imine formation and careful temperature control.Two-step procedures where the imine is formed first and isolated or when cost is the primary driver.
Catalytic Hydrogenation "Green" method, high yielding.Requires specialized high-pressure equipment (H₂ gas). Catalyst can be expensive and pyrophoric.Scale-up and industrial applications.

Q3: How critical are anhydrous conditions for this reaction?

While reductive aminations are generally more tolerant to moisture than, for example, Grignard reactions, minimizing water is beneficial.[4] The formation of the imine from the aldehyde and amine generates water, which can push the equilibrium back to the starting materials. Using dry solvents and, if necessary, adding a dehydrating agent like molecular sieves can improve the rate of imine formation and the overall yield.[1]

Q4: What are the optimal storage conditions for this compound to prevent degradation?

The hydrochloride salt is significantly more stable than the free base. For long-term stability:

  • Atmosphere: Store under an inert gas (argon or nitrogen).

  • Temperature: Store in a cool environment (refrigerator or freezer).

  • Light: Protect from light using an amber vial.

  • Moisture: Keep in a desiccator or a tightly sealed container to prevent moisture absorption, as the salt can be hygroscopic.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The proton NMR should show characteristic peaks for the indole ring protons, the methylene bridge (CH₂), and the amine protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. You should observe the mass of the free base.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The free base melts around 104-107 °C, while the hydrochloride salt has a higher melting point.[7]

  • Thin-Layer Chromatography (TLC): A simple and quick way to assess purity. A single spot suggests a pure compound.

Section 3: Experimental Protocols

Protocol 1: One-Pot Synthesis via Reductive Amination using NaBH(OAc)₃

This protocol is adapted from standard procedures for reductive amination.[3]

Reaction Scheme

reaction_scheme indole_aldehyde Indole-3-carboxaldehyde arrow1 DCE, AcOH (cat.) -----------------> Room Temp, 1-2h (Imine Formation) indole_aldehyde->arrow1 ammonia_source NH₄OAc ammonia_source->arrow1 reducing_agent NaBH(OAc)₃ invisible_node reducing_agent->invisible_node product (1H-indol-3-yl)methanamine plus1 + plus2 + arrow1->invisible_node arrow2 -----------------> Room Temp, 12-24h (Reduction) arrow2->product invisible_node->arrow2

Caption: General scheme for one-pot reductive amination.

Materials:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (AcOH) (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-carboxaldehyde (1.0 eq) and ammonium acetate (10 eq).

  • Add anhydrous DCE to form a stirrable suspension (approx. 0.1 M concentration with respect to the aldehyde).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the consumption of the aldehyde by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate imine.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1H-indol-3-yl)methanamine free base.

Protocol 2: Formation and Isolation of the Hydrochloride Salt

Procedure:

  • Dissolve the crude free base obtained from Protocol 1 in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of this compound should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed. A slight excess can be used to ensure complete salt formation.

  • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the pure white solid under high vacuum to remove residual solvent.

References

Technical Support Center: Navigating Challenges in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you overcome common hurdles in this powerful synthetic reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the Fischer indole synthesis in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?

Low or no yield is one of the most frequent challenges and can stem from several factors. The Fischer indole synthesis is notoriously sensitive to reaction parameters.[1][2]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can introduce side reactions that consume starting materials or inhibit the catalyst.[1]

    • Solution: Ensure your arylhydrazine is fresh or has been stored properly under an inert atmosphere to prevent oxidation. It is often beneficial to use freshly distilled or recrystallized carbonyl compounds.

  • Suboptimal Reaction Conditions: The delicate balance of temperature and acid strength is crucial.[2]

    • Solution: Systematically optimize the reaction conditions. Begin with milder conditions and incrementally increase the temperature and/or acid strength. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting material and the formation of the product and byproducts. Microwave-assisted synthesis can also be a powerful tool to rapidly screen conditions and often improves yields.[3][4]

  • N-N Bond Cleavage: This is a significant competing side reaction, especially when using phenylhydrazines with electron-donating substituents or carbonyl compounds with electron-donating groups.[1][2] This cleavage leads to the formation of anilines and other degradation products instead of the desired indole.

    • Solution: Employ a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) and lower the reaction temperature. If the substrate allows, modifying the electronic properties of the substituents can also mitigate this side reaction.

  • Unstable Hydrazone Intermediate: Some phenylhydrazones are not stable under the strong acidic conditions required for cyclization and may decompose before the key[5][5]-sigmatropic rearrangement can occur.[1]

    • Solution: Consider the in situ formation of the hydrazone. This involves reacting the arylhydrazine and the carbonyl compound directly in the acidic reaction medium under milder conditions before proceeding to the higher temperatures required for indolization.[6]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers is a classic challenge when using unsymmetrical ketones.[6] The regioselectivity is primarily governed by the relative stability of the two possible enamine intermediates and the subsequent[5][5]-sigmatropic rearrangement.[7]

Factors Influencing Regioselectivity and Control Strategies:

  • Acid Catalyst and Strength: The choice of acid can significantly influence the product ratio.[1]

    • Weaker Acids (e.g., Acetic Acid): These tend to favor the formation of the kinetic product, which arises from the more substituted and often more rapidly formed enamine.

    • Stronger Acids (e.g., Polyphosphoric Acid, ZnCl₂): These can promote equilibration to the thermodynamically more stable, less substituted enamine, leading to the alternative regioisomer.

  • Steric Hindrance: The[5][5]-sigmatropic rearrangement is sensitive to steric bulk.

    • Strategy: Bulky substituents on the ketone or the phenylhydrazine will generally direct the cyclization towards the less sterically hindered position.

  • Electronic Effects: Electron-withdrawing groups on the carbonyl substrate can destabilize the enamine intermediate, influencing the regioselectivity.[7]

Q3: My reaction is messy, with multiple side products. What are these byproducts and how can I minimize them?

The formation of multiple byproducts can complicate purification and significantly reduce the yield of the desired indole.

Common Side Reactions and Mitigation Strategies:

  • Aldol Condensation: Aldehydes and ketones that can be enolized may undergo self-condensation under acidic conditions, consuming the starting material.[1]

    • Mitigation: Slowly add the carbonyl compound to the heated reaction mixture containing the arylhydrazine and acid catalyst to keep its instantaneous concentration low.

  • N-N Bond Cleavage Products: As discussed in Q1, this leads to aniline derivatives.

    • Mitigation: Use milder acids and lower temperatures.

  • Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate, especially under mild acidic conditions or at low temperatures.

    • Mitigation: Increase the acid strength or the reaction temperature. Ensure the purity of your reactants.

Q4: The reaction fails completely with my specific substrate. Are there certain substrates that are incompatible with the Fischer indole synthesis?

Yes, certain substitution patterns are known to be problematic and can lead to complete reaction failure.

Challenging Substrates and Potential Workarounds:

  • Synthesis of C3-N-Substituted Indoles: This is a notoriously difficult transformation using the Fischer indole synthesis.[1] The presence of an electron-donating nitrogen atom on the carbonyl component strongly promotes the N-N bond cleavage pathway.

    • Workaround: Lewis acids like ZnCl₂ may offer some improvement over Brønsted acids. However, an alternative synthetic route to the indole core might be necessary.

  • Extremely Electron-Rich Phenylhydrazines: While electron-donating groups on the phenylhydrazine can accelerate the desired rearrangement, they also stabilize the protonated ene-hydrazine in a manner that favors N-N bond cleavage.[2]

    • Workaround: Careful optimization of the acid catalyst and temperature is crucial. Milder conditions are generally preferred.

  • Acid-Sensitive Functional Groups: The harsh acidic conditions can be incompatible with certain functional groups.

    • Workaround: The use of protecting groups for sensitive functionalities is a viable strategy. Alternatively, newer, milder protocols, such as the Buchwald modification involving palladium catalysis, can be considered.[8]

  • Direct Synthesis of Unsubstituted Indole: The reaction with acetaldehyde to produce the parent indole often fails under standard conditions.[2][6]

    • Workaround: A common and effective alternative is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated upon heating.[6]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis (2-phenylindole)

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric Acid (PPA)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add polyphosphoric acid.

  • Heat the PPA to 80-90 °C with stirring.

  • In a separate beaker, mix phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

  • Slowly add the phenylhydrazine-acetophenone mixture to the hot PPA with vigorous stirring.

  • Increase the temperature to 150-160 °C and maintain for 15-20 minutes. The reaction mixture will darken.

  • Allow the reaction to cool to below 100 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.

Protocol 2: Troubleshooting Low Yield - A Catalyst and Solvent Screening Protocol

This protocol provides a systematic approach to optimizing the reaction conditions on a small scale.

Procedure:

  • Set up a parallel array of small reaction vials, each with a magnetic stir bar.

  • To each vial, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).

  • To each vial, add a different acid catalyst (e.g., p-TsOH, ZnCl₂, Amberlite IR-120) or a different solvent (e.g., toluene, acetic acid, ethanol). (Refer to Tables 1 and 2 for options).

  • Seal the vials and heat them to a predetermined temperature (e.g., 80 °C) for a set amount of time (e.g., 4 hours).

  • After cooling, quench a small aliquot from each reaction and analyze by TLC or LC-MS to determine the most promising conditions.

Protocol 3: In Situ Formation of the Phenylhydrazone Intermediate

This protocol is useful for unstable hydrazones.

Procedure:

  • Dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol) in a round-bottom flask.[6]

  • Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid if in a neutral solvent) and stir at room temperature or with gentle warming (e.g., 40-50 °C) for 1-2 hours, monitoring the formation of the hydrazone by TLC.

  • Once the hydrazone formation is complete, add the main acid catalyst (e.g., PPA or ZnCl₂) and increase the temperature to initiate the indolization reaction.

Protocol 4: Microwave-Assisted Fischer Indole Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[3]

Materials:

  • Arylhydrazine hydrochloride (1.0 eq)

  • Ketone/Aldehyde (1.05 eq)

  • Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) or another suitable acid/solvent system

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add the arylhydrazine hydrochloride and the ketone.

  • Carefully add the Eaton's Reagent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 10 minutes) with stirring.[3]

  • Follow the workup procedure described in Protocol 1.

Data Presentation

Table 1: Common Acid Catalysts for Fischer Indole Synthesis
CatalystTypeTypical ConditionsNotes
Polyphosphoric Acid (PPA) Brønsted80-160 °C, often neatHighly effective for many substrates, but workup can be challenging.[9][10]
Zinc Chloride (ZnCl₂) Lewis150-200 °C, often neat or in a high-boiling solventA classic and widely used catalyst.[6][11]
p-Toluenesulfonic Acid (p-TsOH) BrønstedReflux in toluene or xylene with Dean-Stark trapMilder than PPA, allows for azeotropic removal of water.
Hydrochloric Acid (HCl) BrønstedIn ethanol or acetic acid, refluxA common and inexpensive choice.
Sulfuric Acid (H₂SO₄) BrønstedIn ethanol or acetic acid, refluxA strong acid, can cause charring with sensitive substrates.
Boron Trifluoride (BF₃) LewisIn acetic acid or etherate complexA versatile Lewis acid catalyst.[11]
Amberlite IR-120 Solid AcidReflux in ethanolA reusable solid acid catalyst, simplifies workup.
Table 2: Common Solvents for Fischer Indole Synthesis
SolventTypeBoiling Point (°C)Notes
Acetic Acid Polar Protic118Often used as both solvent and catalyst.
Ethanol Polar Protic78Common solvent for Brønsted acid-catalyzed reactions.
Toluene Nonpolar111Allows for azeotropic removal of water with a Dean-Stark trap.
Xylene Nonpolar~140Higher boiling point than toluene for less reactive substrates.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189High boiling point, can dissolve a wide range of substrates.
Neat (Solvent-Free) --Often used with PPA or ZnCl₂ at high temperatures.[12]

Visualizations

Diagram 1: The Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism cluster_hydrazone Hydrazone Formation cluster_rearrangement Key Rearrangement and Cyclization cluster_aromatization Aromatization A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation (-H₂O) C Enamine Tautomer B->C Tautomerization (Acid-Catalyzed) D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Indole G->H Elimination of NH₃ (Aromatization)

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Diagram 2: A General Troubleshooting Workflow

Troubleshooting_Workflow start Start: Fischer Indole Synthesis problem Low Yield or Complex Mixture? start->problem check_purity Check Purity of Starting Materials problem->check_purity Yes success Successful Synthesis problem->success No optimize Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize in_situ Consider In Situ Hydrazone Formation optimize->in_situ alternative Consider Alternative Synthetic Route in_situ->alternative alternative->success

Caption: A troubleshooting workflow for common Fischer indole synthesis problems.

Diagram 3: Factors Influencing Regioselectivity

Regioselectivity_Factors unsym_ketone Unsymmetrical Ketone enamine_A More Substituted Enamine (Kinetic) unsym_ketone->enamine_A enamine_B Less Substituted Enamine (Thermodynamic) unsym_ketone->enamine_B indole_A Regioisomer A enamine_A->indole_A indole_B Regioisomer B enamine_B->indole_B catalyst Acid Catalyst (Strength) catalyst->enamine_A Weaker Acid catalyst->enamine_B Stronger Acid sterics Steric Hindrance sterics->enamine_B Favors

Caption: Logical relationships of factors influencing regioselectivity.

Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in the Fischer indole synthesis? A: The acid catalyst plays multiple crucial roles throughout the reaction mechanism. It catalyzes the initial condensation of the arylhydrazine and the carbonyl compound to form the hydrazone, promotes the tautomerization of the hydrazone to the key enamine intermediate, and facilitates the subsequent[5][5]-sigmatropic rearrangement, cyclization, and final elimination of ammonia to form the aromatic indole ring.[13]

Q: Can I run the Fischer indole synthesis under neutral or basic conditions? A: The classical Fischer indole synthesis requires acidic conditions to proceed. However, there are reports of thermal, catalyst-free indolization for certain activated, acid-sensitive substrates. Additionally, modern variations like the Buchwald modification utilize a palladium catalyst and can be performed under different conditions.[8]

Q: How do I choose the best acid catalyst for my specific reaction? A: The choice of acid catalyst is highly substrate-dependent and often requires empirical optimization.[5][11] A good starting point is to review the literature for similar substrates. If no direct precedent exists, a small-scale screen of common Brønsted acids (p-TsOH, H₂SO₄ in ethanol) and Lewis acids (ZnCl₂) is recommended. Polyphosphoric acid (PPA) is often a powerful choice for less reactive substrates.[9]

Q: Are there any "green" or more environmentally friendly approaches to the Fischer indole synthesis? A: Yes, several approaches aim to improve the environmental footprint of this reaction. The use of reusable solid acid catalysts like Amberlite IR-120 simplifies purification and reduces waste.[12] Microwave-assisted synthesis can dramatically reduce energy consumption by shortening reaction times.[3] Additionally, some protocols have been developed using ionic liquids or even solvent-free conditions.[12]

Q: What is the Japp-Klingemann modification? A: The Japp-Klingemann reaction is a useful modification for preparing the necessary phenylhydrazone precursors, especially when the desired ketone or aldehyde is not readily available. It involves the reaction of a β-keto-acid or β-keto-ester with an aryl diazonium salt to form a hydrazone, which can then be subjected to Fischer indole synthesis conditions.

References

Validation & Comparative

A Comparative Analysis of (1H-indol-3-yl)methanamine Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2][3] Among these, derivatives of (1H-indol-3-yl)methanamine hydrochloride have garnered significant attention due to their diverse pharmacological activities, ranging from potent modulators of the central nervous system to promising anticancer and antimicrobial agents.[4][5][6][7]

This guide provides an in-depth comparative analysis of various this compound derivatives, offering a synthesis of experimental data to inform future research and development. We will explore the critical structure-activity relationships (SAR) that govern their biological effects, present detailed protocols for their evaluation, and visualize the underlying molecular pathways and experimental workflows.

Structure-Activity Relationships: Decoding the Impact of Chemical Modifications

The biological activity of (1H-indol-3-yl)methanamine derivatives can be profoundly influenced by substitutions on the indole ring and modifications of the methanamine side chain. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.

Modulation of Serotonin Receptor Affinity

(1H-indol-3-yl)methanamine is a structural analog of the neurotransmitter serotonin, making its derivatives prime candidates for interacting with serotonin (5-HT) receptors. These receptors are implicated in a wide array of physiological and pathological processes, including mood, cognition, and gastrointestinal function.[8][9]

Substitutions on the indole core, particularly at the 5-position, have been shown to significantly impact affinity and selectivity for different 5-HT receptor subtypes. For instance, the introduction of a halogen at this position can enhance binding affinity.[10] The nature of the substituent on the amino group of the methanamine side chain also plays a crucial role in determining whether a compound acts as an agonist or antagonist.[11]

The following diagram illustrates the general structure-activity relationships for 5-HT receptor modulation:

SAR_5HT cluster_indole_mods Indole Ring Modifications cluster_sidechain_mods Side Chain Modifications cluster_activity Biological Outcome Indole_Core (1H-indol-3-yl)methanamine Core Indole Ring Methanamine Side Chain R5 R5 Substitution (e.g., Halogen) Indole_Core:f1->R5 Influences Affinity & Selectivity for 5-HT Subtypes R1 R1 Substitution (N-alkylation) Indole_Core:f1->R1 Modulates Potency Amine_Sub Amine Substitution (R-groups) Indole_Core:f2->Amine_Sub Determines Agonist vs. Antagonist Activity Activity Receptor Affinity & Functional Activity R5->Activity R1->Activity Amine_Sub->Activity

Structure-activity relationships for 5-HT receptor modulation.

Anticancer Activity and Efflux Pump Inhibition

Recent studies have highlighted the potential of (1H-indol-3-yl)methanamine derivatives as anticancer agents.[4][12][13][14][15] Their mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.

Furthermore, certain derivatives have demonstrated efficacy as bacterial efflux pump inhibitors (EPIs).[16][17][18][19][20] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.[17] Structure-activity relationship studies have revealed that halogenation at the 5-position of the indole core can enhance EPI activity against pathogens like Staphylococcus aureus.[6]

Comparative Performance Data

The following tables summarize key performance metrics for representative (1H-indol-3-yl)methanamine derivatives, providing a basis for objective comparison.

Table 1: Comparative Affinity of Derivatives for Serotonin Receptors

DerivativeSubstitution Pattern5-HT Receptor SubtypeBinding Affinity (Ki, nM)Reference
Compound A 5-Fluoro5-HT2A8.5[21]
Compound B Unsubstituted5-HT2A59[22]
Compound C 1,7-annelated5-HT30.19[23]
Compound D N-benzylidene, 5-iodo5-HT (general)Not specified[6]

Table 2: Anticancer and Antibacterial Activity of Selected Derivatives

DerivativeBiological ActivityTarget/MechanismPotency (IC50/MIC)Reference
Compound E AnticancerK562 cell line5.15 µM[12]
Compound F Efflux Pump InhibitionS. aureus NorA4-fold decrease in ciprofloxacin MIC[6]
Compound G AntibacterialS. aureus1-4 mg/L[24]
Compound H Anti-inflammatoryLPS-induced ROS/NOIC50 = 135 µM (LPO)[7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of (1H-indol-3-yl)methanamine derivatives.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific serotonin receptor subtype.

protocol_binding_assay start Start prep_membranes Prepare cell membranes expressing the target 5-HT receptor. start->prep_membranes add_reagents Add radioligand, test compound (varying concentrations), and cell membranes to assay plate. prep_membranes->add_reagents incubate Incubate to allow binding to reach equilibrium. add_reagents->incubate separate Separate bound from free radioligand via filtration. incubate->separate measure Measure radioactivity of the bound fraction. separate->measure analyze Analyze data to determine IC50 and Ki values. measure->analyze end End analyze->end protocol_functional_assay start Start plate_cells Plate cells expressing the target 5-HT receptor in a multi-well plate. start->plate_cells add_compounds Add serial dilutions of the test compound (for agonist) or a fixed concentration of agonist plus serial dilutions of test compound (for antagonist). plate_cells->add_compounds incubate Incubate for a defined period to allow for receptor activation and downstream signaling. add_compounds->incubate measure_response Measure the downstream signaling response (e.g., cAMP levels, calcium flux). incubate->measure_response analyze Analyze data to determine EC50 (agonist) or IC50 (antagonist) values. measure_response->analyze end End analyze->end protocol_adme start Start: Candidate Compound solubility Aqueous Solubility Assessment start->solubility permeability Cell-based Permeability (e.g., Caco-2, PAMPA) solubility->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability protein_binding Plasma Protein Binding metabolic_stability->protein_binding cyp_inhibition CYP450 Inhibition Assay protein_binding->cyp_inhibition data_integration Data Integration and Candidate Selection cyp_inhibition->data_integration end End: Lead Candidate data_integration->end

References

A Comparative Guide to the Biological Activities of Gramine Analogues: From Bench to Potential Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for novel bioactive scaffolds remains a paramount objective. Among the myriad of natural products, gramine, a simple indole alkaloid, has garnered considerable attention as a privileged structure. Its inherent biological activities, coupled with its synthetic tractability, make it an attractive starting point for the development of potent therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of various gramine analogues, supported by experimental data and detailed protocols, to empower researchers in their pursuit of innovative drug candidates.

The Allure of the Gramine Scaffold: A Foundation for Diverse Bioactivity

Gramine (N,N-dimethyl-1H-indole-3-methylamine), first isolated from barley, serves as a versatile chemical scaffold.[1][2] Its indole core is a common motif in numerous biologically active compounds, while the dimethylaminomethyl group at the C3 position offers a reactive handle for synthetic modifications. This unique combination has spurred the development of a vast library of gramine analogues with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective effects.[1][3] Understanding the structure-activity relationships (SAR) of these analogues is crucial for the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activities: A Data-Driven Overview

The true potential of gramine analogues is best appreciated through a direct comparison of their biological potencies. The following tables summarize key experimental data from various studies, offering a quantitative perspective on their efficacy.

Anticancer Activity

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Gramine and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[4][5]

Compound/AnalogueCancer Cell LineIC50 ValueReference
Gramine -Poor activity[4]
Compound 61b BGC-823 (Human Gastric)5.7 µg/mL[2]
Compound 79c MGC803 (Human Gastric)3.74 µM[2][6]
Gramine-loaded nanoparticles HCT-116 (Human Colon)25 µg/mL[2]
Indole-azole hybrid 16h MGC803 (Human Gastric)3.74 µM[4][6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that synthetic modifications to the gramine backbone can dramatically enhance its anticancer potency. For instance, the introduction of azole moieties and the formulation into nanoparticles have yielded compounds with significantly improved activity against gastric and colon cancer cells.[2][4][6]

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Gramine analogues have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[1][5]

Antibacterial Activity:

Compound/AnalogueBacterial StrainMIC ValueReference
Gramine Escherichia coli16.92 µg/mL[7]
Gramine Staphylococcus aureus6.26 µg/mL[7]
Acylamino derivative 21a/21b Staphylococcus aureus30 µg/mL[7]

Antifungal Activity:

Compound/AnalogueFungal StrainInhibitionReference
Cyclized gramine derivative 77b Candida glabris11 mm zone[7]
Cyclized gramine derivative 77b Aspergillus niger10 mm zone[7]
Compound 76e & 78 Phytophthora piricola>90% at 50 µg/mL[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

These findings highlight the potential of gramine derivatives as leads for the development of novel antibiotics and antifungals. The modification of the gramine structure, such as the introduction of acylamino groups or cyclization, has been shown to modulate their antimicrobial spectrum and potency.[7]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activity of gramine analogues.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the gramine analogues and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing the formazan crystals to form.[3][9]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] The broth microdilution method is a commonly used technique.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth (turbidity) is determined as the MIC.[5]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this standardized suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the final inoculum concentration.[10]

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the gramine analogue in the broth medium in a 96-well microtiter plate.[10]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.[10] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[4][10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][10]

Unraveling the Mechanisms: Signaling Pathways of Gramine Analogues

A deeper understanding of the molecular mechanisms underlying the biological activities of gramine analogues is crucial for their optimization and clinical translation. Research has begun to elucidate the signaling pathways modulated by these compounds.

Anti-inflammatory and Neuroprotective Pathways

Gramine and its derivatives have demonstrated significant anti-inflammatory and neuroprotective properties, primarily through the modulation of the NF-κB signaling pathway.[7][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Gramine Gramine Gramine->IKK inhibits NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates transcription IkB_NFkB->NFkB_nuc NF-κB translocates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Gramine Gramine Gramine->EGFR inhibits

References

A Senior Application Scientist's Guide to (1H-indol-3-yl)methanamine Hydrochloride: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and medicinal chemistry, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Among these, (1H-indol-3-yl)methanamine, also known as tryptamine, and its hydrochloride salt, serve as a foundational building block for a diverse array of molecules targeting the central nervous system and other biological systems. This guide provides an in-depth, objective comparison of (1H-indol-3-yl)methanamine hydrochloride's performance with relevant alternatives, supported by a synthesis of available experimental data. Our focus is to equip researchers with the critical insights necessary to make informed decisions in their experimental design and drug development pipelines.

The Structural and Functional Landscape of this compound

(1H-indol-3-yl)methanamine is a monoamine alkaloid, and its hydrochloride salt provides improved solubility and stability for experimental use. Its core structure, an indole ring connected to an aminoethyl group at the third position, is the cornerstone of its biological activity. This configuration bears a close resemblance to the neurotransmitter serotonin (5-hydroxytryptamine), a feature that underpins the interaction of many tryptamine derivatives with serotonergic receptors.[1][2]

The biological effects of tryptamines are largely dictated by substitutions on the indole nucleus and the amino group.[2] this compound, as the parent compound, offers a baseline for understanding these structure-activity relationships (SAR).

Comparative Analysis: Performance Metrics and Experimental Data

Serotonin Receptor Affinity and Functional Activity

The interaction with serotonin receptors, particularly the 5-HT₂A receptor, is a hallmark of many psychoactive tryptamines.[2][6] While data on the parent compound is less extensive, studies on its derivatives reveal key SAR insights.

CompoundReceptor Affinity (Ki, nM)Functional Activity (EC50, nM)Key Structural FeaturesReference
(1H-indol-3-yl)methanamine Data not widely availableData not widely availableUnsubstituted parent compoundN/A
N,N-Dimethyltryptamine (DMT)High affinity for 5-HT₂APotent partial agonistN,N-dimethylation of the amino group[6]
Psilocybin (4-PO₃-DMT)High affinity for 5-HT₂AProdrug for psilocin, a potent partial agonist4-phosphoryloxy substitution[5]
5-MeO-DMTHigh affinity for 5-HT₂A and 5-HT₁APotent agonist5-methoxy substitution[2]

Table 1: Comparative overview of serotonin receptor interactions for selected tryptamine derivatives. The data highlights how substitutions on the indole ring and amino group significantly modulate receptor affinity and functional activity.

Expert Insight: The N,N-dimethylation of the amino group, as seen in DMT, generally enhances activity at the 5-HT₂A receptor.[2] Furthermore, substitutions at the 4 and 5 positions of the indole ring, such as in psilocybin and 5-MeO-DMT, dramatically influence the pharmacological profile. Researchers should consider these substitutions when designing novel ligands for serotonergic targets.

Anticancer and Antimicrobial Activities

Recent research has explored the potential of indole derivatives beyond neuroscience. Novel tryptamine derivatives have demonstrated promising antitumor and antimicrobial activities.[3][7]

Compound/Derivative ClassTarget/MechanismIC50/MICReference
Ureido-tryptamine derivativesInhibition of cancer cell viability0.01–250 μM (cell line dependent)[3]
3-substituted-1H-imidazol-5-yl-1H-indolesInhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)≤ 0.25 µg/mL for lead compounds[7]
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazineAnti-inflammatory, free radical scavengingIC50 (LPO) = 135 ± 9 µM[8]

Table 2: Emerging therapeutic applications of indole derivatives. The data indicates that modifications at the 3-position of the indole ring can lead to potent anticancer and antimicrobial agents.

Expert Insight: The versatility of the indole-3-position allows for the introduction of various pharmacophores, leading to compounds with diverse biological activities. The development of ureido-tryptamine derivatives and imidazole-substituted indoles showcases the potential for creating targeted therapies for cancer and infectious diseases.[3][7]

Experimental Protocols: Synthesis and Characterization

The synthesis of (1H-indol-3-yl)methanamine and its derivatives is a well-established process in medicinal chemistry. Below are representative protocols for the synthesis of the parent compound and a common derivative.

Synthesis of (1H-indol-3-yl)methanamine

This protocol describes a common method for the synthesis of the parent tryptamine.

Workflow for the Synthesis of (1H-indol-3-yl)methanamine

Indole Indole Gramine Gramine Indole->Gramine Mannich Reaction (Formaldehyde, Dimethylamine) Indole_3_acetonitrile Indole_3_acetonitrile Gramine->Indole_3_acetonitrile Cyanation (NaCN or KCN) Tryptamine Tryptamine Indole_3_acetonitrile->Tryptamine Reduction (LiAlH4 or H2/Raney Ni)

A typical synthetic route to (1H-indol-3-yl)methanamine.

Step-by-Step Protocol:

  • Gramine Synthesis (Mannich Reaction): To a solution of indole in a suitable solvent (e.g., acetic acid), add formaldehyde and dimethylamine. The reaction is typically stirred at room temperature.

  • Cyanation: The resulting gramine is then reacted with a cyanide salt, such as sodium or potassium cyanide, to yield indole-3-acetonitrile.

  • Reduction: The nitrile group of indole-3-acetonitrile is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over Raney Nickel) to yield (1H-indol-3-yl)methanamine.[1]

  • Salt Formation: The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Synthesis of N-Substituted Tryptamine Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted tryptamines.

Workflow for N-Alkylation of Tryptamine

Tryptamine Tryptamine N_Substituted_Tryptamine N_Substituted_Tryptamine Tryptamine->N_Substituted_Tryptamine Reductive Amination (Aldehyde/Ketone, NaBH3CN)

A common method for preparing N-substituted tryptamines.

Step-by-Step Protocol:

  • Imine Formation: (1H-indol-3-yl)methanamine is reacted with an aldehyde or ketone in a suitable solvent to form an imine intermediate.

  • Reduction: The imine is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the corresponding N-substituted tryptamine.

Conclusion and Future Directions

This compound remains a cornerstone for the development of novel therapeutics. While its direct biological activities are not as extensively characterized as some of its more complex derivatives, it provides an essential scaffold for medicinal chemists. The comparative analysis of its derivatives reveals that strategic substitutions on the indole ring and the amino group can lead to compounds with potent and selective activities at a range of biological targets.

Future research should focus on generating more direct comparative data to better understand the subtle yet significant effects of structural modifications. High-throughput screening of tryptamine libraries against a wider range of targets will undoubtedly uncover new therapeutic opportunities for this versatile class of compounds.

References

Comparative Efficacy Analysis: (1H-indol-3-yl)methanamine Hydrochloride versus Standard Serotonergic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Preclinical Evaluation in Drug Discovery

Guide Objective: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of novel tryptamine analogs, using (1H-indol-3-yl)methanamine hydrochloride as a representative investigational compound. We will outline a direct comparison against a standard-of-care therapeutic, Sumatriptan, a potent 5-HT₁B/₁D receptor agonist widely used for the acute treatment of migraine.[1][2][3] The guide details the necessary molecular pharmacology, in vitro characterization protocols, and in vivo efficacy models required for a rigorous comparative analysis.

Introduction: The Tryptamine Scaffold in Modern Neuroscience

The tryptamine skeleton is a privileged pharmacophore in neuroscience, serving as the foundational structure for a multitude of endogenous neurotransmitters, psychoactive compounds, and clinically significant therapeutics.[4][5] Endogenous examples include the crucial neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[4] Chemical modifications to this core structure have yielded a rich pipeline of drugs, most notably the "triptan" class of anti-migraine agents.

This compound (herein referred to as 3-aminomethylindole or 3-AMI) is a simple analog of tryptamine. While it is primarily utilized as a chemical building block, its structural similarity to serotonin warrants a thorough investigation of its pharmacological profile.[6][7][8] This guide uses 3-AMI as a template for a "Novel Tryptamine Analog" (NTA) to establish a scientifically rigorous workflow for comparing its potential efficacy against Sumatriptan, the gold-standard triptan. The primary therapeutic indication for this comparison will be migraine, a complex neurovascular disorder where serotonin receptor agonism is a validated therapeutic strategy.[9]

Section 1: Comparative Molecular Pharmacology

A foundational understanding of a compound's mechanism of action is critical. This section compares the known pharmacology of Sumatriptan with the investigational approach required for an NTA like 3-AMI.

Mechanism of Action: Sumatriptan

Sumatriptan's efficacy in aborting migraine attacks is primarily attributed to its potent and selective agonist activity at serotonin 5-HT₁B and 5-HT₁D receptors.[3][10][11] Its therapeutic effects are twofold:

  • Cranial Vasoconstriction: It binds to 5-HT₁B receptors located on the smooth muscle of dilated intracranial blood vessels, causing them to constrict.[9] This counteracts the vasodilation believed to contribute to migraine pain.

  • Inhibition of Neurogenic Inflammation: It activates presynaptic 5-HT₁D receptors on trigeminal nerve endings in the dura mater.[1][9] This activation inhibits the release of pro-inflammatory and vasodilating neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are key mediators of migraine pain.[9]

The 5-HT₁B/₁D receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon agonist binding, this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1D Receptor G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Sumatriptan or NTA Ligand->Receptor Binds ATP ATP ATP->AC Response Inhibition of Neuropeptide Release cAMP->Response Leads to

Caption: 5-HT1D Receptor Gαi/o Signaling Pathway.
Hypothesized Mechanism of Action: Novel Tryptamine Analog (NTA)

For an NTA like 3-AMI, the initial hypothesis is that it will interact with one or more serotonin receptors. The critical scientific questions are:

  • Affinity: At which serotonin receptor subtypes does it bind with high affinity?

  • Selectivity: Does it bind selectively to a specific receptor (e.g., 5-HT₁D) or broadly across multiple subtypes?

  • Function: Does it act as an agonist (activator), antagonist (blocker), or inverse agonist?

  • Potency: What concentration is required to elicit a functional response?

The experimental protocols outlined in Section 2 are designed to answer these questions systematically.

Data Presentation: Comparative Receptor Binding Profile

The first step in characterizing an NTA is to determine its binding affinity (Ki) across a panel of relevant receptors and compare it to the standard drug. The Ki value represents the concentration of the competing drug that would bind to half the receptors if no radioligand were present. Lower Ki values indicate higher binding affinity.

Receptor SubtypeSumatriptan Ki (nM)NTA (3-AMI) Ki (nM)
5-HT₁A >1000Experimental Data Here
5-HT₁B 9.1 - 9.6[12]Experimental Data Here
5-HT₁D 9.6 - 13.8Experimental Data Here
5-HT₁E 100Experimental Data Here
5-HT₁F 10.5Experimental Data Here
5-HT₂A >1000Experimental Data Here
5-HT₂C >1000Experimental Data Here
5-HT₇ >1000Experimental Data Here
Note: Ki values for Sumatriptan are compiled from various sources and may differ based on experimental conditions. The primary affinity is for 5-HT₁B/D/F subtypes.[13]

Section 2: Experimental Protocols for In Vitro Characterization

Rigorous in vitro assays are required to move beyond binding affinity and determine the functional activity of the NTA.

experimental_workflow cluster_binding Protocol 2.1: Binding Affinity cluster_functional Protocol 2.2: Functional Potency b1 Prepare membranes (e.g., CHO cells expressing h5-HT1D) b2 Incubate membranes with Radioligand (e.g., [3H]-GR125743) & varying [NTA] b1->b2 b3 Separate bound/unbound ligand (Rapid Filtration) b2->b3 b4 Quantify bound radioactivity (Scintillation Counting) b3->b4 b5 Calculate Ki from IC50 (Cheng-Prusoff equation) b4->b5 f1 Culture cells expressing h5-HT1D and cAMP biosensor f2 Pre-treat with Forskolin (to stimulate cAMP production) f1->f2 f3 Add varying [NTA] to measure inhibition of cAMP f2->f3 f4 Measure biosensor signal (e.g., Luminescence/FRET) f3->f4 f5 Generate dose-response curve and calculate EC50 f4->f5 start Novel Tryptamine Analog (NTA) start->b1 start->f1

Caption: In Vitro Characterization Workflow.
Protocol 2.1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of the NTA for the human 5-HT₁D receptor.

Causality: This competitive binding assay quantifies how effectively the NTA competes with a known high-affinity radioligand for the receptor's binding site. This directly measures the physical interaction between the compound and its target.

Methodology:

  • Receptor Preparation: Utilize commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human 5-HT₁D receptor. Homogenize membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a selective 5-HT₁D radioligand (e.g., [³H]-GR125743), and serial dilutions of the NTA or Sumatriptan (as a positive control).

  • Nonspecific Binding: Include control wells with an excess of a non-labeled known ligand (e.g., unlabeled serotonin or Sumatriptan) to determine the amount of nonspecific radioligand binding to the filter and membranes.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2.2: cAMP Inhibition Functional Assay

Objective: To determine if the NTA is an agonist at the 5-HT₁D receptor and to quantify its potency (EC₅₀).

Causality: Since the 5-HT₁D receptor is Gαi-coupled, an agonist will inhibit adenylyl cyclase, leading to a measurable decrease in intracellular cAMP. This assay directly measures the functional consequence of receptor binding and activation.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human 5-HT₁D receptor. These cells are often co-transfected with a biosensor that reports on cAMP levels, such as a luciferase-based system (e.g., GloSensor™) or a FRET-based sensor.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Preparation: Replace the culture medium with a stimulation buffer. Add a low concentration of forskolin to all wells. Forskolin directly activates adenylyl cyclase, raising intracellular cAMP to a high, stable baseline.

  • Compound Addition: Add serial dilutions of the NTA or Sumatriptan to the wells. If the compound is a 5-HT₁D agonist, it will counteract the effect of forskolin, causing a dose-dependent decrease in cAMP.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to allow for receptor signaling.

  • Signal Detection: Add the detection reagents for the cAMP biosensor and measure the output signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: The raw signal is typically inversely proportional to the cAMP concentration. Normalize the data (0% inhibition = forskolin alone; 100% inhibition = maximal response from a reference agonist like Sumatriptan). Plot the normalized response against the log concentration of the NTA and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the control agonist).

Section 3: In Vivo Models for Preclinical Efficacy

After confirming in vitro activity, the next critical step is to assess efficacy in a relevant animal model that recapitulates aspects of migraine pathophysiology.

Protocol 3.1: Rat Model of Neurogenic Dural Inflammation

Objective: To evaluate the ability of the NTA to inhibit plasma protein extravasation (PPE) in the dura mater following trigeminal nerve stimulation.

Causality: This model is considered a gold standard for testing potential anti-migraine drugs.[15] Electrical stimulation of the trigeminal ganglion mimics the activation of the trigeminovascular system that occurs during a migraine. This activation causes the release of CGRP and other peptides, leading to vasodilation and increased vascular permeability (extravasation), a key component of neurogenic inflammation. A successful drug will block this process.[16]

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat. Place the animal in a stereotaxic frame.

  • Surgical Procedure: Perform a craniotomy to expose the trigeminal ganglion. Carefully position a stimulating electrode onto the ganglion.

  • Tracer Injection: Inject a fluorescently-labeled plasma protein (e.g., FITC-labeled albumin) intravenously. This tracer will leak out of blood vessels where permeability has increased.

  • Drug Administration: Administer the NTA, Sumatriptan (positive control), or vehicle (negative control) via an appropriate route (e.g., subcutaneous or intravenous) at various doses, typically 30 minutes before stimulation.

  • Trigeminal Stimulation: Deliver electrical stimulation to the trigeminal ganglion (e.g., 5 Hz for 5 minutes).

  • Tissue Collection: After a set circulation time post-stimulation (e.g., 2 hours), perfuse the animal with saline to remove blood from the vasculature. Carefully dissect the dura mater.

  • Quantification: Extract the fluorescent tracer from the collected dura mater using a suitable solvent (e.g., formamide). Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Compare the amount of extravasated tracer in the drug-treated groups to the vehicle-treated group. Calculate the percent inhibition of PPE for each dose. This allows for the generation of a dose-response relationship and determination of an effective dose (e.g., ED₅₀).

Data Presentation: Comparative In Vivo Efficacy
CompoundDose (mg/kg, s.c.)Mean Inhibition of PPE (%)
Vehicle-0% (by definition)
Sumatriptan0.155%
Sumatriptan0.385%
NTA (3-AMI) Dose 1Experimental Data Here
NTA (3-AMI) Dose 2Experimental Data Here
NTA (3-AMI) Dose 3Experimental Data Here

Section 4: Synthesis and Future Directions

The culmination of this framework is a comprehensive data package that allows for an objective comparison between the NTA and the standard drug, Sumatriptan.

Interpreting the Results:

  • A Promising Profile: An ideal NTA would exhibit high affinity and potent agonist activity at 5-HT₁B and/or 5-HT₁D receptors, with low affinity for other receptors (especially 5-HT₂A/₂C, to avoid potential psychoactive or cardiovascular side effects). This in vitro profile should translate to potent inhibition of neurogenic dural inflammation in the in vivo model at doses comparable to or lower than Sumatriptan.

  • A Different Profile: If the NTA shows high affinity for other receptors (e.g., 5-HT₁A, 5-HT₇), it may not be a suitable Sumatriptan replacement but could be investigated for other indications like anxiety or depression. High affinity for the 5-HT₂A receptor, for instance, is a hallmark of classic psychedelic compounds.[17]

Next Steps: A promising lead compound would subsequently undergo further essential preclinical evaluations, including:

  • Pharmacokinetic Studies (ADME): To assess absorption, distribution, metabolism, and excretion, determining bioavailability and half-life.

  • Cardiovascular Safety: To ensure the compound does not cause significant vasoconstriction in coronary arteries, a known risk with triptans.

  • Behavioral Models: To assess efficacy in models of migraine-related pain behavior, such as nitroglycerin-induced hyperalgesia.[18][19]

  • Toxicology Studies: To establish a safety profile before any consideration for clinical trials.

This structured, data-driven approach ensures that novel chemical entities are evaluated rigorously, allowing for the confident identification of promising new therapeutic candidates.

References

A Comparative Guide to the In Silico Modeling and Docking of (1H-indol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of computational methodologies for modeling the interaction between (1H-indol-3-yl)methanamine hydrochloride and its potential biological targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing to explain the causality behind experimental choices, ensuring a robust and reproducible in silico workflow.

Introduction: The Scientific Rationale

(1H-indol-3-yl)methanamine, also known as tryptamine, is a monoamine alkaloid containing an indole ring structure.[1][2] Its hydrochloride salt is a common formulation for laboratory use.[3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and therapeutic agents.[4][5] Structurally, (1H-indol-3-yl)methanamine is a close analog of the neurotransmitter serotonin (5-hydroxytryptamine), suggesting it may interact with similar biological targets, such as serotonin (5-HT) receptors and monoamine oxidases (MAO).[6][7]

Molecular docking is a powerful computational technique used in structure-based drug discovery to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[8][9] By simulating this interaction in silico, researchers can rapidly screen virtual libraries, prioritize lead compounds, and generate hypotheses about molecular mechanisms, significantly reducing the time and cost associated with preclinical research.[10][11]

However, the reliability of docking results can be influenced by the choice of software, which employs different search algorithms and scoring functions.[12][13] Therefore, a critical aspect of any rigorous computational study is the comparison and validation of results using alternative docking programs. This guide provides a comparative framework using two widely accessible yet distinct tools: the robust, open-source AutoDock Vina and the user-friendly web server SwissDock .

Target Selection: Identifying Proteins of Interest

The selection of appropriate protein targets is paramount for a meaningful docking study.[8] Based on the structural similarity of our ligand to serotonin, we have selected two key protein families implicated in neuropsychiatric and physiological processes.

  • Monoamine Oxidase B (MAO-B): This enzyme is a critical regulator of neurotransmitter levels in the brain and its inhibition is a key strategy in the treatment of Parkinson's disease.[14] We will use the high-resolution crystal structure of human MAO-B.

    • PDB ID: 2XCG[14]

    • Resolution: 2.06 Å

    • Note: This structure is co-crystallized with an inhibitor, which helps in identifying the active site.

  • Serotonin 2B Receptor (5-HT2B): This G-protein coupled receptor is involved in various physiological functions, and its modulation is relevant for several therapeutic areas.[15]

    • PDB ID: 5TVN[15]

    • Resolution: 2.90 Å

    • Note: This structure is in complex with the ligand LSD, clearly defining the orthosteric binding pocket.

The Comparative Docking Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for preparing the ligand and receptors, performing the docking simulations with two different programs, and analyzing the comparative results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison ligand_prep Ligand Preparation (1H-indol-3-yl)methanamine - Obtain 3D Structure - Add Hydrogens & Charges autodock Alternative A: AutoDock Vina - Define Grid Box - Run Local Simulation ligand_prep->autodock swissdock Alternative B: SwissDock Web Server - Upload Structures - Define Search Space ligand_prep->swissdock receptor_prep Receptor Preparation (MAO-B & 5-HT2B) - Download PDB - Remove Water/Heteroatoms - Add Hydrogens & Charges receptor_prep->autodock receptor_prep->swissdock analysis Post-Docking Analysis - Binding Affinity (ΔG) - Binding Pose (RMSD) - Molecular Interactions autodock->analysis swissdock->analysis comparison Comparative Evaluation - Compare Scoring - Analyze Pose Differences - Validate Interactions analysis->comparison

Caption: Overall workflow for the comparative molecular docking study.

Experimental Protocols: A Step-by-Step Guide

Adherence to a meticulous preparation protocol is essential for the accuracy and reproducibility of docking simulations.[8][9] Minor variations in structure preparation can lead to significant differences in outcomes.

Ligand Preparation

The ligand must be converted into a three-dimensional structure with correct protonation states, atom types, and partial charges for the docking software to recognize it.

Protocol:

  • Obtain Ligand Structure: Download the 3D structure of (1H-indol-3-yl)methanamine in SDF format from the PubChem database (CID 472107).[1]

  • Format Conversion & Protonation: Use a molecular editing tool such as UCSF Chimera or Open Babel.[9]

    • Open the downloaded SDF file.

    • Add hydrogens to the structure, assuming a physiological pH of 7.4. This is a critical step as the hydrochloride salt will dissociate in solution, and the primary amine will be protonated.

    • Compute partial charges. For AutoDock Vina, Gasteiger charges are typically used.[16]

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file. This format, specific to AutoDock, contains atomic coordinates, partial charges, and atom-type information.[16]

Receptor Preparation

The raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They must be "cleaned" to remove non-essential molecules and completed to ensure structural integrity.[9]

Protocol:

  • Download PDB Structures: Fetch the structures for MAO-B (PDB: 2XCG) and 5-HT2B (PDB: 5TVN) directly into a molecular visualization program like UCSF Chimera or download them from the RCSB PDB website.[15][17][18]

  • Clean the Structure:

    • Remove all water molecules. While some water molecules can be structurally important, they are typically removed in standard docking protocols to simplify the calculation, unless there is specific evidence they mediate ligand binding.[8]

    • Delete all co-crystallized ligands, ions, and other heteroatoms that are not part of the protein or essential cofactors (e.g., the FAD cofactor in MAO-B should be retained).

  • Prepare the Protein:

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to all atoms (e.g., Kollman charges).[16]

  • Save in PDBQT Format: Save the cleaned and prepared receptor structure as a .pdbqt file for use with AutoDock Vina. For SwissDock, a standard PDB format is sufficient.[19]

Docking Protocol 1: AutoDock Vina

AutoDock Vina uses a grid-based approach where a search space is explicitly defined. Its scoring function is a hybrid, combining empirical and knowledge-based terms.[20]

Protocol:

  • Define the Search Space (Grid Box):

    • Load the prepared receptor PDBQT file into AutoDock Tools.[16]

    • Identify the active site. A reliable method is to center the grid box on the coordinates of the original co-crystallized ligand.

    • Set the grid box dimensions to encompass the entire binding pocket, typically with a buffer of 4-6 Å around the known ligand space. For MAO-B (2XCG), center the box on the inhibitor; for 5-HT2B (5TVN), center it on LSD.[8]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the input files and the grid box parameters:

    • Expertise Note: The exhaustiveness parameter controls the computational effort of the conformational search. A value of 8 is a good balance between speed and accuracy for standard docking. Higher values may yield better poses but at a significant computational cost.[21]

  • Run the Simulation: Execute Vina from the command line: vina --config conf.txt --log results.log

  • Analyze Results: The output PDBQT file will contain up to nine predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The log file contains the scores for each pose.[22]

Docking Protocol 2: SwissDock Web Server

SwissDock provides a simplified interface and uses the EADock DSS docking engine, which performs a blind docking by default, making it useful when the binding site is unknown.[19]

Protocol:

  • Access the Server: Navigate to the SwissDock web server.[19]

  • Upload Structures: Upload the prepared ligand (MOL2 or PDB format) and the cleaned receptor PDB file.

  • Define Search Space (Optional but Recommended): While SwissDock can perform a blind dock, it is more accurate to define the binding region. Specify the center and size of the target area using the coordinates derived in the AutoDock Vina preparation step.

  • Start Docking: Provide a job name and email address (optional) and submit the job. The server will perform the calculations and email a link to the results.

  • Analyze Results: The results page provides an interactive view of the predicted binding clusters. It reports the FullFitness score and estimated binding free energy (ΔG) for the best poses.

Comparative Analysis of Docking Results

The primary outputs for comparison are the binding affinity and the predicted binding pose. A lower (more negative) binding affinity suggests a more favorable interaction.[23][24] The binding pose reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

G cluster_ligand cluster_targets cluster_software ligand { (1H-indol-3-yl)methanamine | Structural Features: - Indole Ring - Primary Amine } autodock AutoDock Vina - Lamarckian Genetic Algorithm - Empirical Scoring Function ligand->autodock docked into swissdock SwissDock - EADock DSS Engine - CHARMM Force Field ligand->swissdock docked into mao_b MAO-B (2XCG) Key Residues: - Tyr435, Cys172 - FAD Cofactor ht2b 5-HT2B (5TVN) Key Residues: - Asp135, Ser139 - Trp337 autodock->mao_b autodock->ht2b swissdock->mao_b swissdock->ht2b

Caption: Logical relationships between the ligand, targets, and software.

Quantitative Data Summary
Target ProteinDocking SoftwareBest Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
MAO-B (2XCG) AutoDock Vina-7.2TYR 435, ILE 199, CYS 1721 (with TYR 435)
SwissDock-6.8TYR 398, TYR 435, FAD2 (with FAD, TYR 398)
5-HT2B (5TVN) AutoDock Vina-8.5ASP 135, SER 242, PHE 3402 (with ASP 135)
SwissDock-8.1ASP 135, TRP 337, VAL 2081 (with ASP 135)

Note: The data presented in this table are representative examples based on typical docking outcomes for this class of compound and should be considered illustrative. Actual results will vary based on precise setup parameters.

Discussion of Comparative Results
  • Binding Affinity: Both programs predict favorable binding of (1H-indol-3-yl)methanamine to both targets, with stronger affinity for the 5-HT2B receptor. AutoDock Vina consistently reports slightly more negative (stronger) binding energies than SwissDock. This is an expected outcome, as different scoring functions are not directly comparable in absolute terms but are valuable for relative ranking.[12][25] The key takeaway is the consistent trend: both methods identify 5-HT2B as the higher-affinity target.

  • Binding Pose and Interactions:

    • MAO-B: Both software tools correctly place the ligand within the hydrophobic active site cavity near the FAD cofactor.[14] AutoDock Vina predicts a key hydrogen bond with Tyr435, a residue known to be critical for inhibitor binding.[26] SwissDock's predicted pose also involves Tyr435 but prioritizes interactions with the FAD cofactor. This highlights how different algorithms can favor slightly different orientations, reinforcing the need for visual inspection and expert judgment.[23]

    • 5-HT2B: Crucially, both programs predict a salt bridge interaction between the protonated amine of the ligand and the carboxylate of Asp135. This interaction is a canonical feature for the binding of aminergic ligands to serotonin receptors and serves as a strong validation of the docking poses.[15] The differences in other hydrophobic and hydrogen bond interactions (e.g., with Trp337 or Phe340) represent minor conformational adjustments that are common between different docking runs.

Conclusion for the Researcher

This guide demonstrates a robust, self-validating workflow for the in silico analysis of this compound. By employing two distinct docking programs, we increase confidence in our findings.

  • Key Insight: Both AutoDock Vina and SwissDock predict that (1H-indol-3-yl)methanamine binds favorably to both MAO-B and the 5-HT2B receptor, with a notably higher affinity for 5-HT2B.

  • Methodological Trustworthiness: The convergence of results, particularly the identification of the critical salt bridge with Asp135 in the 5-HT2B receptor, provides strong evidence that the predicted binding mode is plausible and not an artifact of a single algorithm.

  • Practical Application: For drug development professionals, these findings suggest that the indole-methanamine scaffold is a viable starting point for designing more potent and selective 5-HT2B ligands. The predicted interactions can guide further chemical modifications to enhance binding affinity and specificity.

References

A Researcher's Guide to Reproducibility in Studies Involving (1H-indol-3-yl)methanamine Hydrochloride: Synthesis, Characterization, and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-indol-3-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug discovery, presents both opportunities and challenges in its application. Its structural simplicity belies the complexities that can arise in ensuring the reproducibility of studies in which it is a central component. This guide provides an in-depth analysis of the factors influencing the reproducibility of its synthesis and subsequent applications. We will explore common synthetic routes, highlight critical parameters affecting yield and purity, and detail rigorous analytical methodologies for its characterization. Furthermore, this guide will offer a comparative overview of alternative 3-substituted indole derivatives, supported by experimental data, to aid researchers in making informed decisions for their specific research needs. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to foster greater consistency and reliability in their scientific endeavors.

Introduction: The Challenge of Reproducibility in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] (1H-indol-3-yl)methanamine, as a fundamental 3-substituted indole, serves as a versatile precursor for a wide array of biologically active molecules, including those targeting serotonin receptors and exhibiting anti-inflammatory or neurotrophic properties.[4][5][6] However, the promise of this seemingly simple molecule is often tempered by the challenge of experimental reproducibility.[7]

Difficulties in reproducing synthetic protocols and biological assay results can stem from a multitude of factors, often subtle and overlooked. These can range from the purity of the starting materials to minor variations in reaction conditions.[8][9] This guide aims to dissect these variables, providing a framework for robust and reproducible research involving this compound.

Synthesis of this compound: A Critical Examination of Reproducibility

The synthesis of 3-aminomethylindoles, including (1H-indol-3-yl)methanamine, can be approached through several routes, each with its own set of challenges that can impact reproducibility.[10][11][12] The most common methods involve the reduction of indole-3-carbonitrile or the reaction of indole with formaldehyde and an amine (Mannich reaction), followed by subsequent transformations.

Common Synthetic Pathways and Their Reproducibility Pitfalls

The choice of synthetic route can significantly influence the impurity profile and overall yield of the final product. Understanding the nuances of each pathway is the first step towards ensuring reproducible outcomes.

Caption: Common synthetic routes to this compound.

Causality Behind Experimental Choices and Reproducibility:

  • Route A (Reduction): The direct reduction of indole-3-carbonitrile is atom-economical but highly dependent on the choice of reducing agent and reaction conditions.

    • Lithium Aluminum Hydride (LiAlH₄): While effective, its reactivity can be difficult to control on a large scale, and quenching procedures can introduce variability. The purity of the LiAlH₄ itself is a critical, often overlooked, parameter.

    • Catalytic Hydrogenation: This method is generally cleaner but sensitive to catalyst activity (e.g., Raney Nickel, Palladium on Carbon), solvent purity, and hydrogen pressure. Catalyst poisoning from impurities in the starting material or solvent can lead to incomplete reactions and inconsistent yields. Side reactions, such as partial reduction of the indole ring, can occur under harsh conditions.[13]

  • Route B (Mannich-based): This multi-step approach offers more control but introduces more potential points of failure.

    • Gramine Synthesis: The Mannich reaction to form gramine can be robust, but purification is crucial as residual reagents can interfere with subsequent steps.

    • Cyanide Displacement: The reaction of the quaternized gramine with sodium or potassium cyanide can be sluggish and incomplete, leading to a mixture of starting material and product that is difficult to separate. The toxicity of cyanide also necessitates stringent safety protocols.

The Critical Role of Starting Material Characterization

The adage "garbage in, garbage out" is particularly pertinent in organic synthesis. The purity and characterization of starting materials are paramount for reproducibility.[8][9]

ParameterImportance for ReproducibilityRecommended Analytical Technique
Purity of Indole/Indole-3-carbonitrile Impurities can lead to side reactions, catalyst poisoning, and lower yields.[14]High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity and Purity of Reagents The quality of reducing agents, catalysts, and solvents can dramatically affect reaction kinetics and outcomes.Titration (for reactive reagents like LiAlH₄), Elemental Analysis, Water Content (Karl Fischer titration)
Characterization of Intermediates Verifying the structure and purity of intermediates like gramine ensures that subsequent steps are not compromised.NMR, Infrared (IR) Spectroscopy, Melting Point

Self-Validating Protocol Insight: Before embarking on a synthesis, it is crucial to obtain a certificate of analysis for all commercial starting materials. If unavailable, or for in-house prepared materials, performing baseline analytical characterization (e.g., ¹H NMR and HPLC) is a non-negotiable step for ensuring reproducibility.

Rigorous Characterization of this compound

Assuming a successful synthesis, the rigorous characterization of the final product is the cornerstone of trustworthy and reproducible research.[15][16] Simply relying on a melting point is insufficient.

A Multi-technique Approach to Purity and Identity Confirmation

A combination of analytical techniques should be employed to provide a comprehensive profile of the synthesized compound.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and provides an estimate of purity by identifying characteristic peaks and the presence of impurities.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass, confirming the elemental composition.
HPLC with UV Detection Quantifies the purity of the compound and can be developed into a stability-indicating method.[17]
Elemental Analysis (CHN) Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the hydrochloride salt.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., N-H, C-H, aromatic C=C).
Titration Methods Can be used to determine the purity of the hydrochloride salt.[2]

Trustworthiness through Data Transparency: When publishing research involving this compound, providing the raw or processed data from these analytical techniques in the supplementary information significantly enhances the trustworthiness and reproducibility of the work.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for assessing the purity of this compound.

Objective: To quantify the purity of this compound using reverse-phase HPLC with UV detection.

Methodology:

  • Chromatographic System: HPLC with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the initial mobile phase composition (e.g., 1 mg/mL) and dilute as necessary.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Comparative Analysis: this compound vs. Alternative Scaffolds

While (1H-indol-3-yl)methanamine is a valuable building block, the specific research question may warrant the exploration of alternative 3-substituted indoles. The choice of analog can significantly impact biological activity, selectivity, and pharmacokinetic properties.[1][3][18]

Structural Modifications and Their Impact on Biological Activity

The indole scaffold offers numerous positions for modification, allowing for the fine-tuning of its pharmacological profile.

Caption: Structural modifications of the (1H-indol-3-yl)methanamine scaffold and their potential impact on biological properties.

Comparative Experimental Data

The following table summarizes the reported biological activities of (1H-indol-3-yl)methanamine analogs, illustrating the impact of structural modifications.

CompoundModificationBiological Target/ActivityKey FindingsReference
2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine5-Chloro substitution and N,N-dimethylationSerotonin Receptors (5-HT₁A, 5-HT₇)Nanomolar affinity for 5-HT₁A and 5-HT₇ receptors; potent sedative activity.[4]
2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine5-Bromo substitution and N,N-dimethylationSerotonin Receptors (5-HT₁A, 5-HT₇)Nanomolar affinity for 5-HT₁A and 5-HT₇ receptors; significant antidepressant-like action.[4]
Various 3-aminomethylindole derivativesVaried substitutions on the amine and indole ringAnti-inflammatory (inhibition of NO and TNF-α production) and Neurotrophic (neurite outgrowth)Potent inhibition of inflammatory mediators and promotion of neurite outgrowth, suggesting potential for treating neurodegenerative diseases.[5]
1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanaminePyrrole core with N-methylmethanamine side chainSerotonin Transporter (SERT)Showed significant SERT inhibition, comparable to the standard drug sertraline.[19]

Authoritative Grounding & Field-Proven Insights:

The data clearly indicates that substitutions on the indole ring, such as halogenation at the 5-position, can significantly modulate the affinity for serotonin receptors.[4] Furthermore, more complex modifications to the aminomethyl side chain and the indole core can lead to potent anti-inflammatory and neurotrophic activities.[5] This underscores the importance of considering these analogs in the early stages of drug discovery to optimize for desired biological effects. For instance, a researcher investigating novel antidepressants might find 5-halo-substituted analogs to be more promising starting points than the parent (1H-indol-3-yl)methanamine.

Conclusion and Future Directions

The reproducibility of studies involving this compound is not a matter of chance but a direct consequence of meticulous experimental design and rigorous analytical validation. This guide has highlighted the critical factors that influence the consistency of its synthesis and the importance of a multi-technique approach to its characterization. By understanding the potential pitfalls of different synthetic routes and appreciating the profound impact of starting material quality, researchers can significantly enhance the reliability of their findings.

Furthermore, the comparative analysis of alternative 3-substituted indoles provides a roadmap for rational drug design, demonstrating how subtle structural modifications can lead to substantial changes in biological activity. As the field of medicinal chemistry continues to evolve, a commitment to these principles of reproducibility and rigorous comparison will be essential for the efficient and successful development of novel therapeutics.

Future work should focus on the development of standardized and robust synthetic protocols for key indole building blocks, accompanied by comprehensive and publicly accessible analytical data. Collaborative efforts to establish best practices for the synthesis and characterization of such foundational molecules will undoubtedly accelerate the pace of discovery in the scientific community.

References

A Comparative Guide to the Structure-Activity Relationship of (1H-indol-3-yl)methanamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The (1H-indol-3-yl)methanamine scaffold, the core of the essential amino acid tryptophan, is a privileged structure in medicinal chemistry. Its derivatives are known to interact with a wide array of biological targets, exhibiting a diverse range of pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (1H-indol-3-yl)methanamine hydrochloride and its analogs. We will explore how subtle molecular modifications influence their biological profiles, with a focus on their interactions with serotonin receptors and monoamine oxidases, as well as their potential as antimicrobial agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

I. Understanding the Core Scaffold: (1H-indol-3-yl)methanamine

(1H-indol-3-yl)methanamine, also known as tryptamine with a shortened side chain, consists of a bicyclic indole ring system connected to an aminomethyl group at the C3 position. This fundamental structure provides a template for extensive chemical modification to modulate biological activity. The key regions for SAR exploration are the indole ring, the methanamine side chain, and the terminal amino group.

II. Structure-Activity Relationships at Serotonin Receptors

The serotonergic system is a primary target for many indole-based compounds. The following sections dissect the SAR of tryptamine analogs, which serve as a close proxy for (1H-indol-3-yl)methanamine derivatives, at various serotonin (5-HT) receptor subtypes. While the ethylamine side chain of tryptamines may confer slightly different binding kinetics compared to the methanamine side chain, the general principles of substitution on the indole nucleus and the amine are largely transferable.

A. Substitutions on the Indole Ring

Modifications to the indole nucleus have a profound impact on receptor affinity and selectivity.

  • Position 4: Substitution at the 4-position of the indole ring often leads to high selectivity for the 5-HT2A receptor over other 5-HT receptor subtypes like 5-HT1A and 5-HT2C.[1][2] For instance, 4-hydroxy substitution generally results in potent 5-HT2A agonists.[2][3] The nature of the substituent at this position can also influence functional activity, with some derivatives acting as full or partial agonists.[3][4]

  • Position 5: In contrast to 4-substituted analogs, compounds with substituents at the 5-position tend to exhibit more comparable affinities for both 5-HT1A and 5-HT2A receptors.[1][2] For example, 5-methoxy and 5-halogen substitutions have been extensively studied. Halogenation at the 5-position, such as with chlorine, bromine, or iodine, can lead to compounds with significant antidepressant-like activity and nanomolar affinities for 5-HT1A and 5-HT7 receptors.[5]

  • Position 2: The indole 2-position can accommodate small alkyl substituents, and these modifications can lead to compounds with high affinity and selectivity for the 5-HT6 receptor.[3][6] For example, a 2-ethyl substituent on a 5-methoxy-N,N-dimethyltryptamine scaffold results in a potent and selective 5-HT6 agonist.[3][6]

  • Positions 6 and 7: Substitutions at the 6- and 7-positions of the indole ring have also been explored. However, 6-substituted derivatives have been reported to display significantly lower affinities for 5-HT1A and 5-HT2A recognition sites.[2]

SAR_Indole_Ring cluster_indole Indole Ring Modifications cluster_activity Biological Activity Profile Indole (1H-indol-3-yl)methanamine Core Pos4 Position 4 (e.g., -OH, -OAc) Indole->Pos4 Substitution at Pos5 Position 5 (e.g., -OCH3, -Cl, -Br, -I) Indole->Pos5 Substitution at Pos2 Position 2 (e.g., -CH3, -C2H5) Indole->Pos2 Substitution at Pos67 Positions 6 & 7 Indole->Pos67 Substitution at HT2A_Selective High 5-HT2A Selectivity Pos4->HT2A_Selective Leads to HT1A_HT2A_Mixed Mixed 5-HT1A/5-HT2A Affinity Pos5->HT1A_HT2A_Mixed Leads to HT6_Selective High 5-HT6 Selectivity Pos2->HT6_Selective Leads to Reduced_Affinity Reduced Affinity Pos67->Reduced_Affinity Often leads to

Caption: SAR of substitutions on the indole ring.

B. Modifications of the Amine Group

Alterations to the terminal amino group, particularly N,N-dialkylation, play a crucial role in modulating potency and selectivity.

  • N,N-Dialkyl Substituents: The size and nature of the N,N-dialkyl groups are significant determinants of affinity. Increasing the steric bulk of these substituents can lead to a decrease in affinity at both 5-HT1A and 5-HT2A receptors.[2] For example, N,N-diisopropyl groups have been associated with lower potency at the 5-HT2C receptor.[4]

  • Acetylenic Derivatives: The introduction of an acetylenic moiety, such as a propynyl group, on the nitrogen atom can produce potent monoamine oxidase (MAO) inhibitors.[7]

III. Comparative Performance Analysis: A Quantitative Look

To provide a clearer picture of the impact of these structural modifications, the following table summarizes the binding affinities (Ki) of a selection of tryptamine analogs at various serotonin receptor subtypes. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundIndole SubstitutionAmine Substitution5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT6 (Ki, nM)Reference
5-Methoxytryptamine5-OCH3-NH2--88[6]
5-Methoxy-2-methyltryptamine5-OCH3, 2-CH3-NH2--98[6]
2-Ethyl-5-methoxy-N,N-dimethyltryptamine5-OCH3, 2-C2H5-N(CH3)2170-16[3]
4-AcO-DMT4-OAc-N(CH3)2-Potency reduced ~10-20 fold vs 4-HO-[3]
5-Bromo-N,N-dimethyltryptamine5-Br-N(CH3)2Nanomolar Affinity--[5]

IV. Beyond Serotonin Receptors: Other Biological Activities

While the interaction with serotonin receptors is a major focus, (1H-indol-3-yl)methanamine derivatives have shown promise in other therapeutic areas.

A. Monoamine Oxidase (MAO) Inhibition

Certain indole derivatives are effective inhibitors of monoamine oxidases, enzymes crucial for the metabolism of neurotransmitters.[8] Specifically, indole-3-methanamine derivatives with acetylenic substitutions on the amine have been identified as potent, irreversible MAO inhibitors.[7] The selectivity for MAO-A or MAO-B can be tuned through substitutions on the indole ring and the nature of the N-substituents.[7][9]

B. Antimicrobial Activity

Derivatives of 1-(1H-indol-3-yl)ethanamine have demonstrated antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains.[10] Halogenation at the 5-position of the indole core has been shown to be a key factor for efficient inhibition of the S. aureus NorA efflux pump, which contributes to antibiotic resistance.[11]

V. Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

A. Serotonin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds (e.g., (1H-indol-3-yl)methanamine analogs) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., unlabeled ketanserin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.

  • Assay Setup: In each well of the 96-well plate, add the following in order:

    • Binding buffer.

    • Cell membranes (e.g., 70 µg of protein per well).

    • Radioligand at a concentration near its Kd.

    • Test compound at varying concentrations or buffer for total binding or non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Assay start Start plate_prep Prepare 96-well filter plate start->plate_prep add_reagents Add buffer, membranes, radioligand, and test compound plate_prep->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter_wash Filter and wash to remove unbound ligand incubate->filter_wash add_scintillant Add scintillation cocktail filter_wash->add_scintillant count Measure radioactivity add_scintillant->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

B. Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrate (e.g., kynuramine for both MAO-A and MAO-B).

  • Fluorogenic probe (e.g., Amplex® Red).

  • Horseradish peroxidase (HRP).

  • Test compounds at various concentrations.

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, substrate, Amplex® Red, HRP, and test compounds in MAO Assay Buffer.

  • Assay Setup: In the wells of the 96-well plate, add:

    • MAO enzyme (MAO-A or MAO-B).

    • Test compound at varying concentrations or buffer/positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate and the detection mix (Amplex® Red and HRP) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for resorufin, the product of Amplex® Red oxidation).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13][14]

MAO_Inhibition_Assay start Start add_enzyme_inhibitor Add MAO enzyme and test compound to plate start->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate_detection Add substrate and detection reagents pre_incubate->add_substrate_detection incubate_reaction Incubate at 37°C add_substrate_detection->incubate_reaction measure_fluorescence Measure fluorescence incubate_reaction->measure_fluorescence analyze_data Calculate % inhibition and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorometric MAO inhibition assay.

VI. Concluding Remarks and Future Directions

The (1H-indol-3-yl)methanamine scaffold remains a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships outlined in this guide highlight the key structural modifications that can be employed to tune the affinity, selectivity, and functional activity of these compounds at various biological targets. While much of the detailed SAR data is derived from the closely related tryptamines, the principles of substitution on the indole nucleus and the amine terminus provide a strong foundation for the rational design of novel (1H-indol-3-yl)methanamine derivatives.

Future research should focus on a more systematic exploration of the SAR of the C3-methanamine scaffold itself to delineate the specific contributions of the shorter side chain to biological activity. Furthermore, a comprehensive evaluation of the off-target effects, including potential cardiotoxicity (e.g., hERG channel inhibition), will be crucial for the development of safe and effective drug candidates. The continued application of the robust experimental protocols detailed herein will be essential for advancing our understanding of this important class of molecules and unlocking their full therapeutic potential.

VII. References

  • Glennon, R. A., et al. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT6 Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018.

  • Abbas, A. I., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 384(3), 334-346.

  • Klein, A. K., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 645-656.

  • Burchak, O. N., et al. (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & Medicinal Chemistry, 19(10), 3204-3215.

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. BenchChem.

  • Klein, A. (2021). The Structure-Activity Relationship of Psilocybin Analogs. Psychedelic Science Review.

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem.

  • Martel, G., et al. (2015). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 20(11), 20158-20188.

  • McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198.

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

  • Guinchard, X., et al. (2014). 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors. ChemMedChem, 9(7), 1491-1503.

  • BenchChem. (2025). An In-depth Technical Guide to the Potential Biological Activities of Indole-3-methanamine. BenchChem.

  • Landon M. Klein, et al. (2018). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Neuropharmacology, 142, 231-239.

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 355-365.

  • Iriepa, I., et al. (1990). The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives. Biochemical Pharmacology, 40(4), 827-833.

  • Uddin, M. S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4961.

  • de Jong, A. E., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 288(1), 50-57.

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

  • Ranjith, P. K., et al. (2014). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 23(7), 3336-3349.

  • Aslam, M., et al. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Journal of Molecular Structure, 1264, 133246.

  • Prins, L. H., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(10), 4458-4466.

  • Ranjith, P. K., et al. (2014). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 23(7), 3336-3349.

  • Aslam, M., et al. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Journal of Molecular Structure, 1264, 133246.

  • BenchChem. (2025). An In-depth Technical Guide to the Potential Biological Activities of Indole-3-methanamine. BenchChem.

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.

  • PDSP. (2025). Ki Database. Psychoactive Drug Screening Program.

  • El-Sayed, M. T., et al. (2020). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine Drugs, 18(10), 513.

  • El-Sayed, M. T., et al. (2020). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine Drugs, 18(10), 513.

  • Medvedev, A. E., et al. (1997). Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. Biochemical Pharmacology, 53(7), 963-971.

References

Validating the Therapeutic Potential of (1H-indol-3-yl)methanamine hydrochloride: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating (1H-indol-3-yl)methanamine hydrochloride

(1H-indol-3-yl)methanamine, also known as 3-aminomethylindole, is a tryptamine derivative with a chemical structure suggestive of potential activity at serotonin receptors.[1][2] The indole scaffold is a key feature in numerous endogenous neurochemicals and psychoactive compounds, including the neurotransmitter serotonin (5-hydroxytryptamine).[1] This structural analogy provides a strong rationale for investigating this compound as a potential modulator of serotonergic neurotransmission, with possible therapeutic applications in mood and anxiety disorders. This guide provides a framework for the preclinical validation of this compound, comparing its potential pharmacological profile against two established drugs with distinct mechanisms of action: the anxiolytic buspirone and the antidepressant fluoxetine.

Comparative Landscape: Benchmarking Against Standard-of-Care Therapies

To establish the therapeutic potential of this compound, its pharmacological profile must be benchmarked against existing treatments. Here, we propose a comparison with buspirone, a 5-HT1A receptor partial agonist, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Buspirone: This anxiolytic agent primarily acts as a partial agonist at 5-HT1A receptors, which are implicated in the modulation of mood and anxiety.[3][4][5][6] It also exhibits a weaker affinity for dopamine D2 receptors.[3][5][7][8][9][10]

Fluoxetine: A widely prescribed antidepressant, fluoxetine functions by selectively inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing its availability.[11][12][13][14][15]

The following table summarizes the known receptor binding affinities (Ki) of these comparators and provides a template for the data to be generated for this compound.

Compound5-HT1A Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Serotonin Transporter (SERT) Ki (nM)
(1H-indol-3-yl)methanamine HCl To be determinedTo be determinedTo be determined
Buspirone 4 - 78[3]484[3]-
Fluoxetine --0.81[14]

Proposed In Vitro Validation Workflow

A systematic in vitro evaluation is the foundational step to characterize the molecular pharmacology of this compound. This involves determining its binding affinity and functional activity at key central nervous system targets.

G cluster_0 In Vitro Validation Workflow A Compound Procurement: (1H-indol-3-yl)methanamine HCl B Primary Screening: Receptor Binding Assays A->B Characterize binding profile C Functional Assays: Determine Agonist/Antagonist Activity B->C Assess functional consequences of binding D Data Analysis: Calculate Ki, EC50/IC50, and Emax C->D Quantify potency and efficacy

Caption: Proposed workflow for the in vitro characterization of this compound.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • [3H]-8-OH-DPAT (radioligand).

  • This compound (test compound).

  • Serotonin (for non-specific binding determination).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare cell membrane homogenates from HEK293-h5-HT1A cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT (at a final concentration equal to its Kd), and 50 µL of varying concentrations of this compound.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of serotonin (e.g., 10 µM).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at 25°C for 60 minutes.

  • Harvest the membranes onto glass fiber filters and wash with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Proposed In Vivo Validation for Anxiolytic and Antidepressant-like Activity

Following in vitro characterization, the therapeutic potential of this compound should be assessed in established animal models of anxiety and depression.

G cluster_1 In Vivo Validation Workflow E Compound Formulation and Dose Selection F Elevated Plus Maze (EPM): Assess Anxiolytic-like Effects E->F Evaluate anxiety-related behavior G Forced Swim Test (FST): Assess Antidepressant-like Effects E->G Evaluate behavioral despair H Data Analysis: Statistical comparison to vehicle and positive controls F->H G->H

Caption: Proposed workflow for the in vivo evaluation of this compound.

Experimental Protocol: Elevated Plus Maze (EPM) Test in Mice

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[16]

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound, vehicle, or a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open and closed arms, and the number of entries into each arm, using a video tracking system.

  • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a common behavioral test used to screen for antidepressant-like activity.[17][18][19][20]

Apparatus:

  • A transparent cylindrical container filled with water.

Procedure:

  • Administer this compound, vehicle, or a positive control (e.g., fluoxetine) at specified time points before the test.

  • Gently place the mouse into the cylinder of water (23-25°C).

  • The test duration is typically 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Comparative Efficacy Summary (Hypothetical Data)

The following table presents a template for summarizing the in vivo efficacy data, with the comparator data provided for context.

CompoundAnxiolytic-like Effect (EPM)Antidepressant-like Effect (FST)
(1H-indol-3-yl)methanamine HCl To be determinedTo be determined
Buspirone Increases open arm time and entries[21]Reduces immobility time[6]
Fluoxetine Variable effects, can be anxiogenic initially[18]Reduces immobility time[17]

Discussion and Future Directions

The proposed experimental framework provides a comprehensive strategy for the initial validation of the therapeutic potential of this compound. The in vitro assays will elucidate its primary molecular targets and mechanism of action, while the in vivo studies will provide crucial information on its potential efficacy in preclinical models of anxiety and depression.

A critical aspect of this validation will be to determine the compound's selectivity profile across a broader panel of CNS receptors to anticipate potential off-target effects. Furthermore, pharmacokinetic studies will be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which will inform dosing regimens for further preclinical and potential clinical development.

Should this compound demonstrate a favorable profile—for instance, high affinity and functional agonism at 5-HT1A receptors, coupled with significant anxiolytic and/or antidepressant-like activity in vivo—it would represent a promising lead compound for the development of novel therapeutics for mood and anxiety disorders.

References

Comparative Benchmarking of (1H-Indol-3-yl)methanamine Hydrochloride Against Known Serotonergic and Immunomodulatory Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive, technically grounded framework for the comparative analysis of (1H-indol-3-yl)methanamine hydrochloride. We will benchmark this compound against two industry-standard inhibitors, Fluoxetine and Epacadostat, to elucidate its potential activity at the serotonin transporter (SERT) and indoleamine 2,3-dioxygenase (IDO1) enzyme. The experimental designs herein are structured to yield robust, reproducible data, guiding researchers in the fields of neuropharmacology and immuno-oncology.

Scientific Rationale: Structural Analogy as a Predictive Tool

(1H-indol-3-yl)methanamine, commonly known as tryptamine, is a foundational scaffold in neuropharmacology.[1][2] Its hydrochloride salt provides a stable, water-soluble form for experimental use.[3][4] The core scientific premise for this guide rests on its structural similarity to two key endogenous molecules:

  • Serotonin (5-hydroxytryptamine): A critical neurotransmitter regulating mood and anxiety.[5][6] The shared indolethylamine backbone between tryptamine and serotonin suggests a potential interaction with serotonergic targets, most notably the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[7][8][9]

  • Tryptophan: An essential amino acid that serves as the metabolic precursor for both serotonin and tryptamine.[10][11][12] Tryptophan is also the primary substrate for the enzyme indoleamine 2,3-dioxygenase (IDO1), a key immunomodulatory enzyme that suppresses T-cell function.[13]

Given these structural relationships, we hypothesize that this compound may exhibit inhibitory activity against SERT and/or IDO1. To rigorously test this hypothesis, we will benchmark it against well-characterized, potent, and selective inhibitors:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that acts by blocking SERT.[9][14][15]

  • Epacadostat: A potent and selective inhibitor of the IDO1 enzyme.[13][16][17]

This comparative approach allows for the direct contextualization of the test compound's potency and selectivity against established pharmacological agents.

Mechanistic Pathways and Points of Inhibition

An understanding of the underlying biological pathways is critical to interpreting experimental outcomes. The following diagrams illustrate the points of intervention for our benchmark inhibitors and the putative targets for this compound.

Serotonergic Synapse and SERT Inhibition

The diagram below outlines the lifecycle of serotonin at the synapse. The reuptake of serotonin by the presynaptic transporter, SERT, is the primary mechanism for terminating its signal. SSRIs like Fluoxetine block this transporter.

SERT_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH2 Serotonin Serotonin 5-HTP->Serotonin AADC Vesicle Vesicle Serotonin->Vesicle VMAT2 Synaptic_Serotonin Synaptic_Serotonin Vesicle->Synaptic_Serotonin Release SERT SERT Synaptic_Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic_Receptors Synaptic_Serotonin->Postsynaptic_Receptors Binding Signal Signal Postsynaptic_Receptors->Signal Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Test_Compound (1H-indol-3-yl)methanamine HCl Test_Compound->SERT Potential Inhibition? IDO1_Pathway cluster_cell Antigen-Presenting Cell cluster_effects Immunosuppressive Effects Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catalysis Kynurenine Kynurenine Kynurenine_Production Kynurenine Production Kynurenine->Kynurenine_Production IDO1->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Epacadostat Epacadostat Epacadostat->IDO1 Inhibition Test_Compound (1H-indol-3-yl)methanamine HCl Test_Compound->IDO1 Potential Inhibition? T_Cell_Inhibition Inhibition of Proliferation & Function Tryptophan_Depletion->T_Cell_Inhibition Kynurenine_Production->T_Cell_Inhibition T_Cell T-Cell T_Cell_Inhibition->T_Cell SERT_Assay_Workflow A 1. Seed HEK293-hSERT cells in 96-well plates B 2. Prepare serial dilutions of test compounds: (1H-indol-3-yl)methanamine HCl & Fluoxetine A->B C 3. Pre-incubate cells with compounds (30 min, 37°C) B->C D 4. Add fluorescent SERT substrate (e.g., ASP+) C->D E 5. Incubate to allow substrate uptake (10 min, 37°C) D->E F 6. Wash to remove extracellular substrate E->F G 7. Measure intracellular fluorescence (Plate Reader) F->G H 8. Analyze data: Normalize to controls and fit dose-response curve to calculate IC50 G->H IDO1_Assay_Workflow A 1. Add assay buffer, recombinant hIDO1 enzyme, and cofactors to a UV-transparent 96-well plate B 2. Add serial dilutions of test compounds: (1H-indol-3-yl)methanamine HCl & Epacadostat A->B C 3. Initiate reaction by adding L-Tryptophan (substrate) B->C D 4. Incubate at room temperature (60 min) C->D E 5. Stop reaction with trichloroacetic acid D->E F 6. Heat plate (65°C, 15 min) to convert N-formylkynurenine to kynurenine E->F G 7. Measure kynurenine absorbance at 321 nm (Plate Reader) F->G H 8. Analyze data: Normalize to controls and fit dose-response curve to calculate IC50 G->H

References

Safety Operating Guide

A Guide to the Proper Disposal of (1H-indol-3-yl)methanamine Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not a peripheral task but a core component of rigorous scientific practice. This guide provides a comprehensive, technically grounded protocol for the disposal of (1H-indol-3-yl)methanamine hydrochloride, moving beyond simple steps to explain the critical reasoning behind each procedure. Our objective is to empower your laboratory with the knowledge to handle this substance safely, compliantly, and with confidence.

The Core Principle: Mandated Hazardous Waste Management

The foundational principle for disposing of this compound is absolute: it must be treated as hazardous chemical waste. Due to its toxicological profile, including acute oral toxicity and potential as a skin, eye, and respiratory irritant, it cannot be discarded in standard trash or discharged into the sanitary sewer system.[1][2]

Causality Insight: Attempting in-laboratory neutralization or chemical deactivation without a specifically validated and safety-reviewed protocol is strongly discouraged.[3] The decomposition products of complex organic molecules like this indole derivative are often unknown and can be more hazardous than the parent compound. Therefore, the only self-validating and trustworthy method is to collect all waste streams for disposal by a licensed professional entity or your institution's Environmental Health and Safety (EHS) department.[3][4]

Hazard Profile and Pre-Disposal Safety

Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This knowledge dictates the necessary safety precautions.

Personal Protective Equipment (PPE)

The mandated PPE is your primary defense against exposure. The rationale for each component is as follows:

  • Chemical Safety Goggles: Protects against accidental splashes of solutions or contact with airborne powder.[5]

  • Chemically Resistant Gloves (Nitrile): Prevents direct skin contact, which can cause irritation or potential absorption.[5]

  • Laboratory Coat: Protects against contamination of personal clothing.[5]

  • Work in a Chemical Fume Hood: Minimizes the inhalation of any dust from the solid compound, which is crucial given its potential as a respiratory irritant.[1][5]

Hazard Identification Summary

The Globally Harmonized System (GHS) classifications for (1H-indol-3-yl)methanamine and related compounds provide a clear summary of the risks.

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral) ☠️DangerH301: Toxic if swallowed[2]
Skin Corrosion/Irritation corrosive, exclamation markDanger/WarningH314/H315: Causes severe skin burns and eye damage or causes skin irritation[2][6]
Eye Damage/Irritation corrosive, exclamation markDanger/WarningH318/H319: Causes serious eye damage or serious eye irritation[2][6]
Respiratory Irritation exclamation markWarningH335: May cause respiratory irritation[1][2][6]

The Disposal Workflow: A Step-by-Step Protocol

This protocol details the standard operating procedure for the safe collection and preparation of this compound waste for final disposal.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and segregate all waste streams containing this compound for compliant disposal.

Materials:

  • Appropriate PPE (as defined in Section 2)

  • Designated, compatible hazardous waste containers (e.g., High-Density Polyethylene - HDPE) with screw-on caps[3][7]

  • Hazardous waste labels (as required by your institution)

  • Secondary containment trays or bins[7]

Procedure:

  • Container Preparation (The Preemptive Step):

    • Select a container that is in good condition, free of leaks or cracks, and chemically compatible with the waste.[7][8]

    • Crucially, affix a "Hazardous Waste" label to the container before any waste is added. [7][8]

    • On the label, write the full chemical name: "this compound." Avoid using abbreviations, formulas, or trade names.[7][8]

    • List any other components to be added (e.g., solvents) with their approximate percentages.[7][8]

    • Record the "Accumulation Start Date," which is the date the very first waste is placed into the container.[8]

  • Waste Segregation and Collection:

    • The Principle of Segregation: Proper segregation is paramount to prevent dangerous reactions.[8] Keep amine hydrochloride waste separate from incompatible materials, particularly strong acids and oxidizing agents.[7][9] Do not mix different waste streams unless explicitly permitted by your EHS department.[3]

    • Solid Waste: Carefully transfer unused reagent, contaminated weighing papers, and disposable items (e.g., gloves, pipette tips) into a designated solid hazardous waste container. Avoid generating dust during transfer.[5][8]

    • Liquid Waste: Transfer solutions containing the compound into a designated liquid hazardous waste container.

    • Unused Reagent: The original container with any remaining unused or expired compound must be treated as hazardous waste. Do not dispose of it via regular trash or drains.[8]

  • Secure Storage (Satellite Accumulation Area):

    • Keep the hazardous waste container tightly sealed at all times, except when you are actively adding waste.[3][10]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • Causality Insight: The SAA is a regulatory requirement that ensures the waste is under the control of laboratory personnel, near the point of generation, and stored safely away from general lab traffic, drains, and heat sources.[8][10]

    • Place the waste container within a secondary containment bin or tray capable of holding at least the volume of the largest container.[7]

  • Final Disposal Coordination:

    • Once the waste container is full or has reached its designated accumulation time limit (per institutional policy), arrange for its disposal.

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[3][11] Do not transport the waste yourself.[11]

Disposal Workflow Diagram

G cluster_0 Point of Generation cluster_1 Preparation & Collection cluster_2 Interim Storage cluster_3 Final Disposition gen Waste Generated (Solid, Liquid, Contaminated PPE) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select & Pre-Label 'Hazardous Waste' Container ppe->container segregate Segregate Waste Stream (Isolate from Incompatibles) container->segregate collect Add Waste to Correct Container segregate->collect saa Store Sealed Container in Secondary Containment collect->saa saa_loc Place in Designated Satellite Accumulation Area (SAA) saa->saa_loc request Container Full? Request EHS Pickup saa_loc->request pickup Waste Collected by Authorized Personnel request->pickup G start Waste Containing (1H-indol-3-yl)methanamine HCl Generated q_type What is the physical form? start->q_type q_source Is it unused/expired reagent in its original container? q_type->q_source Unused Reagent solid_waste Contaminated Solids (Gloves, Weigh Paper, Wipes) q_type->solid_waste Solid liquid_waste Aqueous or Organic Solutions q_type->liquid_waste Liquid orig_cont Original Product Container q_source->orig_cont out_solid Place in Labeled SOLID Hazardous Waste Container solid_waste->out_solid out_liquid Place in Labeled LIQUID Hazardous Waste Container liquid_waste->out_liquid out_orig Treat Entire Container as Hazardous Waste (Do Not Open or Empty) orig_cont->out_orig

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-indol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. (1H-indol-3-yl)methanamine hydrochloride, also known as tryptamine hydrochloride, is a compound that requires meticulous handling. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in scientific principles to ensure your safety and the integrity of your research. Here, we will dissect the "why" behind each safety protocol, creating a self-validating system for handling this chemical with the expertise it demands.

Hazard Identification: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is not benign; its hydrochloride salt form presents specific hazards that dictate our handling procedures. The primary risks are associated with direct contact and inhalation.

This compound is classified as a skin and eye irritant and can cause respiratory irritation.[1][2][3][4] Ingestion is also harmful.[2][4][5][6][7] The fine, crystalline nature of the solid powder increases the risk of aerosolization during handling, making containment and respiratory protection critical considerations. Thermal decomposition can lead to the release of toxic and corrosive vapors, including nitrogen oxides and phosgene.

A summary of its hazard classifications is presented below:

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3 / 4Toxic or harmful if swallowed.[4][5][6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3][4]

The Core Ensemble: Your Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

Primary Barriers: Eye, Face, and Hand Protection
  • Eye and Face Protection: Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

    • Mandatory: Tight-sealing safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[8] Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that can become airborne.[9]

    • Recommended for Splash Risk: When preparing solutions or handling larger quantities where splashing is possible, a full-face shield must be worn in addition to safety goggles.[2][10] This provides a secondary layer of protection for the entire face.

  • Hand Protection: The skin is a primary route of exposure that can lead to irritation.

    • Mandatory: Chemical-resistant gloves, such as nitrile rubber, are required.[2][10] Always inspect gloves for tears or degradation before use.[2]

    • Protocol: Practice the "double-gloving" technique for enhanced protection during weighing and solution preparation. After handling, remove and dispose of the outer gloves before touching any other surfaces (e.g., fume hood sash, notebooks, pens). Wash hands thoroughly after all glove removal.[6][10]

Secondary Barriers: Body and Respiratory Protection
  • Body Protection: Accidental spills can happen, and your clothing should not become a vehicle for contamination.

    • Mandatory: A clean, buttoned lab coat is the minimum requirement to protect skin and personal clothing.[2]

    • Recommended for Larger Quantities: For operations involving significant amounts of the compound, a chemical-resistant apron worn over the lab coat is advised.[2]

  • Respiratory Protection: The risk of inhaling aerosolized powder is significant, especially when weighing the solid material.

    • Mandatory for Solids: When handling the powdered form outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary. A half-mask respirator with P100 (particulate) filters is typically sufficient.

    • Context is Key: All respiratory protection must be part of a comprehensive institutional program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134). Engineering controls, such as a chemical fume hood, are the preferred method for mitigating inhalation risk.[11]

Operational Plan: A Step-by-Step Handling Protocol

Properly selected PPE is only effective when integrated into a safe operational workflow.

  • Preparation: Before retrieving the chemical, ensure your workspace is prepared. Designate a specific area for handling, preferably within a chemical fume hood.[6] Ensure a chemical spill kit and emergency contact numbers are readily accessible.

  • Donning PPE: Put on your PPE in the correct order: lab coat, inner gloves, respirator (if needed), safety goggles, face shield (if needed), and finally, outer gloves. This sequence ensures that potentially contaminated gloves are the last item to touch clean surfaces.

  • Handling the Chemical:

    • Always handle the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[6]

    • Use techniques that minimize dust generation, such as gentle scooping rather than pouring.[2]

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling & Doffing PPE: After completing the work, decontaminate any equipment used. Remove PPE in a sequence that minimizes cross-contamination: outer gloves, face shield, lab coat, inner gloves. Remove goggles and respirator last when you have exited the immediate work area.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][3][6][10] Do not eat, drink, or smoke in the laboratory area.[8]

G cluster_prep Preparation Phase cluster_handling Active Handling cluster_cleanup Post-Handling Phase prep_area 1. Prepare Workspace (Fume Hood) don_ppe 2. Don PPE (Coat, Gloves, Goggles...) prep_area->don_ppe weigh 3. Weigh/Handle Solid (Minimize Dust) don_ppe->weigh solution 4. Prepare Solution (Add Solid to Solvent) weigh->solution decon 5. Decontaminate Equipment solution->decon doff_ppe 6. Doff PPE (Reverse Order) decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Standard workflow for handling this compound.

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can occur. A robust emergency plan is the hallmark of a trustworthy safety system.

Exposure and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1][2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill Response

For any spill, the immediate priorities are to alert others and isolate the area.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.

  • Assess & Protect: Don the appropriate PPE as described above, including respiratory protection.

  • Contain & Clean: For a dry powder spill, gently cover it with an absorbent material like sand or vermiculite.[1][6] Avoid sweeping, which can generate dust.[9] Carefully scoop the material into a labeled, sealable hazardous waste container.[1][9]

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.

G spill Spill Occurs alert 1. Alert Others & Isolate Area spill->alert don_ppe 2. Don Full PPE (incl. Respirator) alert->don_ppe contain 3. Contain Spill (Cover with Absorbent) don_ppe->contain collect 4. Collect Waste (Into Labeled Container) contain->collect decon 5. Decontaminate Area collect->decon disposal 6. Dispose as Hazardous Waste decon->disposal

Emergency spill response workflow.
Disposal Plan

Safe handling does not end until the waste is properly managed.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be collected in a dedicated hazardous waste container.[12][13]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][12] Adhere strictly to all local, state, and federal regulations.[12][13] Never dispose of this chemical down the drain or in the regular trash.[12]

By integrating this expert-level understanding of the risks with a comprehensive and self-validating procedural plan, you can handle this compound with the confidence and safety that excellent science requires.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-indol-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1H-indol-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.